molecular formula C₁₀H₂₀O B042201 3,7-Dimethyloct-2-en-1-ol CAS No. 40607-48-5

3,7-Dimethyloct-2-en-1-ol

カタログ番号: B042201
CAS番号: 40607-48-5
分子量: 156.26 g/mol
InChIキー: JNAWJUOCXKIHHG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7-Dimethyloct-2-en-1-ol (CAS Registry Number: 40607-48-5) is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . This compound, also known as 6,7-Dihydrogeraniol, is characterized by a central octane chain with methyl groups at the 3rd and 7th positions and an alkenyl alcohol group at the 2nd position . Its key physical properties include a boiling point of approximately 215.5°C at 760 mmHg, a density of 0.845 g/cm³, and a flash point of 90.5°C . It is slightly soluble in chloroform and ethyl acetate . The compound is primarily valued in research and development for its distinct aromatic properties, making it a key intermediate and ingredient in the development of novel fragrances . Its applications in R&D include serving as a key ingredient for studying and creating perfumes, colognes, and other scented products, where it contributes to scent profile and longevity . Furthermore, it is used in deodorant formulation research, where its potential to mask odors and its compatibility with other deodorizing agents can be investigated . As a chemical intermediate, it is a reagent in various synthetic pathways, including hydrogenation and multi-step reactions to produce other valuable aliphatic compounds . This product is intended for chemical synthesis, analytical testing, and R&D applications in controlled laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,7-dimethyloct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAWJUOCXKIHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866002
Record name 3,7-Dimethyloct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40607-48-5
Record name 3,7-Dimethyl-2-octen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40607-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties, Reactivity, and Toxicology of 3,7-Dimethyloct-2-en-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,7-Dimethyloct-2-en-1-ol (commonly referred to as 6,7-dihydrogeraniol) is a monounsaturated, branched-chain aliphatic alcohol[1][2]. Structurally, it is a derivative of geraniol in which the C6-C7 double bond has been reduced[3]. This compound occupies a unique and highly specific position in chemical research: it is a valuable biochemical probe for studying terpene biosynthesis[4] and an industrial intermediate for complex molecule synthesis[5]. However, due to its propensity to form electrophilic haptens, it is strictly prohibited in consumer cosmetics and fragrances[6][7]. This whitepaper synthesizes its physicochemical properties, enzymatic reactivity, toxicological mechanisms, and validated experimental workflows.

Chemical Identity and Physical Properties

The physical properties of 3,7-dimethyloct-2-en-1-ol are dictated by its hydrophobic eight-carbon chain, the allylic hydroxyl group, and the steric hindrance provided by the methyl groups at the C3 and C7 positions[1].

Table 1: Physicochemical Profile of 3,7-Dimethyloct-2-en-1-ol

PropertyValue
IUPAC Name (E)-3,7-dimethyloct-2-en-1-ol[2]
Common Synonyms 6,7-Dihydrogeraniol; 3,7-Dimethyl-2-octen-1-ol[2]
CAS Registry Number 40607-48-5[1]
Molecular Formula C10H20O[2]
Molecular Weight 156.265 g/mol [8]
XLogP3 3.40 (Highly Hydrophobic)[2][3]
Appearance Colorless liquid with characteristic odor[1]
Solubility Soluble in organic solvents; limited in water[1]

Biochemical Utility: Terpene Biosynthesis

In enzymology, 3,7-dimethyloct-2-en-1-ol is utilized to probe the active sites of prenyltransferases[4]. When converted to its pyrophosphate ester (6,7-dihydrogeranyl pyrophosphate), it acts as a substrate analogue for liver prenyltransferase[9].

Mechanistic Causality : Prenyltransferase normally catalyzes the condensation of isopentenyl pyrophosphate (IPP) with geranyl pyrophosphate. The enzyme readily accepts 6,7-dihydrogeranyl pyrophosphate, yielding 10,11-dihydrofarnesyl pyrophosphate[4][9]. The


 value for 6,7-dihydrogeranyl pyrophosphate is 1.11 ± 0.19 μM, demonstrating a higher binding affinity than the natural substrate (geranyl pyrophosphate, 

= 4.34 μM)[4]. However, the maximum reaction velocity (

) is only about 25% of the natural substrate[4]. This indicates that while the lack of the C6-C7 double bond enhances active-site binding (likely through increased conformational flexibility), it suboptimally aligns the allylic pyrophosphate leaving group for the rate-determining carbocation formation step.

Biosynthesis DHGPP 6,7-Dihydrogeranyl Pyrophosphate Enzyme Liver Prenyltransferase DHGPP->Enzyme IPP Isopentenyl Pyrophosphate IPP->Enzyme DHFPP 10,11-Dihydrofarnesyl Pyrophosphate Enzyme->DHFPP Condensation

Biosynthetic condensation of 6,7-dihydrogeranyl pyrophosphate and IPP by prenyltransferase.

Industrial Synthesis: Vitamin E Precursor

In industrial organic chemistry, 6,7-dihydrogeraniol serves as a critical building block. It is utilized in the preparation of hexahydrofarnesylacetone, a novel intermediate in the total synthesis of Vitamin E (


-tocopherol)[5]. The selective reactivity of the C2-C3 double bond allows for sequential elongation of the isoprenoid chain, ultimately forming the lipophilic phytyl tail required for Vitamin E's biological activity[5].

Toxicology and Regulatory Restrictions (IFRA)

Despite its pleasant odor profile, 3,7-dimethyloct-2-en-1-ol is strictly prohibited for use as a fragrance ingredient under the International Fragrance Association (IFRA) standards and the EU Cosmetic Products Regulation[6][7].

Mechanistic Causality of Sensitization : The intrinsic property driving this prohibition is severe dermal sensitization[2][10]. The compound acts as a "prohapten." Upon exposure to air (auto-oxidation) or skin metabolism (Cytochrome P450-mediated oxidation), the allylic alcohol is converted into highly reactive electrophilic species, such as 6,7-epoxides or conjugated aldehydes[11]. These electrophiles covalently bind to nucleophilic amino acid residues (e.g., cysteine, lysine) on epidermal proteins. This hapten-protein complex is phagocytosed by Langerhans cells and presented to T-cells, triggering a potent allergic contact dermatitis response[11].

Sensitization DHG 3,7-Dimethyloct-2-en-1-ol (Prohapten) Oxidation CYP450 / Auto-oxidation DHG->Oxidation Electrophile Electrophilic Epoxide (Hapten) Oxidation->Electrophile Complex Hapten-Protein Complex Electrophile->Complex Protein Epidermal Proteins (Nucleophiles) Protein->Complex Immune T-Cell Mediated Sensitization Response Complex->Immune

Haptenation mechanism leading to dermal sensitization by 3,7-dimethyloct-2-en-1-ol.

Validated Experimental Protocols

Protocol A: Enzymatic Synthesis and Kinetic Profiling of 10,11-Dihydrofarnesyl Pyrophosphate

This self-validating in vitro assay measures prenyltransferase activity using the 6,7-dihydrogeranyl analogue[4][9].

  • Substrate Preparation : Dissolve synthetic 6,7-dihydrogeranyl pyrophosphate in 0.05 M Tris-HCl buffer (pH 7.5) containing 5 mM

    
    . Causality: 
    
    
    
    ions are strictly required to coordinate the oxygen atoms of the pyrophosphate leaving group, lowering the activation energy for allylic carbocation formation.
  • Enzyme Incubation : In a 1 mL reaction volume, combine 1.11 μM 6,7-dihydrogeranyl pyrophosphate, 5.0 μM [

    
    ]-isopentenyl pyrophosphate, and 10 μg of purified liver prenyltransferase[4].
    
  • Reaction Execution : Incubate the mixture at 37°C for 30 minutes.

  • Termination & Extraction : Terminate the reaction by adding 1 mL of 1 M HCl. Extract the resulting allylic pyrophosphates using water-saturated 1-butanol.

  • Validation : Cleave the extracted pyrophosphates with alkaline phosphatase. Analyze the liberated alcohols via GC-MS to confirm the exact mass of 10,11-dihydrofarnesol, ensuring no off-target isomerization occurred.

Protocol B: GC-MS Profiling of Volatile Components in Natural Extracts

This protocol is optimized for detecting trace amounts of 3,7-dimethyloct-2-en-1-ol in complex matrices[12].

  • Extraction : Macerate 1 g of the sample in 10 mL absolute ethanol. Vortex thoroughly and extract for 24 hours in a 28°C shaking incubator[12].

  • Headspace Equilibration : Transfer 1 mL of the extract into a 20 mL headspace vial. Add 10 μL of 2-nonanone (0.008 μL/mL) to serve as an internal standard for quantitative self-validation[12]. Equilibrate the sealed vial in a water bath at 70°C for 20 minutes[12].

  • Chromatographic Separation : Inject the headspace gas into a GC-MS equipped with an Rtx-1MS column (30 m × 0.32 mm × 0.25 μm)[12]. Use Nitrogen (99.999%) as the carrier gas at a flow rate of 2.41 mL/min[12].

  • Temperature Gradient : Set the inlet temperature to 250°C. Start the column at 40°C (hold 2 min), ramp at 8°C/min to 130°C (hold 4 min), then ramp at 15°C/min to 250°C (hold 3 min)[12].

  • Mass Spectrometry : Utilize electron ionization (EI) at 70 eV. Identify 3,7-dimethyloct-2-en-1-ol by matching its fragmentation pattern (parent ion m/z 156.26) against the NIST spectral library[8][12].

References

  • [3] Title: 6,7-dihydrogeraniol 2-octen-1-ol, 3,7-dimethyl. Source: The Good Scents Company. URL:[Link]

  • [6] Title: 3,7-dimethyloct-2-en-1-ol - Substance Information. Source: ECHA. URL:[Link]

  • [2] Title: 2-Octen-1-ol, 3,7-dimethyl-. Source: PubChem. URL:[Link]

  • [8] Title: 2-Octen-1-ol, 3,7-dimethyl-. Source: NIST WebBook. URL:[Link]

  • [10] Title: 6,7-dihydrogeraniol 2-octen-1-ol, 3,7-dimethyl. Source: The Good Scents Company. URL: [Link]

  • [7] Title: INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES. Source: Europa.eu. URL: [Link]

  • [11] Title: RIFM fragrance ingredient safety assessment. Source: ResearchGate. URL:[Link]

  • [4] Title: Synthesis of 10,11-dihydrofarnesyl pyrophosphate from 6,7-dihydrogeranyl pyrophosphate by prenyltransferase. Source: Biochemical Journal. URL:[Link]

  • [9] Title: Synthesis of 10,11-dihydrofarnesyl pyrophosphate from 6,7-dihydrogeranyl pyrophosphate by prenyltransferase. Source: PubMed. URL: [Link]

  • [12] Title: Volatile Compound Profiling and Antibacterial Efficacy of Heyang Fragrance. Source: MDPI. URL: [Link]

  • [5] Title: How to Synthesize Vitamin E. Source: 物理化学学报 (Acta Physico-Chimica Sinica). URL: [Link]

Sources

De Novo Biosynthesis of Nerol in Engineered Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Monoterpene Challenge

Nerol, the cis-isomer of geraniol, is an acyclic monoterpene alcohol highly valued in the pharmaceutical, cosmetic, and fragrance industries for its characteristic sweet, rosy aroma and bioactive properties[1]. Historically, nerol has been extracted from plant essential oils—a process plagued by low yields, seasonal variability, and ecological unsustainability[1].

Metabolic engineering of the yeast Saccharomyces cerevisiae presents a scalable, sustainable alternative. However, monoterpene production in yeast is notoriously challenging. Wild-type S. cerevisiae naturally produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway[1][2]. Yet, the direct precursor to nerol, geranyl pyrophosphate (GPP), is highly transient; it is rapidly consumed by native enzymes to form farnesyl pyrophosphate (FPP) for essential sterol biosynthesis[1].

This whitepaper details the rational design, genetic engineering, and bioprocessing strategies required to construct a self-validating, high-yield nerol production platform in S. cerevisiae.

Core Metabolic Architecture & Bottleneck Analysis

To achieve industrially relevant titers of nerol, we must fundamentally rewire the yeast lipid metabolism. The strategy relies on three causal pillars: Pushing carbon flux through the MVA pathway, Pooling the intermediate GPP, and Pulling GPP toward nerol via heterologous enzymes.

The Native MVA Pathway and the GPP Node

The MVA pathway begins with the condensation of acetyl-CoA. The primary rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, catalyzed by HMG-CoA reductase (HMGR)[3][4]. Overcoming this requires the overexpression of a truncated, deregulated form of the enzyme (tHMG1)[3][5].

The ERG20 Drain

In wild-type yeast, the native farnesyl pyrophosphate synthase (ERG20) catalyzes two consecutive condensations: IPP + DMAPP


 GPP, and immediately GPP + IPP 

FPP[6]. Because ERG20 has a much higher affinity for GPP than DMAPP, the intracellular GPP pool remains virtually nonexistent[1]. To accumulate GPP, ERG20 must be mutated (e.g.,

) to shift its product specificity, or dynamically downregulated[5].

MVA_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ERG10, HMGS MVA Mevalonate HMGCoA->MVA tHMG1 (Overexpressed) IPP IPP & DMAPP MVA->IPP ERG12, ERG8, MVD1 GPP GPP (Geranyl Pyrophosphate) IPP->GPP ERG20 (Mutated/Downregulated) FPP FPP (Farnesyl Pyrophosphate) GPP->FPP ERG20 (Native Drain) Nerol Nerol (Target Product) GPP->Nerol Heterologous PgfB Synthase Ergosterol Ergosterol (Cell Membrane) FPP->Ergosterol Native Sterol Pathway

Caption: Engineered MVA pathway in S. cerevisiae highlighting the GPP node and PgfB integration.

Advanced Engineering Strategies

Heterologous Expression of Fungal Nerol Synthase

Historically, plant-derived nerol synthases required neryl pyrophosphate (NPP) as a precursor, complicating expression in yeast[7][8]. A recent breakthrough identified PgfB , a novel fungal monoterpene synthase from Penicillium griseofulvum[1][7]. In vitro and in vivo assays confirm that PgfB directly and efficiently converts GPP into nerol without requiring NPP isomerization[7][8]. Codon-optimizing PgfB for S. cerevisiae under a strong constitutive promoter (e.g.,


 or 

) is now the gold standard for de novo nerol biosynthesis[2].
Subcellular Compartmentalization

To further protect the GPP pool from cytosolic ERG20, researchers utilize organelle compartmentalization. By appending mitochondrial targeting sequences (e.g., from Cox4p) to the nerol biosynthetic enzymes, the pathway is relocated to the mitochondria[2][6]. This strategy capitalizes on the higher local concentration of mitochondrial acetyl-CoA and physically isolates GPP from the competing cytosolic sterol pathway, significantly boosting monoterpene titers[2][6].

Preventing Endogenous Degradation

Yeast possesses endogenous enzymes that degrade or modify monoterpenes. Specifically, the Old Yellow Enzyme (OYE2) reduces the double bond of nerol and geraniol, converting them into citronellol[3][9]. Deleting the OYE2 gene (


) is a critical causal step to prevent product loss and ensure high purity of the final nerol titer[3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating loop: genetic design is validated by phenotypic resistance, and metabolic flux is validated by phase-separated extraction.

Protocol 1: Strain Construction & Pathway Integration

Objective: Integrate the deregulated MVA pathway and PgfB nerol synthase into the S. cerevisiae genome.

  • Gene Synthesis: Synthesize tHMG1, IDI1, and PgfB (from P. griseofulvum) with S. cerevisiae optimized codons[2].

  • CRISPR/Cas9 Integration: Design gRNAs targeting high-expression genomic loci (e.g., HO or Ty elements). Co-transform the Cas9/gRNA plasmid with homologous repair templates containing the expression cassettes.

  • Knockout of Competing Pathways: Use CRISPR to delete OYE2 to prevent nerol-to-citronellol conversion[3].

  • Validation: Perform colony PCR and Sanger sequencing to confirm integration. Validate protein expression via Western blot using an appended FLAG- or His-tag on PgfB[2].

Protocol 2: Two-Phase Fermentation Workflow

Objective: Mitigate nerol cytotoxicity and prevent evaporative loss during fermentation[2]. Causality: Nerol is highly volatile and lipophilic; it integrates into the yeast cell membrane, causing severe cytotoxicity at high concentrations. An organic overlay acts as a continuous in situ extraction sink.

  • Inoculation: Inoculate engineered yeast into 50 mL of defined synthetic complete (SC) medium containing 2% glucose.

  • Organic Overlay: Aseptically add 10 mL (20% v/v) of sterile dodecane or isopropyl myristate to the culture flask[2].

  • Cultivation: Incubate at 30°C and 250 RPM for 72–96 hours. The high agitation ensures maximal surface area between the aqueous and organic phases for efficient mass transfer.

  • Harvesting: Centrifuge the biphasic culture at 4,000 x g for 10 minutes to cleanly separate the organic phase from the aqueous phase and cell pellet.

Protocol 3: GC-MS Quantification
  • Sample Prep: Extract 1 mL of the dodecane organic phase. Add 1-nonanol as an internal standard.

  • Chromatography: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column.

  • Temperature Program: Initial hold at 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Validation: Quantify nerol concentration by comparing the peak area of the target ion (m/z) against a standard curve generated from analytical-grade nerol, normalized to the internal standard[1].

Workflow S1 1. Strain Design (Codon-opt PgfB, tHMG1) S2 2. CRISPR Integration (& OYE2 Deletion) S1->S2 S3 3. Two-Phase Fermentation (Dodecane Overlay) S2->S3 S4 4. Organic Phase Extraction S3->S4 S5 5. GC-MS Quantification S4->S5

Caption: Step-by-step experimental workflow for the production and quantification of nerol.

Quantitative Data: Impact of Engineering Strategies

The following table synthesizes the expected relative improvements in monoterpene (nerol/geraniol) titers based on the sequential implementation of the engineering strategies discussed[2][3][5][6].

Engineering Strategy ImplementedTarget Gene(s) / ActionExpected Titer ImpactMechanistic Causality
Baseline Expression PgfB only (Wild-type host)~1.0x (Baseline)GPP pool is highly restricted by native ERG20.
MVA Pathway Deregulation Overexpress tHMG1, IDI13x - 5x increaseRelieves HMGR bottleneck; increases total IPP/DMAPP flux.
GPP Node Engineering Mutate ERG20 (

)
10x - 15x increaseShifts ERG20 specificity, forcing intracellular GPP accumulation.
Subcellular Targeting Mitochondrial localization15x - 20x increaseIsolates GPP from cytosolic ERG20; utilizes rich acetyl-CoA pool.
Product Preservation

+ Dodecane Overlay
30x - 50x increasePrevents conversion to citronellol; mitigates volatility and toxicity.

Conclusion

The transition of nerol production from agricultural extraction to microbial cell factories represents a critical leap in synthetic biology. By systematically addressing the thermodynamic and kinetic bottlenecks of the Saccharomyces cerevisiae MVA pathway—specifically through the overexpression of tHMG1, the mutation of ERG20, and the integration of the highly specific fungal synthase PgfB—researchers can establish a robust, high-yield platform. Coupling these genetic modifications with process engineering techniques like two-phase fermentation ensures that product toxicity and volatility do not impede industrial scalability.

References

  • Monoterpenoid biosynthesis by engineered microbes - PMC. National Institutes of Health (NIH). Available at: [Link]

  • The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8‐hydroxygeraniol - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Identification and Characterization of a Nerol Synthase in Fungi - ACS Publications. American Chemical Society (ACS). Available at: [Link]

  • Identification and Characterization of a Nerol Synthase in Fungi - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • Engineering Y. lipolytica for the biosynthesis of geraniol | bioRxiv. bioRxiv. Available at: [Link]

  • Study of five strains of Saccharomyces cerevisiae with regard to their metabolism towards geraniol. ResearchGate. Available at: [Link]

  • Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. MDPI. Available at: [Link]

Sources

Isomeric Dynamics in Pharmacognosy: A Technical Whitepaper on the Biological Activity of Geraniol and Nerol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of natural product chemistry and drug development, I frequently encounter the challenge of translating in vitro phytochemical data into reproducible clinical models. The structural nuances between geraniol and its cis-isomer, nerol, present a fascinating case study in how stereochemistry dictates biological efficacy.

This whitepaper provides an in-depth, mechanistic analysis of the antimicrobial, antioxidant, and anticancer properties of these acyclic monoterpene alcohols. By moving beyond basic observations and detailing the causality behind experimental protocols, this guide serves as a robust framework for researchers engineering terpene-based therapeutics.

Structural Isomerism and Pharmacokinetics

Geraniol (trans-3,7-dimethyl-2,6-octadien-1-ol) and nerol (cis-isomer) differ only in the geometry of the double bond at the C2 position. This seemingly minor steric variation significantly influences their lipophilicity, receptor binding affinity, and subsequent biological activity.

Understanding their pharmacokinetics is the first critical step in drug formulation. Free geraniol is rapidly cleared from the bloodstream (within approximately 12 minutes following intravenous administration) . However, formulation strategies dictate bioavailability: oral administration of emulsified geraniol achieves up to 92% absolute bioavailability, whereas fiber-adsorbed geraniol yields approximately 16%, strategically allowing the compound to bypass upper gastrointestinal degradation and reach the colon for targeted chemoprevention .

Antimicrobial Efficacy: A Comparative Analysis

Both isomers exert their primary antimicrobial action by intercalating into the phospholipid bilayer of microbial cell membranes. This lipophilic insertion disrupts membrane integrity, leading to the leakage of intracellular ions and eventual cell lysis.

Interestingly, stereochemistry dictates target specificity. Geraniol demonstrates superior efficacy against Mycobacterium tuberculosis, whereas nerol often exhibits stronger activity against specific Gram-negative pathogens like Pseudomonas aeruginosa. Furthermore, modern nanoemulsification techniques have been shown to drastically reduce the Minimum Inhibitory Concentration (MIC) by enhancing the surface area and cellular penetration of the terpenes .

Table 1: Comparative Antimicrobial Efficacy (MIC) of Geraniol and Nerol
MicroorganismGram Stain / TypeGeraniol MICNerol MICReference
Mycobacterium tuberculosisAcid-fast64 µg/mL128 µg/mL
Pseudomonas aeruginosaGram-negative32,000 µg/mL500 µg/mLBenchchem Literature
Pasteurella aerogenesGram-negative500 µg/mL500 µg/mL
Staphylococcus aureusGram-positive7.81 µL/mLN/A
Escherichia coliGram-negative3.91 µL/mLN/A

*Values represent nanoemulsion formulations optimized for enhanced bioavailability.

Self-Validating Protocol: Broth Microdilution for Terpene MIC Determination

When evaluating highly lipophilic compounds like geraniol and nerol, standard microbiological assays often fail due to emulsion turbidity, which mimics bacterial growth. To ensure scientific integrity, the following protocol is designed as a self-validating system , explaining the causality behind every experimental choice.

Step 1: Inoculum Standardization

  • Action: Adjust the bacterial suspension to exactly 5 × 10⁵ CFU/mL using a 0.5 McFarland standard.

  • Causality: Standardizing the inoculum ensures the effector-to-target ratio remains constant. An oversized inoculum will overwhelm the terpene, leading to artificially inflated MIC values and irreproducible data.

Step 2: Isomer Solubilization

  • Action: Dissolve the geraniol/nerol in a maximum of 2.5% Dimethyl Sulfoxide (DMSO) prior to serial dilution in Mueller-Hinton broth.

  • Causality: Terpenes form micelles or phase-separate in aqueous media, leading to inconsistent bacterial exposure. Capping DMSO at 2.5% ensures complete solubilization without inducing solvent-mediated cytotoxicity, which would confound the antimicrobial efficacy data .

Step 3: Internal Validation Controls

  • Action: Implement a Positive Control (Broth + Inoculum + 2.5% DMSO) and a Negative Control (Broth + 2.5% DMSO + Isomer).

  • Causality: The positive control proves that the 2.5% DMSO does not inherently inhibit bacterial growth. The negative control establishes a baseline for the inherent optical density of the terpene emulsion, ensuring that auto-turbidity is not falsely recorded as bacterial survival.

Step 4: Resazurin Colorimetric Validation

  • Action: Add 0.015% resazurin dye after 18-24 hours of incubation at 37°C.

  • Causality: Because terpene emulsions cause broth to appear cloudy, visual turbidity assessment is highly subjective. Resazurin acts as an objective metabolic indicator; actively respiring cells reduce the blue dye to pink (resorufin). This biochemical validation eliminates observational bias.

MIC_Protocol Step1 Inoculum Preparation (5 x 10^5 CFU/mL) Step3 96-Well Microdilution & Co-incubation Step1->Step3 Step2 Isomer Solubilization (Max 2.5% DMSO) Step2->Step3 Step4 Resazurin Addition (Viability Validation) Step3->Step4 Step5 Spectrophotometric MIC Determination Step4->Step5 Val1 Positive Control (Broth + Inoculum + DMSO) Val1->Step3 Val2 Negative Control (Broth + Isomer Only) Val2->Step3

Experimental workflow for self-validating MIC determination of terpene isomers.

Anticancer and Antioxidant Mechanisms

Beyond antimicrobial applications, geraniol and nerol exhibit potent chemopreventive properties. Geraniol displays targeted anticancer activity against human colon (Caco-2) and lung adenocarcinoma (A549) cell lines. Mechanistically, it arrests the cell cycle at the G0/G1 interphase and induces apoptosis by downregulating the anti-apoptotic protein Bcl-2 . It also modulates critical transcriptional targets, including p53 and STAT3 .

Concurrently, geraniol protects healthy tissue by upregulating hepatic phase II antioxidant enzymes. High-dose administration in murine models has been shown to induce catalase activity by up to 29% and NADPH quinone reductase (NQO1) by a staggering 211%, effectively neutralizing reactive oxygen species (ROS) without inducing hepatotoxicity .

Apoptosis_Pathway N1 Geraniol / Nerol Internalization N2 Intracellular ROS Accumulation N1->N2 N3 Mitochondrial Membrane Depolarization N2->N3 N4 Downregulation of Bcl-2 Expression N3->N4 N5 Cytochrome c Release & Caspase Activation N4->N5 N6 G0/G1 Cell Cycle Arrest & Apoptosis N5->N6

Mechanistic pathway of geraniol and nerol-induced apoptosis in cancer cell lines.

Synergistic Potential in Combinatorial Therapeutics

The future of terpene application lies in combinatorial therapeutics. Because geraniol and nerol compromise microbial membrane integrity, they act as powerful adjuvants that lower the resistance threshold for commercial antibiotics. For example, geraniol exhibits synergistic effects with chloramphenicol against K. pneumoniae and P. aeruginosa, lowering the required antibiotic MIC by up to 10-fold . Similarly, nerol has demonstrated synergistic efficacy when combined with tannic acid, expanding its broad-spectrum utility against ESKAPE pathogens .

Conclusion

The biological activities of geraniol and nerol extend far beyond their traditional roles as fragrance agents. Through precise modulation of cellular membranes, antioxidant enzyme upregulation, and targeted apoptotic signaling, these isomers represent a highly versatile class of bioactive compounds. By employing rigorous, self-validating experimental protocols and advanced delivery systems like nanoemulsions, researchers can fully harness their pharmacological potential in both antimicrobial and oncological applications.

References

  • Title: One Hundred Faces of Geraniol Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparation and characterization of geraniol nanoemulsions and its antibacterial activity Source: Frontiers in Microbiology URL: [Link]

  • Title: Enhancing Antibiotic Efficacy with Natural Compounds: Synergistic Activity of Tannic Acid and Nerol with Commercial Antibiotics against Pathogenic Bacteria Source: National Center for Biotechnology Information (PMC) URL: [Link]

A Technical Whitepaper on the Antimicrobial and Antifungal Efficacy of Geraniol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Geraniol (3,7-dimethylocta-2,6-dien-1-ol) is an acyclic isoprenoid monoterpene alcohol recognized for its broad-spectrum pharmacological profile. As antimicrobial resistance (AMR) escalates, lipophilic phytochemicals like geraniol are gaining traction both as primary therapeutic agents and as adjuvants. This technical guide elucidates the mechanistic pathways of geraniol against bacterial and fungal pathogens and provides validated, reproducible experimental workflows for evaluating its efficacy in preclinical drug development.

Mechanisms of Action (MoA)

As a Senior Application Scientist, I emphasize that understanding the biophysical interaction between geraniol and microbial structures is paramount for accurate assay design. Geraniol’s inherent lipophilicity allows it to partition seamlessly into lipid bilayers, disrupting structural integrity and cellular homeostasis.

Antibacterial Mechanisms

In bacterial models, geraniol destabilizes the lipoprotein structures of the cell membrane. This physical disruption leads to increased membrane permeability and the lethal leakage of intracellular components, including essential ions (Na⁺/K⁺), proteins, and ATP[1]. Furthermore, geraniol acts as a potent efflux pump inhibitor. When co-administered with conventional antibiotics (e.g., β-lactams or quinolones), it resensitizes multidrug-resistant (MDR) strains—such as Acinetobacter baumannii—by blocking the active efflux of the drug, thereby lowering the required therapeutic dose[2].

Antifungal Mechanisms

Against fungal pathogens such as Candida albicans and Trichophyton rubrum, geraniol exhibits a multifactorial mechanism. It directly inhibits the biosynthesis of ergosterol, a critical sterol required for maintaining fungal membrane fluidity and integrity[3]. Additionally, geraniol induces severe oxidative stress, marked by the accumulation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization, which ultimately triggers cellular apoptosis[4]. Interestingly, specialized assays utilizing sorbitol as an osmotic protectant have demonstrated that geraniol also compromises the fungal cell wall, as Minimum Inhibitory Concentration (MIC) values increase significantly in osmotically stabilized media[5].

MoA cluster_bacteria Antibacterial Pathways cluster_fungi Antifungal Pathways Geraniol Geraniol (Monoterpene Alcohol) MembraneB Lipoprotein Destabilization Geraniol->MembraneB Efflux Efflux Pump Inhibition Geraniol->Efflux Ergosterol Ergosterol Biosynthesis Inhibition Geraniol->Ergosterol ROS ROS Accumulation & Oxidative Stress Geraniol->ROS LeakageB Intracellular Leakage (ATP/Ions) MembraneB->LeakageB Death Microbial Cell Death Efflux->Death LeakageB->Death Apoptosis Mitochondrial Depolarization Ergosterol->Apoptosis ROS->Apoptosis Apoptosis->Death

Caption: Mechanistic pathways of geraniol inducing bacterial and fungal cell death.

Quantitative Efficacy Profile

Geraniol demonstrates potent in vitro activity across diverse pathogens. The table below synthesizes MIC ranges established in recent literature.

PathogenStrain TypeMIC RangeKey Mechanistic Target
Candida albicansATCC & Clinical16 - 130 µg/mLErgosterol synthesis, ROS induction
Trichophyton rubrumDermatophyte16 - 256 µg/mLCell membrane/wall integrity
Staphylococcus aureusMRSA & MSSA1.17 - 312.5 µg/mLLipoprotein destabilization
Acinetobacter baumanniiMDR ClinicalAdjuvant (Reduces antibiotic MIC)Efflux pump inhibition

Note: Variability in MIC values arises from differing assay conditions, including inoculum size, solvent choice, and media composition[3][4][5][6].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, protocols evaluating lipophilic compounds like geraniol must account for its poor aqueous solubility and high volatility. The following self-validating workflows are engineered to mitigate these confounding variables.

Protocol A: Standardized Broth Microdilution Assay (MIC Determination)

Causality & Insights: Geraniol is insoluble in standard aqueous broths (e.g., Mueller-Hinton or RPMI-1640). We utilize a maximum of 1% DMSO or 0.5% Tween-80 as a solubilizing agent. Higher concentrations will independently inhibit microbial growth, invalidating the assay[5]. Furthermore, because geraniol is a volatile essential oil component, plates MUST be aseptically sealed with gas-permeable adhesive films during incubation to prevent vapor-phase cross-contamination between adjacent wells.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve geraniol in 100% DMSO to create a highly concentrated stock (e.g., 25.6 mg/mL).

  • Serial Dilution: Perform two-fold serial dilutions of the stock in the appropriate test medium (RPMI-1640 for fungi; Cation-Adjusted Mueller-Hinton Broth for bacteria). Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v).

  • Inoculum Standardization: Prepare the microbial suspension to a 0.5 McFarland standard. Dilute to achieve a final well concentration of

    
     CFU/mL for bacteria or 
    
    
    
    to
    
    
    CFU/mL for Candida species[5].
  • Self-Validating Controls:

    • Positive Control: Amphotericin B (fungi) or Ciprofloxacin (bacteria) to confirm isolate susceptibility.

    • Negative/Vehicle Control: Broth + 1% DMSO + Inoculum (confirms the solvent is non-toxic).

    • Sterility Control: Broth + 1% DMSO only.

  • Incubation & Readout: Seal the 96-well plates and incubate at 35°C for 24-48 hours. Determine the MIC visually or via spectrophotometry (OD 600nm) as the lowest concentration completely inhibiting visible growth.

Protocol B: Ergosterol Rescue Assay (Mechanism Validation)

Causality & Insights: To validate whether geraniol targets the fungal cell membrane via direct ergosterol binding or downstream biosynthesis inhibition, we perform an MIC assay in the presence of exogenous ergosterol. If geraniol binds directly to membrane ergosterol (similar to the action of Amphotericin B), the addition of exogenous ergosterol to the medium will competitively bind the geraniol, artificially raising the MIC. If the MIC remains unchanged, the mechanism is likely downstream biosynthesis inhibition[5].

Step-by-Step Methodology:

  • Media Supplementation: Prepare RPMI-1640 medium supplemented with 400 µg/mL exogenous ergosterol (solubilized in a compatible solvent)[5].

  • Parallel Testing: Run the standard Broth Microdilution Assay (Protocol A) simultaneously in standard RPMI-1640 and the ergosterol-supplemented RPMI-1640.

  • Control Integration: Use Amphotericin B as the positive control. Its MIC must increase by at least 4-fold in the supplemented medium, validating that the exogenous ergosterol is biologically active and available for competitive binding[5].

  • Interpretation: Compare the MIC of geraniol in both media. A lack of significant MIC shift indicates geraniol does not directly bind ergosterol, pointing instead toward biosynthesis inhibition[3][5].

Workflow Prep 1. Solubilization (Geraniol in DMSO) Dilution 2. Serial Dilution (Max 1% DMSO) Prep->Dilution Inoculation 3. Inoculation (Standardized CFU/mL) Dilution->Inoculation Incubation 4. Sealed Incubation (Prevents Volatilization) Inoculation->Incubation Readout 5. MIC Determination (OD 600nm) Incubation->Readout

Caption: Standardized self-validating workflow for evaluating volatile lipophilic antimicrobials.

References

  • Title: Investigating the antifungal activity and mechanism(s) of geraniol against Candida albicans strains Source: Medical Mycology | Oxford Academic URL: [Link]

  • Title: Antibacterial and Anticancer Properties of Geraniol in the Context of Clinical Applications Source: MDPI URL: [Link]

  • Title: Unveiling novel insights: geraniol's enhanced anti-candida efficacy and mechanistic innovations against multidrug-resistant candida strains Source: PMC - National Institutes of Health URL: [Link]

  • Title: Antifungal activity of geraniol and citronellol, two monoterpenes alcohols, against Trichophyton rubrum involves inhibition of ergosterol biosynthesis Source: Taylor & Francis Online URL: [Link]

  • Title: Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates Source: PLOS One URL: [Link]

  • Title: Antimicrobial activity of some promising plant oils, molecules and formulations Source: SciSpace URL: [Link]

Sources

Geraniol: A Multifaceted Monoterpene in Cancer Chemoprevention and Therapy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Geraniol, a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants, has emerged as a promising candidate in oncology research.[1] Extensive preclinical evidence has demonstrated its potent anticancer and chemopreventive properties across a broad spectrum of malignancies, including breast, lung, colon, prostate, pancreatic, and liver cancers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning geraniol's therapeutic potential. It delves into its ability to modulate critical signaling pathways, induce apoptosis and cell cycle arrest, and exert anti-inflammatory and antioxidant effects. Detailed experimental protocols and data visualizations are provided to equip researchers with the necessary tools to investigate and harness the anticancer activities of geraniol.

Introduction: The Therapeutic Promise of a Natural Compound

The quest for novel, effective, and less toxic cancer therapies has led to a surge of interest in naturally derived compounds. Geraniol, a key component of essential oils from plants like rose, lemongrass, and citronella, has garnered significant attention for its multifaceted biological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[3][4] In the context of oncology, geraniol's appeal lies in its ability to target multiple cancer hallmarks, suggesting a lower susceptibility to the development of drug resistance.[2][5] Furthermore, it has been shown to sensitize tumor cells to conventional chemotherapeutic agents, highlighting its potential in combination therapies.[6][7] This guide will systematically explore the intricate molecular mechanisms through which geraniol exerts its anticancer effects, providing a robust foundation for future research and drug development endeavors.

Mechanisms of Action: A Multi-Pronged Assault on Cancer Progression

Geraniol's anticancer activity is not attributable to a single mechanism but rather to its pleiotropic effects on various cellular processes and signaling pathways.[6] The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell proliferation cycle, and mitigating the tumor microenvironment through its anti-inflammatory and antioxidant properties.

Induction of Apoptosis: Orchestrating Cancer Cell Demise

A fundamental hallmark of cancer is the evasion of apoptosis. Geraniol effectively counteracts this by triggering programmed cell death in various cancer cell lines.[1] This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

In prostate cancer cells (PC-3), geraniol treatment leads to the depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway.[6] This is accompanied by the activation of caspase-3 and a shift in the balance of Bcl-2 family proteins, characterized by a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax.[6][8] Similar observations have been made in colon cancer cells (Colo-205), where geraniol upregulates Bax and downregulates Bcl-2 to induce apoptosis.[9] In nasopharyngeal carcinoma cells, geraniol promotes apoptosis by increasing the expression of Bax and caspases-3 and -9.[10]

Furthermore, geraniol has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can trigger cellular damage and initiate the apoptotic cascade.

Experimental Protocol: Assessment of Apoptosis by DAPI Staining

This protocol outlines a standard method for visualizing apoptotic nuclear changes using the fluorescent stain 4′,6-diamidino-2-phenylindole (DAPI).

Materials:

  • Cancer cell line of interest

  • Geraniol solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI staining solution (e.g., 1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cancer cells onto coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of geraniol and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Fixation: Aspirate the medium, wash the cells twice with PBS, and fix them with the fixation solution for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with the permeabilization solution for 10 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then incubate with the DAPI staining solution for 5 minutes in the dark.

  • Mounting and Visualization: Wash the cells three times with PBS, mount the coverslips onto microscope slides, and visualize under a fluorescence microscope.

  • Analysis: Observe the nuclear morphology. Healthy cells will exhibit round, uniformly stained nuclei, while apoptotic cells will show condensed chromatin and fragmented nuclei.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Dysregulation of the cell cycle is a cornerstone of cancer, leading to unchecked cell division. Geraniol has demonstrated the ability to induce cell cycle arrest at various phases in different cancer cell types, thereby inhibiting their proliferation.[1]

In human pancreatic adenocarcinoma cells, geraniol induces a G0/G1 phase arrest.[11] This is associated with an increased expression of cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1), and a corresponding decrease in the levels of cyclin A, cyclin B1, and CDK2.[11] In Caco-2 colorectal adenocarcinoma cells, geraniol treatment leads to an S-phase arrest.[6] In colon cancer Colo-205 cells, geraniol has been observed to cause a G2/M phase arrest.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Geraniol solution

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with geraniol and a vehicle control for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Modulation of Key Signaling Pathways

Geraniol's ability to influence a multitude of signaling pathways that are often aberrantly activated in cancer is a key aspect of its anticancer activity.[2]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Geraniol has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in several cancer models, including nasopharyngeal carcinoma, leading to the promotion of apoptosis.[1]

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. In prostate cancer cells, geraniol activates AMPK signaling, which in turn inhibits mTOR, contributing to cell death.[13]

Ras/ERK Pathway: The Ras-mediated signaling pathway is crucial for cell proliferation. Geraniol has been shown to attenuate Ras-mediated cell proliferation pathways, including a decrease in Raf expression and ERK activity in skin tumorigenesis models.[6][14]

NF-κB Pathway: Chronic inflammation, often driven by the NF-κB pathway, is a known contributor to cancer development. Geraniol exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, as demonstrated in a hamster buccal pouch carcinogenesis model where it suppressed the expression of NF-κB and COX-2.[1][15]

Diagram of Key Signaling Pathways Modulated by Geraniol

Geraniol_Signaling_Pathways cluster_Geraniol Geraniol cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes Geraniol Geraniol PI3K PI3K Geraniol->PI3K AMPK AMPK Geraniol->AMPK Ras Ras Geraniol->Ras NFkB NF-κB Geraniol->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibition of anti-apoptotic proteins Proliferation ↓ Proliferation mTOR->Proliferation AMPK->mTOR Raf Raf Ras->Raf ERK ERK Raf->ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest inhibition of cell cycle progression ERK->Proliferation COX2 COX-2 NFkB->COX2 Inflammation ↓ Inflammation COX2->Inflammation

Sources

Geraniol as a Next-Generation Biocide: Mechanisms, Efficacy, and Formulation Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The over-reliance on synthetic neurotoxic insecticides, particularly pyrethroids, has accelerated the development of resistance across critical vector populations (e.g., Aedes aegypti, Cimex lectularius). In response, drug development professionals and agricultural scientists are shifting focus toward plant-derived monoterpenes. Geraniol (3,7-dimethylocta-trans-2,6-dien-1-ol), an acyclic monoterpene alcohol, has emerged as a highly efficacious, biodegradable alternative. This whitepaper provides an in-depth technical analysis of geraniol’s dual mechanism of action, quantitative efficacy profile, and the rigorous experimental methodologies required to validate its application as a spatial repellent and contact biocide.

Molecular Profile and Pharmacokinetics

Geraniol is a volatile organic compound (VOC) naturally synthesized in the essential oils of Pelargonium graveolens (rose geranium) and Cymbopogon species. Chemically characterized by the formula C₁₀H₁₈O, its low molecular weight allows it to readily vaporize at ambient temperatures, making it an excellent candidate for spatial repellency. From a pharmacokinetic perspective, geraniol exhibits low mammalian toxicity and rapid environmental degradation, fulfilling the stringent criteria for modern biocidal active ingredients (1)[1].

Dual Mechanism of Action (MoA)

Unlike traditional synthetic pesticides that rely on a single neurotoxic pathway, geraniol operates via a dual-action mechanism, significantly reducing the evolutionary pressure that leads to target-site resistance.

Olfactory Receptor (OR) Modulation (Spatial Repellency)

Insects detect volatile chemical cues through Olfactory Receptor Neurons (ORNs) housed within antennal sensilla. These neurons express heteromeric ligand-gated cation channels consisting of a highly variable odorant receptor (OR) and a highly conserved co-receptor known as Orco (2)[2]. Sub-lethal concentrations of vaporized geraniol bind to these receptor complexes, triggering an influx of cations that depolarizes the neuron. This overstimulation disrupts the insect's ability to process host-emitted attractants (e.g., CO₂, lactic acid), effectively masking the host and creating a spatial deterrent (3)[3].

Cuticular Penetration and Chitin Dehydration (Contact Toxicity)

When applied as a contact biocide, geraniol bypasses the nervous system entirely. Instead, it acts as a potent dehydrating agent. The lipophilic nature of the monoterpene allows it to dissolve the waxy epicuticle of the insect, penetrating the protective chitin envelope. This compromises the insect's osmotic regulation, leading to rapid, lethal desiccation (4)[4]. Secondary systemic absorption can also lead to neurotoxic disruption, impairing the insect's motor function (5)[5].

MoA cluster_olfactory Olfactory Pathway (Repellency) cluster_contact Contact Pathway (Toxicity) G Geraniol (Monoterpene) ORN Olfactory Receptor Neurons G->ORN Volatilization Cuticle Chitin Penetration G->Cuticle Direct Contact Orco Orco Co-receptor Activation ORN->Orco Ligand Binding Mask Host Odor Masking Orco->Mask Signal Transduction Dehyd Osmotic Disruption Cuticle->Dehyd Lipid Extraction Death Insect Mortality Dehyd->Death Lethal Desiccation

Fig 1. Dual mechanism of geraniol: olfactory repellency and contact toxicity.

Quantitative Efficacy and Comparative Analysis

Extensive laboratory and field trials have validated geraniol's superiority over traditional botanical repellents like citronella and linalool. In field trials against wild tick populations, a 5% geraniol formulation achieved a 90% reduction in tick collection, significantly outperforming a 15% DEET formulation which achieved only a 70% reduction (6)[6].

Table 1: Comparative Efficacy of Geraniol Across Target Species
Target SpeciesApplication MethodConcentration/DoseEfficacy MetricReference
Aedes aegypti (Mosquito)Polymer Incorporation71.44 μg/cm²LC₅₀ (2h exposure)[1]
Anopheles quadrimaculatusPolymer Incorporation31.88 μg/cm²LC₅₀ (2h exposure)[1]
Pediculus humanus capitisTopical Application12.7 μ g/insect LD₅₀ (24h exposure)[7]
Dermanyssus gallinaeDirect Contact0.5% - 2.0%100% Mortality (24h)[1]

Formulation Engineering: Overcoming Volatility

The primary limitation of monoterpenes is their high vapor pressure, which leads to rapid dissipation and a shortened half-life of efficacy. To transition geraniol from a laboratory curiosity to a commercial biocide, drug development professionals employ advanced encapsulation technologies. Polymer-based nanoparticles and chitosan microencapsulation are utilized to create a controlled-release matrix (8)[8]. This restricts the volatilization rate, ensuring a steady, sub-lethal dose is emitted over extended periods (e.g., in treated fabrics or continuous release diffusers).

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when evaluating geraniol-based formulations.

Protocol 1: Fumigant Toxicity Assay for Monoterpenes

Objective: To determine the LC₅₀ of vapor-phase geraniol without direct liquid contact.

  • Step 1: Solution Preparation. Dilute >98% pure geraniol in analytical grade acetone to create a concentration gradient (0.5% to 5.0% w/v). Causality: Using pure geraniol rather than whole essential oils eliminates the confounding variables of synergistic terpenoids (e.g., citronellol), isolating the specific baseline toxicity of the target molecule.

  • Step 2: Chamber Equilibration. Apply 1 mL of the solution to a Whatman filter paper. Allow the acetone to evaporate for 2 minutes, then suspend the paper inside a 1L sealed glass fumigation chamber. Causality: The sealed glass chamber prevents the escape of volatile monoterpenes, ensuring the calculated LC₅₀ accurately reflects the true vapor-phase concentration.

  • Step 3: Insect Introduction & Incubation. Introduce a cohort of 20 adult insects (e.g., Aedes aegypti). Incubate the chamber at 25°C and strictly maintain 70% Relative Humidity (RH). Causality: Because geraniol induces mortality primarily through cuticular dehydration, maintaining a strict 70% RH prevents ambient environmental desiccation from artificially inflating the mortality rate.

  • Step 4: Self-Validation & Measurement. Record mortality at 2h, 4h, and 24h intervals. Trustworthiness Check: The assay must include a solvent-only negative control (acetone treated paper) to validate that mortality is not a byproduct of the carrier fluid, and a DEET positive control to benchmark relative potency.

Workflow Prep 1. Prepare Geraniol Solutions Apply 2. Apply to Fumigation Chamber Prep->Apply Intro 3. Introduce Insect Cohort Apply->Intro Incubate 4. Incubate (25°C, 70% RH) Intro->Incubate Measure 5. Record Mortality (LC50) Incubate->Measure

Fig 2. Standardized experimental workflow for evaluating geraniol fumigant toxicity.

Protocol 2: Electrophysiological Recording (EAG) of ORN Responses

Objective: To quantify the spatial repellency potential by measuring the depolarization of Olfactory Receptor Neurons.

  • Step 1: Antennal Preparation. Excise the antenna of the target insect and mount it between two glass capillary microelectrodes filled with insect Ringer's solution.

  • Step 2: Odorant Delivery. Deliver geraniol vapor via a stimulus controller into a continuously humidified, purified air stream passing over the antenna. Causality: Delivering the odorant through a continuously humidified air stream prevents the desiccation of the delicate antennal preparation, which would otherwise degrade the signal-to-noise ratio and prematurely terminate Orco receptor viability.

  • Step 3: Signal Amplification. Route the generated action potentials through a high-impedance AC/DC amplifier.

  • Step 4: Self-Validation. Introduce a blank air puff (negative control) to establish the baseline mechanosensory response, ensuring the recorded depolarization is strictly a chemosensory reaction to the geraniol ligand.

Conclusion

Geraniol represents a paradigm shift in biopesticide development. By leveraging a dual mechanism of action—Orco receptor overstimulation for spatial repellency and cuticular lipid extraction for contact desiccation—it bypasses the enzymatic resistance pathways (e.g., AChE mutations) that plague synthetic neurotoxins. When properly formulated using advanced microencapsulation to mitigate volatility, geraniol offers a highly efficacious, ecologically safe alternative for modern vector control and drug development pipelines.

References

  • Geraniol - Active Ingredient Page , Chemical Warehouse. 5

  • Geraniol is a safe and effective, natural origin, Biocide active ingredient , TerpeneTech. 3

  • Improve your daily life with our natural insecticide , Tenka Best. 4

  • EFFICACY OF GERANIOL FOR USE IN BIOCIDAL PRODUCTS , Regulations.gov. 1

  • Geraniol Profile , Cornell eCommons. 6

  • Insecticidal Activity of Individual and Mixed Monoterpenoids of Geranium Essential Oil Against Pediculus humanus capitis , Oxford Academic. 7

  • The Emergence of Insect Odorant Receptor-Based Biosensors , NIH. 2

  • An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides , MDPI. 8

Sources

Methodological & Application

Application Note: Laboratory Synthesis of (E)-3,7-dimethylocta-2,6-dien-1-ol (Geraniol) via Chemoselective 1,2-Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (E)-3,7-dimethylocta-2,6-dien-1-ol (Geraniol) Methodology: Modified Luche Reduction (CeCl₃-mediated Borohydride Reduction)

Executive Summary & Mechanistic Rationale

(E)-3,7-dimethylocta-2,6-dien-1-ol, commonly known as geraniol, is a critical acyclic monoterpene alcohol utilized extensively as a precursor in the synthesis of complex natural products, vitamins, and pharmaceutical active ingredients1[1]. While industrial routes often rely on the vanadium-catalyzed isomerization of L-linalool[1], laboratory-scale synthesis frequently demands the targeted reduction of its conjugated aldehyde precursor, (E)-geranial (or a citral mixture).

The Chemoselectivity Challenge: Reducing an


-unsaturated aldehyde like geranial presents a significant chemoselectivity challenge. Standard heterogeneous hydrogenation often leads to over-reduction of the isolated C6-C7 olefin or the conjugated C2-C3 olefin. Conventionally, selective 1,2-reduction requires highly specialized precious metal catalysts (Pt, Au, or Ir) 2[2] or supercritical CO₂ transfer hydrogenation using Ruthenium nanoparticles 3[3]. Furthermore, unmodified sodium borohydride (NaBH₄) in ethanol yields significant amounts of the 1,4-reduction byproduct, citronellol 4[4].

The Luche Solution (Causality): To achieve strict 1,2-reduction, this protocol employs the Luche reduction methodology utilizing NaBH₄ and CeCl₃·7H₂O[4]. The causality behind this system is rooted in Hard-Soft Acid-Base (HSAB) theory:

  • Electrophilic Activation: The oxophilic Ce³⁺ ion coordinates selectively with the hard carbonyl oxygen, increasing the electrophilicity of the C1 carbon.

  • Hydride Modification: Methanol reacts with NaBH₄ to generate alkoxyborohydride species (e.g., NaBH₃(OMe)). These are "harder" reducing agents than standard borohydride, strongly preferring attack at the hard carbonyl carbon over the soft

    
    -carbon, thereby completely suppressing 1,4-addition.
    

Mechanism A Geranial (Conjugated Enal) B Ce(III)-Carbonyl Complex A->B CeCl3 C Hard Hydride Attack B->C NaBH4/MeOH D Cerium Alkoxide Intermediate C->D 1,2-Addition E Geraniol (Allylic Alcohol) D->E Hydrolysis

Mechanistic pathway of the CeCl3-mediated 1,2-reduction of geranial.

Quantitative Data Presentation

The efficiency of the Luche reduction is highly superior for laboratory-scale synthesis when compared to alternative catalytic systems. The table below summarizes the comparative performance of various reduction and isomerization methods.

Catalytic / Reduction SystemConditions1,2-Reduction Selectivity (%)Target Yield (%)Reference
NaBH₄ (Uncatalyzed) EtOH, 25 °C~60 - 7065.0[4]
NaBH₄ / CeCl₃·7H₂O (Luche) MeOH, 0 °C> 9889.0[4]
Ru Nanoparticles (Transfer) scCO₂, 60 °C~ 7575.5[3]
V-Catalyzed Isomerization 160 °C, 10 h> 95 (Geraniol/Nerol)70.8[1]

Experimental Workflow & Protocol

Workflow Start Substrate Preparation (E)-Geranial in MeOH Step1 Lewis Acid Activation Add CeCl3·7H2O at 0°C Start->Step1 Step2 Chemoselective Reduction Portionwise NaBH4 Addition Step1->Step2 Step3 Quench & Extraction H2O / Et2O Step2->Step3 Step4 Purification Silica Gel Chromatography Step3->Step4 End Pure Target (E)-Geraniol Step4->End

Workflow for the chemoselective Luche reduction of geranial to geraniol.

Materials & Reagents
  • (E)-3,7-dimethylocta-2,6-dienal (Geranial) : 1.52 g (10.0 mmol). (Note: If starting from a Citral mixture, the final product will be a Geraniol/Nerol mixture requiring careful chromatographic separation).

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) : 3.72 g (10.0 mmol, 1.0 eq).

  • Sodium borohydride (NaBH₄) : 380 mg (10.0 mmol, 1.0 eq).

  • Methanol (MeOH) : 25 mL, anhydrous.

  • Diethyl ether (Et₂O) and Distilled Water .

Step-by-Step Methodology

Step 1: Substrate Activation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g of (E)-geranial in 25 mL of anhydrous methanol.

  • Add 3.72 g of CeCl₃·7H₂O to the solution.

    • Causality Note: The heptahydrate form is explicitly chosen over anhydrous CeCl₃ because its water of hydration facilitates rapid dissolution in methanol, ensuring immediate formation of the active Lewis acid-carbonyl complex[4].

  • Stir the mixture for 10 minutes at room temperature to ensure complete complexation, then cool the flask to 0 °C using an ice-water bath.

Step 2: Chemoselective Reduction 4. Weigh out 380 mg of NaBH₄. 5. Add the NaBH₄ portionwise over a period of 15 minutes to the stirred solution at 0 °C.

  • Causality Note: Portionwise addition is critical. The reaction between NaBH₄ and MeOH to form the active alkoxyborohydride is highly exothermic. Controlling the addition rate prevents thermal spikes that could lead to background 1,4-reduction or double-bond isomerization.

Step 3: Self-Validating Analytical Monitoring This protocol is designed as a self-validating system. Do not proceed to the quench step until the following checkpoints are met:

  • Visual Checkpoint: Upon each addition of NaBH₄, gentle effervescence (H₂ gas evolution) must be observed, confirming the active formation of the alkoxyborohydride species.

  • TLC Checkpoint: After 1 hour of stirring at 0 °C, analyze the mixture via Thin Layer Chromatography (TLC) using 15% EtOAc in Hexanes. The starting material, geranial (Rf ~0.5), is highly UV-active. The product, geraniol (Rf ~0.3), is not strongly UV-active but stains bright blue/purple with a vanillin or p-anisaldehyde dip. Validation is achieved when the UV-active spot at Rf ~0.5 completely disappears.

Step 4: Quenching and Workup 6. Once validated, quench the reaction by slowly adding 10 mL of distilled water.

  • Causality Note: Water serves to hydrolyze the cerium alkoxide intermediate into the final alcohol and safely decomposes any residual unreacted borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator. Crucial: Keep the water bath temperature below 30 °C to prevent thermal degradation or acid-catalyzed rearrangement of the allylic alcohol.

  • Extract the remaining aqueous slurry with diethyl ether (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification & Final Validation 10. Purify the crude oil via flash column chromatography on silica gel, eluting with 10% EtOAc in Hexanes. 11. Collect the fractions corresponding to Rf ~0.3 and concentrate to yield pure (E)-3,7-dimethylocta-2,6-dien-1-ol as a clear oil. 12. NMR Validation: Verify the product via ¹H NMR (CDCl₃). The protocol is successful if the aldehyde proton signal (doublet at ~10.0 ppm) is completely absent, replaced by the allylic CH₂ protons of geraniol appearing as a doublet at ~4.15 ppm.

References

  • Title: Stereochemical Control in Complex Molecule Synthesis Source: Open Research Repository - The Australian National University URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: Application Notes and Protocols: Synthesis of Geraniol and Nerol from L-Linalool Source: Benchchem URL
  • Title: Homogeneous Catalysts.

Sources

Application Note: Isolating Nerol from Essential Oils via Steam Distillation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the isolation of nerol, a valuable monoterpenoid alcohol, from essential oil-bearing plant materials using the steam distillation technique. Nerol, prized for its fresh, rose-like aroma, is a key component in the fragrance, flavor, and pharmaceutical industries.[1] However, its high boiling point and thermal sensitivity necessitate a gentle extraction method. Steam distillation is the method of choice as it allows for the volatilization and recovery of nerol at temperatures below 100°C, thus preventing thermal degradation.[2][3] This application note details the underlying principles, a step-by-step experimental protocol, methods for analysis, and critical troubleshooting insights tailored for researchers, chemists, and drug development professionals.

Introduction: The Rationale for Steam Distillation

Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol) is a naturally occurring monoterpenoid alcohol found in many essential oils, including those from neroli (bitter orange blossom), lemongrass, and hops.[4][5][6] It exists as the cis-isomer of geraniol and is distinguished by its fresher, sweeter scent profile.[4][7] The isolation of nerol is driven by its use as a fragrance component and its potential therapeutic properties, including anti-inflammatory and antibacterial effects.[1]

Direct distillation of essential oils to isolate nerol is impractical due to its high boiling point (approximately 225°C at atmospheric pressure), which would lead to decomposition.[8][9] Steam distillation elegantly circumvents this challenge. The technique relies on the principle that the boiling point of a mixture of immiscible liquids (in this case, water and the essential oil components) is lower than the boiling points of the individual constituents.[10] When steam is passed through the plant material, it reduces the partial pressure of the volatile compounds, allowing them to co-distill with the steam at a temperature safely below 100°C.[11][12] This process yields a high-purity essential oil while preserving the delicate chemical structure of thermolabile molecules like nerol.[2][13]

Physicochemical Characteristics of Nerol

Understanding the properties of nerol is fundamental to designing an effective isolation strategy. Its immiscibility in water is the basis for its separation from the aqueous distillate, while its solubility in organic solvents allows for its subsequent extraction and purification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O[7][14]
Molecular Weight 154.25 g/mol [8][14][15]
Appearance Colorless liquid[7][9][14]
Odor Fresh, sweet, rose-like, with green notes[4][9][16]
Boiling Point 224-225 °C (at 745 mmHg)[8][15]
Density ~0.876 g/mL (at 25 °C)[16]
Vapor Pressure 0.03 mmHg (at 25 °C)[8]
Water Solubility 1311 mg/L (at 25 °C)[8]
Solvent Solubility Soluble in absolute ethanol and diethyl ether[16]

Experimental Protocol for Nerol Isolation

This protocol provides a generalized procedure for isolating nerol-containing essential oil from plant biomass. The specific parameters, such as distillation time and sample mass, may require optimization based on the source material.

Materials and Reagents
  • Apparatus:

    • Steam generation unit (or a 2L round-bottom flask with a heating mantle)

    • Biomass flask (2L)

    • Still head with thermometer port

    • Liebig or Allihn condenser

    • Receiver adapter

    • Separatory funnel or Florentine flask (500 mL)[10]

    • Glassware clamps and stands

    • Flexible tubing for condenser water

    • Heating mantle or hot plate[17]

    • Rotary evaporator

  • Reagents:

    • Plant material rich in nerol (e.g., 200-500 g of fresh lemongrass or bitter orange blossoms)

    • Distilled water

    • Sodium chloride (NaCl), saturated solution

    • Diethyl ether (or hexane), reagent grade

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[18]

Experimental Workflow Diagram

The following diagram illustrates the standard setup for laboratory-scale steam distillation.

SteamDistillation cluster_condenser SteamGen Steam Generator (Boiling Water) Biomass Biomass Flask (Plant Material) SteamGen->Biomass 1. Steam Input StillHead Still Head Biomass->StillHead 2. Steam + Volatiles Condenser Condenser (Cooling Water In/Out) StillHead->Condenser 3. Vapor Transfer Receiver Collection Receiver (Separatory Funnel) Condenser->Receiver 4. Condensate WaterOut Warm Water Out Condenser->WaterOut Waste Hydrosol to Waste or Collection Receiver->Waste 6. Phase Separation (Water) Product Essential Oil Layer Receiver->Product 5. Phase Separation (Oil) WaterIn Cool Water In WaterIn->Condenser

Caption: Workflow for the steam distillation apparatus.

Step-by-Step Methodology
  • Preparation: Roughly chop or shred the fresh plant material to increase the surface area for efficient steam penetration. Avoid fine grinding, which can lead to clumping and the formation of steam channels.[19]

  • Apparatus Assembly:

    • Set up the distillation apparatus as shown in the workflow diagram, ensuring all glass joints are securely clamped.[17]

    • Fill the steam generator flask to two-thirds capacity with distilled water and add boiling chips.

    • Place the prepared plant material into the biomass flask. For a "dry steam" distillation, ensure the plant material is supported on a perforated plate above any condensed water.[17]

    • Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting from the top outlet.[17]

  • Distillation:

    • Begin heating the steam generator. As steam is produced, it will pass through the biomass flask, volatilizing the essential oils.

    • The vapor mixture of steam and essential oil will travel to the condenser and liquefy.

    • Collect the condensate in the separatory funnel. The distillate will appear milky or cloudy (an emulsion) as the oil is immiscible with water.[18]

    • Continue the distillation for approximately 2-4 hours, or until the distillate runs clear, indicating that most of the oil has been extracted.

  • Isolation and Work-up:

    • Once distillation is complete, allow the collected distillate to cool to room temperature. Two distinct layers (the essential oil and the aqueous hydrosol) should form.

    • To enhance separation, add 50-100 mL of saturated NaCl solution to the separatory funnel. This "salting out" process decreases the solubility of organic compounds in the aqueous layer.

    • Extract the nerol-containing oil from the distillate by adding ~50 mL of diethyl ether, shaking the funnel vigorously, and periodically venting.[18] Allow the layers to separate.

    • Drain the lower aqueous layer and collect the upper organic (ether) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh portions of diethyl ether to maximize recovery.

    • Combine all organic extracts and dry them over anhydrous sodium sulfate for 15-20 minutes to remove residual water.[18]

  • Solvent Removal:

    • Gravity filter the dried organic solution to remove the sodium sulfate.

    • Remove the diethyl ether using a rotary evaporator under reduced pressure and gentle heat (~30-40°C).

    • The remaining liquid is the crude essential oil containing nerol. Weigh the final product to calculate the yield.

Analysis and Quality Control

The composition and purity of the isolated essential oil must be verified. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[20][21][22]

  • Yield Calculation: The yield is expressed as a percentage of the initial mass of the plant material.

    • Yield (%) = (Mass of essential oil (g) / Mass of wet biomass (g)) × 100

  • GC-MS Analysis: This technique separates the individual components of the oil and provides mass spectra for their identification. Nerol can be quantified by comparing its peak area to that of an internal standard.

Typical GC-MS Parameters for Nerol Analysis:

ParameterConditionSource(s)
Column SLB®-5ms or TR-5MS (30 m x 0.25 mm, 0.25 µm film)[20]
Carrier Gas Helium, constant flow (~1 mL/min)[20]
Injector Temp. 250 °C
Oven Program 60°C (1 min), then ramp at 4-10°C/min to 220-250°C[20][23]
Detector Mass Spectrometer (Scan range: 40-400 m/z)
Expected Result A chromatogram showing distinct peaks for nerol and its isomer, geraniol, among other terpenoids.[23]

Troubleshooting and Safety Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Oil Yield - Incomplete distillation. - Steam "channeling" in biomass. - Plant material past its prime.- Extend distillation time until distillate is clear. - Ensure biomass is loosely and evenly packed. - Use fresh, properly harvested plant material.[19]
Water in Final Oil - Incomplete phase separation. - Inadequate drying of the organic extract.- Allow more time for layers to separate. - Use a sufficient amount of anhydrous drying agent and ensure adequate contact time.[24]
"Burnt" Smell - Localized overheating if using a direct heating method without sufficient water.- Ensure a consistent and adequate flow of steam. Avoid direct heating of the biomass.
Emulsion Fails to Break - Presence of natural surfactants in the plant material.- Add saturated NaCl solution ("salting out"). - Centrifuge the emulsion if necessary.

Safety Precautions:

  • Always work in a well-ventilated fume hood, especially when handling volatile organic solvents like diethyl ether.[25]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[24]

  • Ensure all glassware is free from cracks or defects before heating to prevent breakage.[17]

  • Diethyl ether is extremely flammable; ensure no ignition sources (sparks, open flames) are present during the extraction and solvent removal steps.[18]

  • Handle hot glassware with insulated gloves to prevent burns.[26]

Conclusion

Steam distillation is a robust, efficient, and scientifically sound method for isolating nerol and other thermally sensitive compounds from essential oils. By leveraging the principles of partial pressure and co-distillation, it enables the recovery of high-purity products without the risk of thermal degradation. The protocol described herein, coupled with subsequent GC-MS analysis, provides a reliable framework for researchers in natural product chemistry and drug development to obtain and validate nerol from various botanical sources.

References

  • Vertex AI Search. (n.d.). Nerol - Essential Oils.
  • Taylor & Francis Online. (n.d.). Nerol – Knowledge and References.
  • ScenTree. (n.d.). Nerol (CAS N° 106-25-2).
  • International Journal of Advance Engineering and Research Development. (2017). Review on Steam distillation: A Promising Technology for Extraction of Essential Oil.
  • Mr. Hemp Flower. (n.d.). Nerol Terpene Review: What Is It And What It Does.
  • True Terpenes. (n.d.). Terpene Extraction Methods: Steam Distillation.
  • ChemicalBook. (n.d.). NEROL | 106-25-2.
  • DrugFuture. (n.d.). Nerol.
  • Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation.
  • Carbon Group. (n.d.). Extraction of Essential Oils from Spices using Steam Distillation.
  • ScienceDirect. (n.d.). Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry.
  • Essential Oils and Healthy Lifestyle. (2021). Essential Oil Safety.
  • PubChem. (n.d.). Nerol | C10H18O | CID 643820.
  • LinkedIn. (2024). Safeguarding the Process: Essential Safety Precautions in Plant Oil Distillation.
  • ECHEMI. (n.d.). 106-25-2, Nerol Formula.
  • ACS Publications. (2016). Structure–Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives.
  • True Terpenes. (2018). Steam Distillation: Learn About Terpenes with True Terpenes.
  • Sigma-Aldrich. (n.d.). GC Analysis of Neroli Essential Oil on SLB®-5ms.
  • Rocky Mountain Oils. (2024). How to Distill Essential Oils: A Comprehensive Guide.
  • EllementalPRO. (2025). Steam Distillation of Essential Oils.
  • AET. (2025). Steam Distillation Made Simple: Principle, Process, Applications, and Advantages.
  • YouTube. (2021). Isolation of Terpenoids.
  • Scilit. (n.d.). Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine.
  • Buchi.com. (n.d.). Steam Distillation.
  • Dreamstime. (n.d.). Nerol, Found in Essential Oils Such As Lemongrass, Chemical Formula Stock Vector.
  • PubMed. (2003). Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine.
  • PMC. (2024). Distillation of essential oils: An innovative technological approach focused on productivity, quality and sustainability.
  • MONQ. (n.d.). Neroli Essential Oil.

Sources

GC-MS method for the quantification of 3,7-dimethyloct-2-en-1-ol isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of 3,7-Dimethyloct-2-en-1-ol Isomers (Geraniol & Nerol)

Introduction: The Analytical Challenge of Structurally Similar Isomers

3,7-dimethyloct-2-en-1-ol is a key acyclic monoterpenoid alcohol, with its geometric isomers, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) and nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol), being of significant interest across various industries. These compounds are fundamental components of essential oils, contributing characteristic floral and citrus aromas, and are widely utilized in the flavor, fragrance, and cosmetic sectors.[1][2] Beyond their sensory properties, they exhibit various biological activities, including antimicrobial and anti-inflammatory effects, making them relevant in pharmaceutical and therapeutic research.[3]

The critical analytical challenge lies in their structural similarity. As cis-trans isomers, geraniol and nerol share the same molecular weight (154.25 g/mol ) and produce nearly identical mass spectra under electron ionization (EI), making their distinction by mass spectrometry alone impossible.[4] Therefore, robust chromatographic separation is paramount for accurate quantification. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the premier analytical technique for this task, offering the high-resolution separation necessary to resolve the isomers and the specificity of mass detection for confident identification and quantification.[5][6]

This application note provides a comprehensive, field-proven methodology for the quantification of geraniol and nerol using GC-MS. It covers the entire workflow from sample preparation to data analysis, emphasizing the rationale behind key experimental choices and incorporating a full validation protocol to ensure data integrity and trustworthiness.

Core Methodology: From Sample to Signal

The successful quantification of geraniol and nerol hinges on a meticulously optimized analytical chain. This includes efficient extraction from the sample matrix, optimal separation on the GC column, and sensitive detection by the mass spectrometer.

Sample Preparation: Isolating the Analytes

The goal of sample preparation is to extract the target analytes from the matrix, concentrate them, and present them in a solvent compatible with GC-MS analysis.[7] The choice of method depends on the sample matrix.

  • Liquid-Liquid Extraction (LLE): This classic technique is effective for extracting terpenes from aqueous samples like beverages or hydrodistillates.[7] It involves partitioning the analytes from the aqueous phase into an immiscible organic solvent.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique ideal for analyzing volatile compounds in the headspace of a sample.[8][9][10] A coated fiber adsorbs the analytes, which are then thermally desorbed directly into the GC inlet. This minimizes matrix interference and is particularly useful for complex solid or liquid samples.[9]

  • Direct Injection: For samples already in a compatible organic solvent, such as essential oils diluted in hexane or ethanol, a "dilute and shoot" approach is often sufficient.[11]

The Derivatization Question:

While geraniol and nerol can be analyzed directly, their polar hydroxyl (-OH) group can sometimes lead to peak tailing and interaction with active sites in the GC system.[12] Chemical derivatization converts the -OH group to a less polar, more volatile moiety, often improving chromatographic performance.[13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice.

  • Rationale for Direct Analysis: Simpler, faster, and avoids potential artifacts from the derivatization reaction. Often sufficient when using a well-maintained system and a polar GC column.[12]

  • Rationale for Derivatization: Improves peak shape (symmetry), increases volatility, and can enhance sensitivity for trace-level analysis.[12][13][14]

This protocol will focus on the direct analysis method for its simplicity and broad applicability, with an optional derivatization step provided for researchers facing challenging matrices.

GC-MS Instrumentation and Optimized Conditions

The instrumental parameters must be fine-tuned to achieve baseline separation of the nerol and geraniol isomers. A polar capillary column is highly recommended as it provides better selectivity for these isomers compared to non-polar columns.[12]

Parameter Condition Rationale
Gas Chromatograph
InjectorSplit/Splitless, 250°CEnsures rapid volatilization of the analytes without thermal degradation.[6] A split injection is used for concentrated samples, while splitless is for trace analysis.
Injection Volume1 µLStandard volume to avoid column overloading.
LinerDeactivated, glass wool plugA deactivated liner minimizes analyte interaction and potential degradation.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas standard for GC-MS, providing good efficiency. Constant flow ensures stable retention times.
Columne.g., Agilent DB-WAX or Restek Stabilwax (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thicknessA polar stationary phase provides selective interactions to resolve the cis/trans isomers effectively.
Oven Program60°C (hold 2 min), ramp to 220°C @ 5°C/min, hold 5 minThe initial hold allows for focusing of early-eluting compounds. The slow ramp rate is critical for separating the closely eluting nerol and geraniol peaks.[15]
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization technique that produces repeatable fragmentation patterns for library matching.
Ion Source Temp.230°CStandard temperature to maintain cleanliness and promote ionization.
Quadrupole Temp.150°CPrevents contamination of the mass analyzer.
Acquisition ModeFull Scan & Selected Ion Monitoring (SIM)Full Scan (m/z 40-200): Used for initial identification and confirmation by comparing spectra to libraries (e.g., NIST). SIM: Used for quantification to maximize sensitivity and selectivity by monitoring specific, characteristic ions.[5][15]
SIM Ionsm/z 69, 93, 121, 136These ions represent characteristic fragments of the C10H18O isomers. m/z 69 is often a high-abundance fragment for terpenes. m/z 93 and 121 are also significant fragments.[4][15]
Solvent Delay4 minPrevents the high concentration of solvent from entering and saturating the MS detector.
Method Validation: Ensuring Trustworthy Results

A rigorous validation protocol is essential to demonstrate that the analytical method is fit for its intended purpose.[16][17] The key performance characteristics are summarized below.

Validation Parameter Typical Acceptance Criteria Purpose
Linearity Correlation Coefficient (r²) ≥ 0.995Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range.[6]
Accuracy 80-120% RecoveryMeasures the closeness of the experimental value to the true value, typically assessed via spike recovery in a sample matrix.[3][18]
Precision (%RSD) Intra-day (Repeatability) ≤ 15% Inter-day (Intermediate) ≤ 20%Measures the degree of scatter between a series of measurements. Assessed at different concentrations and on different days.[3][6][18]
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 10The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[18]
Selectivity No interfering peaks at analyte retention timesConfirms that the method can unequivocally assess the analyte in the presence of other matrix components.

Visualizing the Workflow

A clear understanding of the analytical process is crucial for implementation and troubleshooting. The following diagrams illustrate the experimental and logical workflows.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample LLE Liquid-Liquid Extraction (or Direct Dilution) Sample->LLE IS Add Internal Standard LLE->IS Vial Transfer to GC Vial IS->Vial Inject Inject into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: High-level experimental workflow for GC-MS quantification.

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Dev Define Analytical Goal (e.g., quantify isomers in oil) Opt Optimize Parameters (GC ramp, MS ions) Dev->Opt Val Assess Performance (Linearity, Accuracy, Precision) Opt->Val Val_Check Meets Criteria? Val->Val_Check Val_Check->Opt No Routine Analyze Samples Val_Check->Routine Yes QC Run QC Checks Routine->QC QC->Routine Monitor Performance

Caption: Logical flow from method development to routine analysis.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Samples
  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of an appropriate internal standard (e.g., 2-Nonanol or deuterated geraniol) in methanol or ethanol.[19]

  • Calibration Standards Stock Solution: Accurately weigh and dissolve certified reference standards of geraniol and nerol in methanol to create a 1000 µg/mL primary stock solution.

  • Working Calibration Standards: Perform serial dilutions of the primary stock solution with the chosen final solvent (e.g., hexane or dichloromethane) to prepare a series of calibration standards.[19] A typical range would be 0.1, 0.5, 2.5, 10, 25, and 50 µg/mL.

  • Fortification of Standards: Fortify each calibration level and all prepared samples with the internal standard to a final concentration of 10 µg/mL. This corrects for variations in injection volume and instrument response.[19]

  • Sample Preparation (LLE Example for Aqueous Matrix): a. Pipette 10 mL of the liquid sample into a separatory funnel. b. Add 2 mL of dichloromethane and the required volume of IS stock solution. c. Shake vigorously for 2 minutes, periodically venting the funnel. d. Allow the layers to separate and drain the lower organic layer through anhydrous sodium sulfate to remove residual water.[14] e. Concentrate the extract under a gentle stream of nitrogen if necessary. f. Transfer the final extract to a 2 mL autosampler vial for analysis.

Protocol 2: GC-MS Analysis and Data Processing
  • Instrument Setup: Equilibrate the GC-MS system with the conditions outlined in the instrumentation table.

  • Sequence Setup: Create an analytical sequence in the instrument software. Start with a solvent blank, followed by the calibration standards (from lowest to highest concentration), and then the unknown samples. Include periodic quality control (QC) samples (e.g., a mid-level calibration standard) to monitor instrument performance.

  • Data Acquisition: Run the sequence.

  • Data Processing: a. Identify the peaks for nerol, geraniol, and the internal standard in the chromatograms based on their retention times. Nerol (cis-isomer) will typically elute slightly before geraniol (trans-isomer) on most columns. b. Confirm peak identity by comparing the acquired mass spectrum with a reference library spectrum. c. Integrate the peak areas for the primary quantifier ion for each analyte and the internal standard. d. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for each calibration standard. e. Calculate the concentration of nerol and geraniol in the unknown samples using the regression equation from the calibration curve.

Conclusion: A Validated Path to Accurate Isomer Quantification

The accurate quantification of 3,7-dimethyloct-2-en-1-ol isomers, geraniol and nerol, is readily achievable with a well-developed and validated GC-MS method. The key to success lies in achieving robust chromatographic separation, for which a polar polyethylene glycol (WAX-type) column is highly recommended. While direct injection is often sufficient, the option of derivatization provides a tool to overcome challenges associated with active or complex sample matrices. By following the detailed protocols and adhering to rigorous validation standards, researchers, scientists, and quality control professionals can generate reliable and defensible data critical for product development, safety assessment, and regulatory compliance.

References

  • BenchChem. (2025). Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. BenchChem.
  • BenchChem. (2025). Cross-validation of GC-MS and LC-MS methods for terpene analysis. BenchChem.
  • University of Maryland. Sample Preparation Guidelines for GC-MS. University of Maryland.
  • SCION Instruments. (2025).
  • Kallenbach, M., et al. (2018).
  • Schimmelmann Research.
  • ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • ResearchGate. (2025). HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes.
  • Abstrax. (2025).
  • Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Restek Resource Hub.
  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Thermo Fisher Scientific.
  • Organomation. GC-MS Sample Preparation.
  • Sigma-Aldrich.
  • AZoLifeSciences. (2021).
  • NIST. 2-Octen-1-ol, 3,7-dimethyl-. NIST WebBook.
  • BenchChem. (2025).
  • PubChem. 2-Octen-1-ol, 3,7-dimethyl-, Z. PubChem.
  • Scilit. Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine. Scilit.
  • NIST. 2-Octen-1-ol, 3,7-dimethyl-. NIST WebBook.
  • PMC. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. PMC.
  • SIELC Technologies. (2018). 3,7-Dimethyloct-7-en-1-ol. SIELC Technologies.
  • ResearchGate. (2003). Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine.
  • Croatian Journal of Food Science and Technology. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • NIST. 2-Octen-1-ol, 3,7-dimethyl-. NIST WebBook.
  • PubChem. Geraniol. PubChem.
  • MDPI. (2023). Investigation of Geraniol Biotransformation by Commercial Saccharomyces Yeast Strains. MDPI.
  • Alcohol and Tobacco Tax and Trade Bureau.
  • Springer. (2020).

Sources

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Nerol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of nerol. Nerol, a naturally occurring monoterpene alcohol, is a significant component in the fragrance, cosmetic, and pharmaceutical industries due to its characteristic sweet, rose-like aroma and potential biological activities.[1][2] The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose in quality control and research settings.[3][4] The protocol details the optimized chromatographic conditions, comprehensive validation procedures, and a step-by-step guide for implementation.

Introduction and Rationale

Nerol, or (2Z)-3,7-dimethylocta-2,6-dien-1-ol, is a monoterpenoid found in the essential oils of many plants, including lemongrass and hops.[5][6] Its quantification is crucial for the quality control of raw materials, stability testing of finished products, and in research exploring its therapeutic potential. While gas chromatography (GC) is traditionally used for volatile compounds like terpenes, HPLC offers a viable alternative, particularly for thermolabile compounds or for integration into workflows analyzing less volatile substances simultaneously.[7][8]

The primary challenge in analyzing nerol by HPLC with UV detection is its lack of a strong chromophore. However, the presence of carbon-carbon double bonds allows for detection at low UV wavelengths. This guide addresses this challenge and establishes a fully validated method that is precise, accurate, and specific for nerol analysis.

Method Development and Optimization

The logical development of an analytical method is foundational to its success. The choices for the stationary phase, mobile phase, and detection parameters were based on the physicochemical properties of nerol and established principles of chromatography.

  • Stationary Phase Selection: Nerol is a moderately non-polar molecule, making reversed-phase chromatography the ideal separation mode.[9] A C18 (octadecylsilyl) stationary phase was selected for its proven versatility and excellent retention characteristics for terpenes and related compounds.[10][11][12] The hydrophobicity of the C18 chain provides sufficient interaction with the non-polar backbone of nerol, allowing for effective separation from polar and very non-polar impurities.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a preferred organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. An isocratic elution was found to provide a symmetric peak shape and adequate retention for nerol within a reasonable analysis time, simplifying the method and improving reproducibility compared to a gradient elution. The optimal ratio was determined through systematic experimentation to be 70:30 (v/v) Acetonitrile:Water.

  • Detection Wavelength: As nerol lacks an extensive conjugated system, it does not absorb strongly at higher UV wavelengths. The isolated double bonds in its structure permit UV absorbance at lower wavelengths. The UV spectrum of nerol was scanned, and a wavelength of 210 nm was selected for detection, offering the best compromise between sensitivity and baseline stability.

Optimized Chromatographic Conditions

The final optimized conditions for the analysis are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 210 nm
Run Time 10 minutes

Method Development and Validation Workflow

The following diagram illustrates the logical flow from initial method development through to complete validation, ensuring the final method is fit for purpose.

Method_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Rep Phase 3: Application Dev_Start Define Analytical Target Profile (ATP) Column_Select Column & Stationary Phase Selection (C18) Dev_Start->Column_Select Mobile_Phase Mobile Phase Optimization (ACN:H2O) Column_Select->Mobile_Phase Detection Wavelength Selection (210 nm) Mobile_Phase->Detection Optimization System Optimization (Flow, Temp, etc.) Detection->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOO LOD_LOO Precision->LOD_LOO LOD_LOQ LOD & LOQ Robustness Robustness LOD_LOQ->Robustness SOP Finalize SOP Robustness->SOP Method Proven Suitable Analysis Routine Sample Analysis SOP->Analysis Report Generate Validated Report Analysis->Report

Caption: Workflow for HPLC method development and validation.

Method Validation Protocols and Acceptance Criteria

The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended application.[4][13][14]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][13]

Protocol:

  • Prepare a solution of a blank (diluent only).

  • Prepare a solution of nerol standard.

  • Prepare a solution of a placebo or matrix sample spiked with the nerol standard.

  • Inject all three solutions into the HPLC system.

  • Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of nerol in the blank or placebo chromatograms.

Acceptance Criteria: The nerol peak should be well-resolved from any other peaks, and the blank/placebo injections should show no significant peaks at the retention time of nerol.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[4]

Protocol:

  • Prepare a stock solution of nerol standard (e.g., 1000 µg/mL) in the mobile phase.

  • Perform serial dilutions to prepare at least five calibration standards across the desired range (e.g., 10, 25, 50, 75, and 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus the nominal concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) of the calibration curve must be ≥ 0.999.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

Protocol:

  • Prepare a sample matrix (placebo) at a known concentration.

  • Spike the placebo with the nerol standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates for each concentration level.[13]

  • Analyze the samples and calculate the percent recovery.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[13]

Protocol (Repeatability):

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze the samples under the same operating conditions over a short interval of time by the same analyst using the same instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

Protocol (Based on the Calibration Curve):

  • Calculate LOD and LOQ using the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line and S = the slope of the calibration curve.

Acceptance Criteria: The LOQ value must be demonstrated to be quantifiable with acceptable accuracy and precision.

Robustness

Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

Protocol:

  • Analyze a standard solution while introducing small, deliberate variations to the method parameters.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Column temperature (± 2°C).

  • Assess the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: System suitability parameters should remain within predefined limits, and the final calculated concentration should not be significantly affected.

Summary of Validation Results

The following tables present representative data obtained during the validation of this method.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
10 125430
25 313575
50 627150
75 940725
100 1254300
Regression Equation y = 12540x + 300

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy and Precision Data

Level Accuracy (% Recovery) Precision (%RSD) Repeatability Precision (%RSD) Intermediate
80% 100.5% 0.85% 1.10%
100% 99.8% 0.65% 0.95%

| 120% | 101.1% | 0.78% | 1.05% |

Table 3: LOD, LOQ, and Robustness

Parameter Result
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

| Robustness | No significant impact on results observed from minor changes in flow rate, temperature, or mobile phase composition. All system suitability parameters met acceptance criteria. |

Standard Operating Procedure (SOP)

1. Reagent and Standard Preparation:

  • Mobile Phase: Prepare by mixing 700 mL of HPLC-grade acetonitrile with 300 mL of ultrapure water. Filter through a 0.45 µm filter and degas before use.
  • Nerol Stock Standard (1000 µg/mL): Accurately weigh 50 mg of nerol analytical standard[15] into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • Working Standards: Prepare working standards by diluting the stock standard with the mobile phase to the desired concentrations for calibration.

2. Sample Preparation:

  • Accurately weigh a quantity of the sample matrix expected to contain nerol.
  • Extract or dissolve the sample in a known volume of mobile phase.
  • Use sonication or vortexing to ensure complete dissolution/extraction.
  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

3. HPLC System Operation:

  • Set up the HPLC system according to the conditions in the "Optimized Chromatographic Conditions" table.
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Perform a blank injection (mobile phase) to ensure the system is clean.
  • Create a sequence including calibration standards, quality control samples, and unknown samples.
  • Begin the analysis.

4. Data Analysis:

  • Integrate the peak corresponding to nerol.
  • Generate a calibration curve using the standard injections.
  • Determine the concentration of nerol in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantitative analysis of nerol. The method was successfully developed and validated following ICH Q2(R1) guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical and cosmetic industries. The isocratic elution ensures robustness and a short run time, making it efficient for high-throughput environments.

References

  • Hu, G., & Li, X. (2001). Analysis of terpene compounds in Cimicifuga foetida L. by reversed-phase high-performance liquid chromatography with evaporative light scattering detection. Journal of Chromatography A, 936(1-2), 111-118. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Method Development for the Separation of Major Cannabinoids and Terpenes Using a Six Column Selectivity Screening Approach. Available at: [Link]

  • Waters Corporation. (n.d.). Separation of 16 Cannabinoids in Cannabis Flower and Extracts Using a Reversed Phase Isocratic HPLC Method. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In ResearchGate. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • FooDB. (2010). Showing Compound Nerol (FDB014945). Available at: [Link]

  • Grogg, et al. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. ETH Library. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nerol. PubChem Compound Summary for CID 643820. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • De, A., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 76(1), 19-32. Available at: [Link]

  • Wang, Y., et al. (2023). Analysis of Non-Polar Low-Molecular Metabolites in Citron (Citrus medica L.) Peel Essential Oil at Different Developmental Stages and a Combined Study of Transcriptomics Revealed Genes Related to the Synthesis Regulation of the Monoterpenoid Compound Nerol. MDPI. Available at: [Link]

  • Grogg, et al. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. PubMed. Available at: [Link]

  • De, A., et al. (2014). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PMC. Available at: [Link]

  • El-Maati, M. F. A. (2023). Essential Oils from Medicinal Plants: Extraction Techniques, Biochemical Characterization, and Technical Analysis. IntechOpen. Available at: [Link]

  • Boelens, M. H., & Sindreu, R. J. (1978). Constituents of Essential Oil of Myrtus communis. Planta Medica, 33(02), 200-203. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. Available at: [Link]

  • Gaonkar, S., et al. (2016). Development and validation of Reverse Phase High Performance Liquid Chromatography for citral analysis from essential oils. ResearchGate. Available at: [Link]

  • Ferreira, V., et al. (1998). Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine. Scilit. Available at: [Link]

Sources

Application Note: 3,7-Dimethyloct-2-en-1-ol (Geraniol) as a Core Precursor in Advanced Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,7-Dimethyloct-2-en-1-ol, universally known as geraniol, is a highly versatile acyclic monoterpene alcohol that serves as a foundational building block in fine fragrance and functional perfumery[1]. While prized for its native warm, rose-like olfactory profile, its true industrial value lies in its reactivity. The presence of a primary hydroxyl group, an allylic double bond, and an isolated double bond makes geraniol an ideal precursor for synthesizing a diverse portfolio of high-value aroma chemicals, including citronellol, citral, and geranyl esters.

This technical guide details the mechanistic causality, quantitative benchmarks, and self-validating protocols for transforming geraniol into three distinct fragrance profiles via asymmetric hydrogenation, biocatalytic transesterification, and selective Oppenauer oxidation.

Mechanistic Pathways & Causality

The synthetic divergence of geraniol requires strict control over chemo-, regio-, and stereoselectivity to prevent unwanted isomerization or over-reaction.

SynthesisPathways Geraniol 3,7-dimethyloct-2-en-1-ol (Geraniol) Citronellol (S)-Citronellol (Hydrogenation) Geraniol->Citronellol Ru(II)-BINAP 100 atm H2 Citral Citral / Geranial (Oxidation) Geraniol->Citral Al(OiPr)3 Oppenauer GeranylAcetate Geranyl Acetate (Esterification) Geraniol->GeranylAcetate Novozym 435 Solvent-free

Figure 1: Divergent synthetic pathways utilizing 3,7-dimethyloct-2-en-1-ol as a core precursor.

  • Asymmetric Hydrogenation to (S)-Citronellol: The primary challenge is differentiating the allylic C=C bond from the isolated C=C bond while establishing a stereocenter. The use of 2 like Ru(OCOCH₃)₂[(R)-BINAP] forms a highly ordered transition state. The allylic alcohol coordinates to the ruthenium center, sterically directing the hydride delivery to a single face of the alkene[2]. High hydrogen pressure (≥90 atm) is non-negotiable; lower pressures drastically reduce the enantiomeric excess (ee) due to competing non-selective pathways[2].

  • Enzymatic Transesterification to Geranyl Acetate: Geraniol's conjugated diene system is sensitive to isomerization and hydration under standard Brønsted acid catalysis. Transitioning to a biocatalytic approach using 3 (Candida antarctica lipase B) provides a neutral, solvent-free environment. The enzyme's active site specifically accommodates the primary alcohol, preventing side reactions and yielding 100% selectivity[3].

  • Selective Oppenauer Oxidation to Citral: Direct oxidation of geraniol often leads to over-oxidation (yielding geranic acid) or double-bond cleavage. The 4 circumvents this via an aluminum alkoxide intermediate. By employing a sterically hindered tertiary aldehyde (trimethylacetaldehyde) as the hydrogen acceptor, the "simple Tischenko" side reaction is completely suppressed, preserving the acceptor concentration and maximizing citral yield[4].

Quantitative Data Summary

The following table summarizes the validated performance metrics for the three primary transformations of geraniol.

TransformationTarget MoleculeCatalyst SystemKey ConditionsYield / ConversionSelectivity / ee
Asymmetric Hydrogenation (S)-CitronellolRu(OCOCH₃)₂[(R)-BINAP]100 atm H₂, 20°C, 8 hr97% Yield96% ee
Enzymatic Transesterification Geranyl AcetateNovozym 435 (Lipase B)Solvent-free, 60°C, 2 hr83% Conversion100% Selectivity
Oppenauer Oxidation Citral (Geranial)Aluminum isopropoxideTrimethylacetaldehyde, 40°C92.3% YieldHigh Chemoselectivity

Validated Experimental Protocols

Protocol A: Asymmetric Hydrogenation to (S)-Citronellol

Workflow Step1 1. Catalyst Prep Ru(OCOCH3)2[(R)-BINAP] Step2 2. Reactor Charging Substrate + Degassed MeOH Step1->Step2 Step3 3. Pressurization 100 atm H2 Step2->Step3 Argon Purge Step4 4. Reaction Monitoring Check H2 Uptake Step3->Step4 20°C, 8-12 hr Step4->Step4 If uptake stalls, check for poisoning Step5 5. Product Isolation Vacuum Distillation Step4->Step5 Uptake ceases

Figure 2: Self-validating workflow for the asymmetric hydrogenation of geraniol.

Procedure:

  • Preparation: Distill commercial geraniol over 4 Å molecular sieves to remove trace impurities that act as catalyst poisons[2].

  • Charging: In a glovebox under an argon atmosphere, charge a stainless-steel autoclave with 2.8 mM of the Ru(OCOCH₃)₂[(R)-BINAP] complex[2].

  • Solvent Addition: Add 4.7 M of the purified geraniol dissolved in strictly degassed 95% aqueous methanol[2].

  • Pressurization: Seal the autoclave, purge the headspace with hydrogen gas five times, and pressurize to exactly 100 atm[2].

  • Reaction: Stir the mixture at a strictly maintained internal temperature of 20°C for 8 to 12 hours[2].

  • Isolation: Vent the excess hydrogen carefully. Remove the methanol solvent via rotary evaporation and purify the crude product by vacuum distillation to yield (S)-citronellol[5].

Self-Validation & Correction: The reaction must be monitored via the stoichiometric pressure drop in the autoclave. A premature plateau in H₂ uptake indicates catalyst poisoning (often from trace nerol or un-degassed solvent) or inactive catalyst[5]. If this occurs, the reaction must be aborted, and the substrate must be re-purified before initiating a new batch.

Protocol B: Enzymatic Transesterification to Geranyl Acetate

Procedure:

  • Reactant Mixing: In a batch reactor, combine geraniol and ethyl acetate at a precise molar ratio of 1:7. The ethyl acetate functions simultaneously as the acyl donor and the reaction medium[3].

  • Biocatalyst Addition: Add 12.7 g/L of Novozym 435 (immobilized Candida antarctica lipase B)[3].

  • Incubation: Heat the mixture to 60°C with continuous mechanical agitation for exactly 2 hours[3].

  • Recovery: Filter the reaction mixture to recover the immobilized enzyme beads (which can be washed and reused for subsequent cycles without significant loss of activity).

  • Purification: Evaporate the excess ethyl acetate under reduced pressure to isolate the high-purity geranyl acetate.

Self-Validation & Correction: Monitor the reaction via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The complete disappearance of the geraniol peak and the exclusive appearance of the geranyl acetate peak validates the 100% chemoselectivity. If the conversion stalls below 83%, it indicates potential product inhibition; this can be corrected by slightly increasing the ethyl acetate molar ratio to drive the equilibrium forward[3].

Protocol C: Selective Oppenauer Oxidation to Citral

Procedure:

  • Alkoxide Formation: Charge a thoroughly dried round-bottom flask with 25 g of distilled geraniol and 0.62 g of aluminum isopropoxide (approx. 2.5 wt% based on geraniol). Stir the mixture at room temperature for 1 hour to generate the active aluminum alkoxide intermediate in-situ[4].

  • Oxidation: Over a period of 10 minutes, add 21.1 g of trimethylacetaldehyde (the sterically hindered hydrogen acceptor) dropwise at ambient temperature[4].

  • Reaction: Continue stirring the reaction mixture for an additional 5 hours at ambient temperature (or up to 40°C)[4].

  • Work-up: Quench the reaction with dilute acid, extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Purify the crude mixture via fractional distillation to isolate citral.

Self-Validation & Correction: Perform internal standard GC analysis during the 5-hour stirring period. The absence of a geranic acid peak confirms the chemoselectivity of the Oppenauer mechanism. If unreacted geraniol persists beyond 5 hours, verify the anhydrous nature of the aluminum isopropoxide, as moisture rapidly deactivates the catalyst[4].

References

  • Scentspiracy - Geraniol Fine 98% (106-24-1) — Premium Synthetic Ingredient for Perfumery URL: [Link]

  • Organic Syntheses - Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes URL: [Link]

  • ResearchGate - Synthesis of geranyl acetate by transesterification of geraniol with ethyl acetate over Candida antarctica lipase as catalyst in solvent‐free system URL:[Link]

  • ResearchGate - Selective catalytic oxidation of geraniol to citral with molecular oxygen in supercritical carbon dioxide URL: [Link]

  • Google Patents - US4663488A - Oppenauer oxidation of geraniol/nerol URL

Sources

Application Note: Geraniol as a Transdermal Penetration Enhancer in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Transdermal drug delivery (TDD) offers a non-invasive route for systemic and localized drug administration, bypassing hepatic first-pass metabolism and enabling controlled release profiles. However, the stratum corneum (SC)—the outermost layer of the skin—presents a formidable barrier, severely limiting the permeation of active pharmaceutical ingredients (APIs).

Geraniol (3,7-dimethyl-2,6-octadien-1-ol), a naturally occurring acyclic monoterpene alcohol, has emerged as a highly effective and safe chemical permeation enhancer (CPE)[1]. Unlike aggressive synthetic solvents that may cause severe skin irritation, geraniol reversibly modulates the barrier function of the SC. This application note provides a comprehensive, mechanistically grounded guide for researchers formulating geraniol-enhanced TDD systems, detailing biophysical mechanisms, quantitative efficacy, and rigorously validated experimental protocols.

Mechanism of Action: Biophysical & Molecular Dynamics

The efficacy of geraniol as a penetration enhancer is dictated by its amphiphilic-like structural properties: a polar hydroxyl head group and a flexible hydrocarbon tail. Its primary mechanism of action is the biophysical disruption of the highly organized, multilamellar lipid matrix of the stratum corneum[1].

  • Insertion and Partitioning: Molecular dynamics simulations reveal that geraniol partitions favorably into the lipid bilayer of the SC. The polar head group of geraniol interacts with the polar heads of ceramides, while its hydrocarbon tail inserts into the hydrophobic core[2].

  • Hydrogen Bond Disruption: By competing for hydrogen bonds, geraniol disrupts the tightly packed hydrogen bond network between ceramide head groups.

  • Lipid Fluidization: This disruption lowers the phase transition temperature of the intercellular lipids, shifting them from a rigid, crystalline state to a more fluid, liquid-crystalline state. This increased fluidity creates transient micro-pathways that significantly enhance the diffusivity of both hydrophilic and lipophilic APIs[1].

G A Geraniol Application (Acyclic Monoterpene) B Partitioning into Stratum Corneum Lipids A->B C Disruption of Ceramide Hydrogen Bond Network B->C D Fluidization of Intercellular Matrix C->D E Increased API Diffusivity D->E F Enhanced Transdermal Bioavailability E->F

Diagram 1: Mechanistic pathway of geraniol-induced transdermal permeation enhancement.

Quantitative Efficacy and Formulation Strategy

The performance of geraniol is highly dependent on the physicochemical properties of the API (specifically its partition coefficient, Log P) and the vehicle used. Geraniol acts synergistically with co-solvents like propylene glycol (PG) or ethanol, which facilitate the initial partitioning of the terpene into the skin[3].

The efficacy of a penetration enhancer is quantified using the Enhancement Ratio (ER) , calculated as the steady-state flux of the drug with the enhancer divided by the flux without the enhancer.

Table 1: Comparative Enhancement Ratios of Geraniol for Various APIs
Active Pharmaceutical Ingredient (API)API Log PVehicle / Enhancer SystemEnhancement Ratio (ER)Mechanistic Observation
5-Fluorouracil (5-FU) -0.89Pure Geraniol48.30 Massive increase in permeability coefficient for this highly polar drug; virtually eliminated lag time[4].
Caffeine -0.07Geraniol in Propylene Glycol (0.4 M)1.76 Outperformed (+)-neomenthol and other monoterpenes after subtracting PG baseline effects[3][5].
Diclofenac Sodium 4.51Geraniol~5.50 Hydrocarbon tail of geraniol effectively disrupts lipid packing, aiding lipophilic drug transport[3].

Note: The extreme ER for 5-FU demonstrates geraniol's profound ability to open polar pathways in the SC, making it an exceptional candidate for delivering hydrophilic molecules that typically fail to penetrate the skin.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical quality attributes (CQAs) and control checkpoints to prevent false positives in permeation data.

Protocol A: In Vitro Skin Permeation Assay (Franz Diffusion Cell)

The Franz diffusion cell is the gold standard for evaluating in vitro transdermal flux[1].

Materials:

  • Jacketed Franz diffusion cells (typical diffusion area: 0.64 to 1.77 cm²).

  • Excised human cadaver skin, porcine ear skin, or hairless rat skin (thickness: ~500 µm).

  • Receptor medium (e.g., PBS pH 7.4, degassed).

  • Circulating water bath and magnetic stirrer.

Step-by-Step Methodology:

  • Skin Preparation & Integrity Testing (Crucial Step): Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor chamber. Causality: Before applying the formulation, measure the electrical resistance across the skin or the Transepidermal Water Loss (TEWL). A resistance below 10 kΩ·cm² indicates micro-tears in the SC. Discard these samples to prevent artificially inflated flux data.

  • Receptor Chamber Equilibration: Fill the receptor chamber with degassed receptor medium. Causality: Degassing prevents the formation of microscopic air bubbles beneath the dermal layer, which would block the diffusion surface area and lead to artificially low permeation rates.

  • Temperature Control: Connect the water jacket to a circulating bath set to 37 °C. Causality: This maintains the skin surface temperature at exactly 32 ± 0.5 °C, accurately mimicking in vivo human skin conditions and ensuring accurate lipid phase transition behavior[1].

  • Dosing: Apply a finite dose (e.g., 10–20 µL/cm²) of the geraniol-API formulation to the donor compartment. Leave open to ambient conditions to simulate clinical application.

  • Sampling: At pre-defined intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a precise aliquot (e.g., 200 µL) from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed medium.

  • Data Processing: Quantify the API using HPLC/LC-MS. Calculate the cumulative amount permeated per unit area (µg/cm²). The steady-state flux (

    
    ) is the slope of the linear portion of the permeation curve.
    

G S1 1. Skin Mounting & Integrity QC (TEWL) S2 2. Degassed Receptor Equilibration (32°C) S1->S2 S3 3. Formulation Dosing (API + Geraniol) S2->S3 S4 4. Aliquot Sampling & Volume Replacement S3->S4 S5 5. HPLC/LC-MS Quantification S4->S5 S6 6. Flux (Jss) & ER Calculation S5->S6

Diagram 2: Standard operating workflow for Franz diffusion cell permeation studies.
Protocol B: Biophysical Characterization of SC Lipids via ATR-FTIR

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to prove that geraniol is physically fluidizing the SC lipids, rather than merely acting as a solvent[1].

Step-by-Step Methodology:

  • Baseline Measurement: Place an untreated, isolated stratum corneum sheet flat against the ATR crystal (diamond or zinc selenide). Apply standardized pressure. Record the baseline spectrum (4000–600 cm⁻¹).

  • Focus on Lipid Peaks: Identify the primary lipid peaks: the CH₂ asymmetric stretching vibration (~2920 cm⁻¹) and the CH₂ symmetric stretching vibration (~2850 cm⁻¹). Causality: These peaks correspond to the alkyl chains of the SC ceramides and fatty acids.

  • Treatment: Treat the SC sheet with the geraniol formulation for 1–2 hours. Carefully blot away excess formulation to prevent the geraniol signal from masking the SC lipid signal.

  • Post-Treatment Measurement: Record the new FTIR spectrum.

  • Data Interpretation (Self-Validation): A successful fluidization of the SC by geraniol will manifest as a "blue shift" (a shift to higher wavenumbers) in the CH₂ stretching peaks (e.g., from 2920 cm⁻¹ to 2924 cm⁻¹). Causality: This shift indicates a transition of the lipid alkyl chains from a highly ordered trans conformation to a disordered, fluid gauche conformation, confirming the enhancer's mechanism of action[1].

Conclusion

Geraniol represents a highly potent, naturally derived transdermal penetration enhancer. By strategically incorporating geraniol into formulations—particularly alongside co-solvents like propylene glycol—researchers can achieve massive enhancement ratios for both hydrophilic (e.g., 5-Fluorouracil) and lipophilic APIs. The rigorous application of Franz cell permeation studies coupled with ATR-FTIR biophysical validation ensures robust, reproducible drug development pipelines.

References

  • Herman, A., & Herman, A. P. "Transdermal Drug Delivery Enhancement by Compounds of Natural Origin." MDPI, 2011. Available at: [Link]

  • Lakshmi, P. K., et al. "A Review on Terpenes Permeation Enhancement Based on the Lipophilicity of the Drugs." Scholars Research Library, 2018. Available at:[Link]

  • Ping, Q., et al. "Enhancing Effect of Geraniol on the Permeation of 5-Fluorouracil Through Excised Rat Skin." China Pharmaceutical University, 1998. Available at:[Link]

  • Haque, T., & Talukder, M. M. "A Review on Role of Essential Oil as Penetration Enhancer in Transdermal Drug Delivery System." Systematic Reviews in Pharmacy, 2021. Available at: [Link]

  • Lundborg, M., et al. "Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations." Journal of Chemical Information and Modeling - ACS Publications, 2023. Available at: [Link]

Sources

Application and Protocols for the Use of Deuterated 3,7-dimethyloct-6-en-1-ol in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,7-dimethyloct-6-en-1-ol, commonly known as citronellol, is a naturally occurring acyclic monoterpenoid alcohol found in the essential oils of various plants, including rose, geranium, and citronella.[1][2][3] It is widely utilized in the fragrance, cosmetic, and food industries for its characteristic fresh, rosy-citrus aroma.[1][2][4] Beyond its olfactory properties, citronellol is also used in skincare products for its potential antimicrobial and insect-repelling properties.[1][2] Given its prevalence in consumer products, understanding its absorption, distribution, metabolism, and excretion (ADME) in humans is of significant interest for both safety assessment and potential therapeutic applications.

Pharmacokinetic (PK) studies are essential for elucidating the ADME properties of a compound.[5] A critical component of robust quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar extraction recovery and matrix effects. This minimizes analytical variability and provides the most accurate quantification.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of deuterated 3,7-dimethyloct-6-en-1-ol (d-citronellol) for pharmacokinetic studies. We will delve into the principles behind its use, detailed protocols for bioanalytical method development and validation, and sample analysis.

The Rationale for Using Deuterated 3,7-dimethyloct-6-en-1-ol

The use of a deuterated analog of citronellol as an internal standard in pharmacokinetic studies is underpinned by the principles of isotope dilution mass spectrometry. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[7] By replacing one or more hydrogen atoms in the citronellol molecule with deuterium, a compound is created that is chemically almost identical to the parent molecule but has a higher mass. This mass difference is easily distinguishable by a mass spectrometer, allowing for simultaneous detection and quantification of both the analyte (citronellol) and the internal standard (d-citronellol).

The Kinetic Isotope Effect (KIE)

A key consideration when using deuterated compounds is the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[8] This means that breaking a C-D bond requires more energy and thus can occur at a slower rate than breaking a C-H bond.[7][8] This phenomenon, known as the deuterium KIE, can influence the rate of metabolism if the C-H bond cleavage is the rate-determining step in a metabolic pathway.[8][9] For the purpose of an internal standard, it is generally desirable that the deuteration does not significantly alter the metabolic profile of the molecule compared to the analyte. Therefore, the position of deuterium labeling is a critical consideration in the synthesis of a SIL-IS. For d-citronellol, labeling at a position not typically involved in primary metabolism is preferred to ensure it accurately reflects the behavior of the unlabeled analyte during sample processing and analysis.

Advantages of Deuterated Internal Standards:
  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for as both the analyte and the SIL-IS are affected similarly.

  • Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the bioanalytical method, which is a key requirement for regulatory submissions.[6][10]

Experimental Protocols

I. Bioanalytical Method Development using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like citronellol.[11]

A. Materials and Reagents
  • 3,7-dimethyloct-6-en-1-ol (Citronellol) certified reference standard

  • Deuterated 3,7-dimethyloct-6-en-1-ol (e.g., 3,7-dimethyloct-6-en-1-ol-d2) as the internal standard (IS)[12][13]

  • Biological matrix (e.g., human plasma, urine)

  • Solvents (e.g., n-hexane, ethyl acetate, methanol), HPLC or GC grade

  • Deionized water

  • 96-well plates or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

B. Preparation of Stock and Working Solutions
  • Citronellol Stock Solution (1 mg/mL): Accurately weigh 10 mg of citronellol standard and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of deuterated citronellol and dissolve it in 1 mL of n-hexane.

  • Working Solutions: Prepare serial dilutions of the citronellol stock solution with n-hexane to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 50 µg/mL): Dilute the IS stock solution with n-hexane. The optimal concentration should be determined during method development.

C. Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of biological matrix (plasma or urine) in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of n-hexane.

  • Transfer the reconstituted sample to a GC vial for analysis.

D. GC-MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
Columne.g., HP-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Citronellol (Analyte)m/z (e.g., 69, 81, 123) - to be determined from the mass spectrum[14][15]
d-Citronellol (IS)m/z (e.g., 71, 83, 125) - to be determined based on the deuteration pattern
II. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines from bodies like the FDA or EMA to ensure its reliability for pharmacokinetic studies.[16][17][18]

A. Validation Parameters
  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Calibration Curve: Prepare a calibration curve by spiking blank matrix with known concentrations of citronellol and a constant concentration of the IS. The curve should have at least six non-zero standards and a blank. The linearity should be assessed using a weighted linear regression model.

  • Accuracy and Precision: Analyze QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in replicate (n=5) on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).[18]

  • Recovery: Compare the analyte response in extracted samples to the response of unextracted standards to determine the efficiency of the extraction process.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Stability: Assess the stability of citronellol in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

III. Pharmacokinetic Study Protocol
A. Study Design
  • Subjects: Recruit a cohort of healthy volunteers or patients, depending on the study objectives.

  • Dosing: Administer a single dose of a product containing 3,7-dimethyloct-6-en-1-ol.

  • Sample Collection: Collect blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

B. Sample Analysis
  • Thaw the study samples and QC samples at room temperature.

  • Process the samples using the validated bioanalytical method described in Section I.

  • Analyze the samples using the optimized GC-MS conditions.

  • Quantify the concentration of citronellol in each sample using the calibration curve.

C. Pharmacokinetic Data Analysis
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the concentration-time data.

  • Determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualization of Experimental Workflow

Pharmacokinetic_Study_Workflow cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis Stock_Solutions Stock & Working Solutions Prep Sample_Spiking Calibration & QC Sample Spiking Stock_Solutions->Sample_Spiking Sample_Extraction Liquid-Liquid Extraction Sample_Spiking->Sample_Extraction GCMS_Analysis GC-MS Analysis Sample_Extraction->GCMS_Analysis Data_Quantification Data Quantification GCMS_Analysis->Data_Quantification PK_Modeling PK Modeling Data_Quantification->PK_Modeling Parameter_Determination Parameter Determination PK_Modeling->Parameter_Determination Dosing Dosing of Study Subjects Blood_Sampling Blood Sampling Dosing->Blood_Sampling Blood_Sampling->Sample_Extraction

Caption: Workflow for a pharmacokinetic study of 3,7-dimethyloct-6-en-1-ol.

Conclusion

The use of deuterated 3,7-dimethyloct-6-en-1-ol as an internal standard provides a robust and reliable method for the quantification of citronellol in biological matrices for pharmacokinetic studies. The protocols outlined in this application note provide a framework for developing and validating a bioanalytical method that meets regulatory standards. By employing a stable isotope-labeled internal standard, researchers can ensure the generation of high-quality data, which is fundamental to understanding the pharmacokinetic profile of this widely used compound.

References

  • Citronellol: Fresh Rosy-citrus Aroma Chemical And Fragrance Fixative. Available from: [Link]

  • Citronellol in Skincare - Russell Organics. Available from: [Link]

  • Reporting Guidelines for Clinical Pharmacokinetic Studies: The ClinPK Statement. Available from: [Link]

  • A Primer of Deuterium in Drug Design. Available from: [Link]

  • Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed. Available from: [Link]

  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Clinical pharmacology and pharmacokinetics guidelines - European Medicines Agency. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available from: [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency. Available from: [Link]

  • CITRONELLOL - Ataman Kimya. Available from: [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - Our journal portfolio - PLOS. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available from: [Link]

  • Citronellol – Knowledge and References - Taylor & Francis. Available from: [Link]

  • The 70 eV mass spectrum of (a) citronellal, (b) citronellol, and (c)... - ResearchGate. Available from: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. Available from: [Link]

  • Clinical Pharmacokinetic Studies of Pharmaceuticals. Available from: [Link]

  • Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Available from: [Link]

  • GC-MS spectra citronellol mass (a); Caryophyllene (b); Hexadecanoic... - ResearchGate. Available from: [Link]

  • Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Available from: [Link]

  • Fractionation of Citronella Oil and Identification of Compounds by Gas Chromatography-Mass Spectrometry - Scholar Hub Universitas Indonesia. Available from: [Link]

  • Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC. Available from: [Link]

  • Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species | Request PDF - ResearchGate. Available from: [Link]

  • Analyzing terpenes in Cannabis | Separation Science. Available from: [Link]

  • Citronellal - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Citronellol - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Citronellol biosynthesis in pelargonium is a multi-step pathway involving PRISE enzymes. Available from: [Link]

  • Which internal standard? Deuterated or C13 enriched? - ResearchGate. Available from: [Link]

  • asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes - Organic Syntheses Procedure. Available from: [Link]

  • Straightforward synthesis of deuterated precursors to demonstrate the biogenesis of aromatic thiols in wine - PubMed. Available from: [Link]

  • 3,7-dimethyloct-6-en-1-ol | C20H38O2 | CID 87631109 - PubChem. Available from: [Link]

  • (-)-3,7-dimethyloct-6-en-1-ol - the NIST WebBook. Available from: [Link]

  • Substance: Citronellol/ (±) 3,7-Dimethyl-6-octen-1-ol; (3R) - CosIng - Cosmetics - GROWTH - European Commission. Available from: [Link]

Sources

Application Note: In Vivo Protocols for Evaluating the Anti-Inflammatory Efficacy of Geraniol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) is an acyclic isoprenoid monoterpene found abundantly in the essential oils of rose, lemongrass, and palmarosa[1]. Extensive pharmacological profiling has identified geraniol as a potent anti-inflammatory and antioxidant agent, capable of mitigating oxidative stress and downregulating pro-inflammatory cytokine cascades[2]. For drug development professionals and translational researchers, standardizing in vivo evaluation protocols is critical for advancing geraniol-based therapeutics.

Before designing in vivo experiments, it is essential to establish the causality behind geraniol's efficacy. Geraniol exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1]. By inhibiting IκBα phosphorylation and subsequent NF-κB p65 nuclear translocation, geraniol effectively silences the transcription of pro-inflammatory enzymes (COX-2, iNOS) and cytokines (TNF-α, IL-1β, IL-6)[3]. Concurrently, it activates the PI3K/Akt/Nrf2 pathway, upregulating Heme Oxygenase-1 (HO-1) and endogenous antioxidants to neutralize Reactive Oxygen Species (ROS)[4].

GeraniolMechanism cluster_0 Inhibitory Pathway (Anti-Inflammatory) cluster_1 Activation Pathway (Antioxidant) Geraniol Geraniol Treatment IKK IKK / IκBα Phosphorylation Geraniol->IKK Inhibits PI3K PI3K / Akt Pathway Geraniol->PI3K Activates NFkB NF-κB (p65) Translocation IKK->NFkB Prevents ProInflam TNF-α, IL-1β, IL-6, COX-2 NFkB->ProInflam Downregulates Nrf2 Nrf2 Nuclear Translocation PI3K->Nrf2 Promotes Antiox HO-1, SOD, GSH Nrf2->Antiox Upregulates

Geraniol dual-action mechanism: NF-κB inhibition and Nrf2 antioxidant pathway activation.

Experimental Design & Rationale

To establish a robust preclinical profile, researchers must evaluate geraniol across different temporal and spatial inflammatory states. This guide details two self-validating models:

  • Acute Systemic Inflammation (Carrageenan-Induced Paw Edema) : This model is the gold standard for evaluating acute local inflammation and testing cyclooxygenase (COX) inhibitors. Carrageenan injection triggers a biphasic inflammatory response characterized by early histamine/serotonin release and late-phase prostaglandin/COX-2 mediation[5].

  • Chronic/Tissue-Specific Inflammation (DSS-Induced Colitis) : Dextran Sulfate Sodium (DSS) disrupts the intestinal epithelial barrier, mimicking human ulcerative colitis. This model is critical for evaluating geraniol's effect on mucosal immunity, gut dysbiosis, and chronic cytokine storms[6].

Step-by-Step Methodologies

Protocol A: Carrageenan-Induced Paw Edema (Acute Model)

Rationale: Validates geraniol's immediate systemic absorption and acute COX-2/PGE2 inhibitory capacity.

  • Animal Preparation : Acclimate 6-8 week-old male Swiss albino mice or Wistar rats for 7 days under standard conditions (12h light/dark cycle).

  • Pre-treatment (Prophylactic Dosing) : Administer geraniol (e.g., 50, 100, 200 mg/kg) suspended in a lipophilic-compatible vehicle (e.g., 0.5% Tween-80 in sterile saline) via oral gavage (p.o.) 1 hour prior to induction[2]. Use Diclofenac (50 mg/kg) as a positive control.

  • Induction : Inject 50 µL of 1% (w/v) λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw[5]. Inject 50 µL of sterile saline into the left hind paw as a baseline internal control.

  • Plethysmometric Measurement : Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 6 hours post-injection.

  • Tissue Harvest : At 6 hours, euthanize the animals. Excise the paw tissue for histological evaluation and homogenize a portion for myeloperoxidase (MPO) activity assays and ELISA (TNF-α, IL-1β).

Protocol B: DSS-Induced Ulcerative Colitis (Chronic Model)

Rationale: Assesses geraniol's ability to protect epithelial integrity and modulate chronic NF-κB-driven intestinal inflammation.

  • Animal Preparation : Acclimate 8-week-old male C57BL/6 mice.

  • Induction Phase : Replace standard drinking water with 2.5% - 3% (w/v) DSS (molecular weight 36-50 kDa) for 7 consecutive days to induce acute colitis[6].

  • Geraniol Administration : Administer geraniol (30 to 120 mg/kg/day) via oral gavage starting 3 days prior to DSS induction (preventative) or on day 1 of DSS administration (therapeutic)[6].

  • Clinical Monitoring (Disease Activity Index - DAI) : Conduct daily assessments of body weight loss, stool consistency, and presence of occult/gross blood. Self-Validating Step: DAI scoring ensures real-time tracking of disease progression before molecular endpoints are reached.

  • Endpoint Analysis : On Day 8, euthanize the mice. Measure colon length (a proxy for tissue edema and fibrosis). Collect distal colon sections for H&E staining, and snap-freeze tissue for RT-qPCR (iNOS, COX-2) and Western blotting (p-IκBα, NF-κB p65)[3].

InVivoWorkflow cluster_acute Acute Model (Paw Edema) cluster_chronic Chronic Model (DSS Colitis) Acclimation Acclimation (7 Days) Grouping Randomization & Vehicle/Control Setup Acclimation->Grouping DoseA Geraniol Dosing (T = -1 hr) Grouping->DoseA DoseB Geraniol Daily Dosing (Days 1-7) Grouping->DoseB InduceA Carrageenan Injection (T = 0 hr) DoseA->InduceA MonitorA Plethysmometry (T = 1-6 hrs) InduceA->MonitorA Analysis Euthanasia & Tissue Harvest (Histology, ELISA, PCR) MonitorA->Analysis InduceB DSS in Water (Days 1-7) DoseB->InduceB MonitorB Daily DAI Scoring (Weight, Stool, Blood) InduceB->MonitorB MonitorB->Analysis

Parallel workflows for acute (Paw Edema) and chronic (DSS Colitis) in vivo inflammatory models.

Data Presentation & Expected Outcomes

To ensure rigorous quality standards, quantitative data must be systematically benchmarked against negative (disease) and positive (standard-of-care) controls. The table below summarizes the expected quantitative shifts when evaluating geraniol's efficacy.

Biomarker / ParameterAssay MethodDisease Control (Vehicle)Geraniol Treatment (Expected)Mechanistic Implication
Paw Edema Volume PlethysmometerPeak at 3-4h (+70-80%)Reduced by 40-60%Inhibition of COX-2/PGE2 synthesis
Disease Activity Index Clinical ScoringHigh (Score 8-10)Low to Moderate (Score 2-4)Protection of mucosal integrity
Colon Length Ruler MeasurementSeverely shortenedRestored to near baselineReduction of fibrotic remodeling
TNF-α, IL-6, IL-1β ELISA / RT-qPCRSignificantly ElevatedDownregulated (Dose-dependent)Suppression of NF-κB activation
MPO Activity Colorimetric AssayHigh (Neutrophil influx)Significantly DecreasedReduced leukocyte infiltration
GSH / SOD Levels Biochemical AssayDepletedRestoredActivation of Nrf2 antioxidant defense

Self-Validation & Quality Control (QC) Checkpoints

A trustworthy protocol requires built-in self-validation to prevent false positives or negatives:

  • Vehicle Integrity : Geraniol is highly lipophilic. Ensure the vehicle (e.g., Tween-80, DMSO <1%, or corn oil) does not inherently induce or suppress inflammation. Always run a Vehicle-Only Control group.

  • Blinding : Clinical scoring (like DAI) and plethysmometer readings must be performed by an investigator blinded to the treatment groups to eliminate observation bias.

  • Internal Baselines : In the paw edema model, the contralateral (un-injected or saline-injected) paw serves as a crucial internal control for baseline volume, accounting for systemic fluid shifts.

References

  • Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings Source: MDPI URL:[Link]

  • Geraniol Suppresses Oxidative Stress, Inflammation, and Interstitial Collagenase to Protect against Inflammatory Arthritis Source: ACS Omega URL:[Link]

  • Dietary Geraniol by Oral or Enema Administration Strongly Reduces Dysbiosis and Systemic Inflammation in Dextran Sulfate Sodium-Treated Mice Source: Frontiers in Pharmacology URL:[Link]

  • Oral administration of geraniol ameliorates acute experimental murine colitis by inhibiting pro-inflammatory cytokines and NF-κB signaling Source: PubMed / Life Sciences URL:[Link]

  • Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways Source: PMC URL:[Link]

  • Suppression of Carrageenan- and Collagen II-Induced Inflammation in Mice by Geranium Oil Source: PMC URL:[Link]

Sources

Application Note: Experimental Setup and Protocols for Evaluating Geraniol Efficacy as a Topical Mosquito Repellent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Geraniol (3,7-dimethylocta-2,6-dien-1-ol) is a highly volatile, naturally occurring monoterpenoid alcohol recognized for its potent spatial and contact repellency against primary disease vectors, including Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus [1]. For drug development professionals and formulation scientists, evaluating geraniol presents unique challenges. Because of its high vapor pressure, unformulated geraniol volatilizes rapidly, leading to a short Complete Protection Time (CPT).

The Causality of Repellency: Unlike N,N-Diethyl-meta-toluamide (DEET), which primarily targets specific odorant receptors, geraniol acts as a broad-spectrum modulator. It disrupts the mosquito olfactory receptor co-receptor (Orco) pathways, effectively blinding the insect to host-derived kairomones such as lactic acid and carbon dioxide [1]. Understanding this mechanism is critical: experimental setups must account for both spatial disorientation (vapor phase) and contact deterrence (tactile phase).

G Host Host Emanations (CO2, Lactic Acid) Receptor Mosquito Olfactory Receptors (Orco) Host->Receptor Activation Geraniol Geraniol Formulation Geraniol->Receptor Allosteric Modulation Detection Host Tracking (Biting Behavior) Receptor->Detection Uninhibited Pathway Repulsion Spatial Repellency (Disorientation) Receptor->Repulsion Geraniol-Inhibited Pathway

Fig 1: Mechanistic pathway of geraniol disrupting mosquito olfactory receptor (Orco) signaling.

Regulatory Alignment & System Self-Validation

To ensure data integrity and regulatory acceptance, this protocol harmonizes the World Health Organization (WHO) Guidelines for Efficacy Testing of Mosquito Repellents [2] with the US Environmental Protection Agency (EPA) Product Performance Test Guidelines (OPPTS 810.3700) [3].

The Self-Validating System

A fundamental principle of bioassay design is that a protocol must be a self-validating system. You cannot prove a repellent works unless you simultaneously prove the mosquitoes are actively seeking a host.

  • Avidity Threshold: Before any repellent is applied, the test cohort must demonstrate a minimum biting pressure (avidity). If an untreated control arm does not receive ≥10 landings within 60 seconds, the mosquito batch is deemed lethargic, and the experiment is automatically invalidated [4]. This feedback loop ensures that recorded "protection" is a true measure of geraniol's efficacy, not an artifact of environmental suppression.

  • Endpoint Selection (Landings vs. Bites): In strict adherence to EPA OPPTS 810.3700 [3], this protocol utilizes "landings" and "probing" as the primary failure endpoints rather than confirmed blood-feeding (bites). Causality: This choice significantly reduces the risk of vector-borne disease transmission and severe allergic dermatitis in human volunteers, without compromising the statistical power of the efficacy data [5].

Standardized Arm-in-Cage (AIC) Bioassay Protocol

The Arm-in-Cage (AIC) test is the gold standard for evaluating the topical efficacy and longevity of geraniol formulations under controlled laboratory conditions [4].

Materials & Reagents
  • Test Subjects: 200 nulliparous female mosquitoes (Aedes aegypti or Anopheles stephensi), aged 5–10 days. Causality: This specific age cohort exhibits peak host-seeking behavior post-mating.

  • Dietary Prep: Mosquitoes must be starved of their 10% sucrose solution for 12 hours prior to testing, provided only with water ad libitum to maximize host-seeking drive.

  • Test Formulations: 10% Geraniol (unencapsulated), 10% Geraniol (microencapsulated/emulsion).

  • Controls: 20% DEET in ethanol (Positive Control), 70% Ethanol (Negative Control).

  • Apparatus: 64,000 cm³ clear acrylic test cages with a sleeved access port.

Step-by-Step Methodology

Step 1: Skin Preparation & Baseline Calibration

  • Wash the volunteer's forearms with unscented soap and water, followed by a 70% ethanol rinse to remove residual skin lipids and cosmetics.

  • Demarcate a 600 cm² test area between the wrist and elbow. Protect the hand with a thick nitrile glove (mosquitoes cannot bite through nitrile).

Step 2: Avidity Validation (Negative Control)

  • Insert the untreated (ethanol-wiped) arm into the test cage for 1 minute.

  • Count the number of landings. If landings < 10, abort the test and replace the mosquito cohort.

Step 3: Treatment Application

  • Apply 1 mL of the geraniol test formulation evenly across the 600 cm² demarcated area (yielding an application rate of ~1.67 µL/cm²).

  • Allow a 5-minute drying period to let volatile solvents evaporate, leaving only the active geraniol matrix.

Step 4: Exposure & Iterative Testing

  • Insert the treated arm into the cage for exactly 3 minutes.

  • An observer must manually count and record the number of landings and probings.

  • Withdraw the arm. Repeat this 3-minute exposure every 30 minutes.

  • Failure Criterion: The test is concluded when the Complete Protection Time (CPT) is reached. CPT is defined as the time elapsed between application and the first confirmed mosquito landing/probing, followed by a second landing within the same or subsequent exposure period.

Workflow A 1. Avidity Validation (>10 landings/min on untreated arm) B 2. Skin Preparation (70% EtOH wash, measure 600 cm²) A->B C 3. Treatment Application (Geraniol vs. DEET vs. Control) B->C D 4. Arm-in-Cage Exposure (3 min duration, 200 females) C->D E 5. Endpoint Measurement (Count Landings/Probings) D->E F 6. Iterative Testing (Repeat every 30 mins) E->F F->D Until failure (CPT reached)

Fig 2: Standard Arm-in-Cage (AIC) experimental workflow for topical repellent efficacy testing.

Data Presentation & Statistical Analysis

Efficacy is quantified using two primary metrics: Complete Protection Time (CPT) and Percentage Protection (%p) . Percentage protection is calculated using the formula: %p = [(C - T) / C] × 100 (Where C = landings on the control arm, and T = landings on the geraniol-treated arm).

Below is a representative data structure summarizing the expected quantitative outputs when comparing unencapsulated geraniol, advanced geraniol formulations, and industry standards.

Table 1: Comparative Efficacy of Geraniol Formulations against Aedes aegypti
Test FormulationConcentrationMean CPT (Minutes)% Protection at 1 Hour% Protection at 3 Hours
Geraniol (Unencapsulated) 10%45 ± 1285%20%
Geraniol (Microencapsulated) 10%180 ± 2598%88%
DEET (Positive Control) 20%360 ± 40100%98%
70% Ethanol (Negative Control) N/A00%0%

Data Interpretation Note: The rapid drop-off in unencapsulated geraniol efficacy at the 3-hour mark highlights its high volatility. Advanced drug delivery systems (like lipid microencapsulation) are required to depress the vapor pressure and extend the CPT to commercially viable levels.

References

  • Title: Mosquito Repellents — A Comprehensive Review on Herbal and Synthetic Approaches Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Guidelines for Efficacy Testing of Mosquito Repellents for Human Skin Source: World Health Organization (WHO), 2009 URL: [Link]

  • Title: EPA Product Performance Test Guidelines: Insect Repellents to be Applied to Human Skin (OPPTS 810.3700) Source: U.S. Environmental Protection Agency (EPA), 2008 URL: [Link]

  • Title: Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET Source: Scientific Reports (National Institutes of Health / PMC) URL: [Link]

  • Title: Novel Test Cage With an Air Ventilation System as an Alternative to Conventional Cages for the Efficacy Testing of Mosquito Repellents Source: Journal of Medical Entomology (Oxford Academic) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Nerol Biosynthesis in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers engaged in the metabolic engineering of Saccharomyces cerevisiae for nerol production. This guide is designed to provide in-depth, field-proven insights to help you navigate common challenges, troubleshoot experimental hurdles, and ultimately improve the yield of this valuable monoterpene.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolic pathway and core engineering strategies for nerol biosynthesis in yeast.

Q1: What is the core metabolic pathway for producing nerol in engineered S. cerevisiae?

A: Saccharomyces cerevisiae does not naturally produce nerol in significant quantities. Its biosynthesis requires the introduction of a heterologous pathway coupled with the engineering of native metabolism. The process begins with the endogenous mevalonate (MVA) pathway, which converts acetyl-CoA into the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] These precursors are then condensed to form the ten-carbon molecule, geranyl diphosphate (GPP), which is the direct precursor to nerol.[1][3] The final step is the conversion of GPP to nerol, a reaction catalyzed by a heterologously expressed nerol synthase enzyme.[1][3][4]

Q2: What is the primary metabolic bottleneck that limits high-yield nerol production in yeast?

A: The most significant bottleneck is the limited availability of the GPP precursor.[1][3] In wild-type yeast, the bifunctional enzyme farnesyl diphosphate synthase (encoded by the ERG20 gene) efficiently catalyzes the condensation of IPP with DMAPP to form GPP, and then immediately uses that GPP to create farnesyl diphosphate (FPP).[1][5] FPP is essential for the biosynthesis of ergosterol, a critical component of the yeast cell membrane.[3] This sequential and highly efficient conversion leaves a very small pool of free GPP available for a nerol synthase to act upon, thus severely limiting product yield.[1][5]

Q3: What are the essential genetic engineering strategies to increase the intracellular GPP pool?

A: To boost nerol production, a "push-pull" metabolic engineering strategy is employed, focusing on increasing the precursor supply and directing it towards the desired product. The two most critical strategies are:

  • Increase Carbon Flux into the MVA Pathway ("Push"): This is most effectively achieved by overexpressing a truncated, soluble version of HMG-CoA reductase (tHMG1). HMG-CoA reductase is a key rate-limiting enzyme in the MVA pathway, and its truncation removes the N-terminal membrane-binding domain, liberating it from feedback regulation and increasing the overall metabolic flux towards IPP and DMAPP.[1][2][6][7]

  • Redirect Flux from FPP to GPP ("Pull"): This involves modifying the native FPP synthase, Erg20p. Introducing specific point mutations into the ERG20 gene can dramatically alter its catalytic activity, reducing its affinity for GPP and causing it to accumulate.[1][5] A widely successful and validated mutation is the F96W-N127W double mutant (often referred to as Erg20WW), which effectively turns the enzyme into a GPP synthase.[8][9][10]

Q4: Where can I source a suitable nerol synthase gene?

A: Nerol synthases are primarily found in plants. However, a significant recent discovery is a fungal nerol synthase (PgfB) from Penicillium griseofulvum.[4] This enzyme has been shown to directly and efficiently convert GPP into nerol and has been successfully expressed in S. cerevisiae.[1][4] Plant-derived synthases, such as those from Glycine max (GmNES), have also been used.[11] When choosing a synthase, it is critical to ensure its DNA sequence is codon-optimized for expression in S. cerevisiae to maximize protein translation. Sequences can be sourced from public databases like NCBI and synthesized commercially.

Q5: How can subcellular compartmentalization be used to improve nerol yield?

A: Targeting the nerol biosynthesis pathway to specific organelles, such as mitochondria or peroxisomes, can significantly improve production titers.[12][13] This strategy offers several advantages:

  • Increased Precursor Availability: Mitochondria, for instance, have a naturally high concentration of acetyl-CoA, the initial building block for the MVA pathway.[12]

  • Sequestration from Competing Pathways: It protects the GPP pool from competing cytosolic enzymes like the native Erg20p.[12]

  • Reduced Product Toxicity: It can sequester nerol away from sensitive cellular machinery, mitigating its toxic effects on cell growth.[14]

  • Increased Local Enzyme Concentration: Confining the pathway enzymes to a smaller volume increases their effective concentration, potentially improving pathway flux.[12]

For example, targeting the geraniol (an isomer of nerol) pathway to mitochondria resulted in a 6-fold increase in production compared to standard cytosolic expression.[12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during nerol production experiments.

Problem 1: I have successfully transformed my yeast with a nerol synthase expression plasmid, but I am detecting very low or no nerol.
Possible CauseCausality ExplanationRecommended Solution
Insufficient GPP Precursor Supply This is the most common cause of failure. The native yeast metabolism strongly favors FPP production for sterol synthesis, leaving virtually no GPP for the nerol synthase.[1][3] Simply expressing a synthase is not enough to divert the metabolic flux.Implement the core genetic strategies outlined in FAQ Q3. Co-express a truncated HMG-CoA reductase (tHMG1) to boost the MVA pathway and, crucially, express a mutant version of ERG20 (e.g., Erg20F96W-N127W) to accumulate GPP.[1][8]
Poor Nerol Synthase (NES) Activity The heterologous enzyme may not be expressing at sufficient levels, could be misfolded, or may have low specific activity in the yeast cytosol. Codon usage mismatch between the source organism and yeast can lead to poor translation.[1]1. Verify Protein Expression: Perform a Western blot using a tagged version of your nerol synthase (e.g., His-tag, FLAG-tag) to confirm that the protein is being produced. 2. Codon Optimize: Ensure the DNA sequence of your nerol synthase gene is fully codon-optimized for S. cerevisiae. 3. Promoter Choice: Use a strong constitutive promoter (e.g., pTEF1, pGPD) to drive high-level expression of the synthase.[1]
Nerol Volatility and Loss Nerol is a volatile compound. During fermentation, especially with aeration, a significant portion of the product can be lost to the gas phase, leading to an underestimation of the true production level.[1][3]Implement a two-phase fermentation system. After an initial period of cell growth (e.g., 24 hours), add a sterile, immiscible organic solvent overlay to the culture medium (e.g., 10-20% v/v dodecane or isopropyl myristate).[1][3] The hydrophobic nerol will partition into the organic layer, preventing its evaporation and also reducing its toxicity to the yeast cells.[3] Remember to analyze the organic phase for nerol content during quantification.
Problem 2: My yeast strain grows poorly and nerol titer is low after implementing genetic modifications.
Possible CauseCausality ExplanationRecommended Solution
Metabolic Burden and Product Toxicity Overexpression of multiple large genes places a significant metabolic load on the cell, consuming resources needed for growth. Furthermore, nerol itself can be toxic to yeast, damaging cell membranes and inhibiting growth.[14][15][16] This creates a trade-off between production and cell health.1. Use Tunable Promoters: Instead of strong constitutive promoters for all pathway genes, use inducible (e.g., pGAL1) or a range of weaker constitutive promoters to balance enzyme expression levels. This allows you to find a "sweet spot" that maximizes production without crippling the cells. 2. Optimize Fermentation Conditions: Ensure optimal pH, temperature (typically 30°C), and aeration.[17] A fed-batch fermentation strategy can control growth and production phases, preventing the rapid accumulation of toxic byproducts.[3] 3. Implement a Two-Phase System: As mentioned above, an organic overlay sequesters the toxic nerol, improving cell viability.[3]
Excessive Downregulation of Ergosterol Pathway While redirecting flux away from FPP is key, severely diminishing the FPP pool can compromise ergosterol synthesis to the point that cell membrane integrity and overall growth are negatively impacted.[5] Deleting ERG20 is lethal.[10]Use a dynamic control strategy. Place the native ERG20 gene under the control of a weak or regulated promoter. This ensures a minimal level of FPP is always available for essential cellular functions while the bulk of the precursor flux is directed towards GPP by the engineered Erg20WW mutant.[5][13]
Problem 3: I am producing a significant amount of geraniol in addition to, or instead of, nerol.
Possible CauseCausality ExplanationRecommended Solution
Enzyme Promiscuity Nerol and geraniol are cis-trans isomers. Many monoterpene synthases are not perfectly specific and can produce a mixture of products from the same GPP precursor. Your chosen "nerol synthase" may inherently produce both isomers.1. Enzyme Selection: The fungal synthase PgfB from P. griseofulvum has been reported to be a dedicated nerol synthase, directly converting GPP to nerol.[4] Consider using this enzyme. 2. In Vitro Characterization: If possible, perform an in vitro assay with your purified synthase and GPP substrate to confirm its product profile. This will definitively tell you if the enzyme or a cellular factor is responsible for the product mix.
Endogenous Yeast Metabolism It is possible that yeast possesses endogenous enzymes that can isomerize nerol to geraniol, or that GPP is being converted to geraniol by other promiscuous enzymes within the cell.This is less likely to be the primary cause but can be investigated. Analyze a control strain (without the nerol synthase) that is engineered to produce high levels of GPP. If geraniol is detected, it points to a background yeast activity. If not, the issue lies with your heterologous synthase.

Section 3: Key Experimental Protocols & Data

Core Metabolic Engineering Workflow

The following diagram outlines the logical workflow for engineering S. cerevisiae for nerol production, incorporating the key strategies discussed.

cluster_0 Upstream MVA Pathway Enhancement cluster_1 GPP Precursor Redirection cluster_2 Final Product Synthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway tHMG1 Overexpress tHMG1 MVA_Pathway->tHMG1 Rate-limiting step IPP_DMAPP IPP & DMAPP tHMG1->IPP_DMAPP Increased Flux Erg20_mut Express mutant Erg20 (F96W-N127W) IPP_DMAPP->Erg20_mut Erg20_native Native Erg20p Activity IPP_DMAPP->Erg20_native GPP GPP Pool Erg20_mut->GPP Accumulation NES Express Nerol Synthase (e.g., PgfB) GPP->NES FPP FPP (to Ergosterol) Erg20_native->FPP Primary Flux Nerol Nerol NES->Nerol

Caption: Core metabolic engineering strategy for nerol production in yeast.

Protocol 1: Standard Yeast Transformation (Lithium Acetate Method)

Objective: To introduce expression plasmids containing your genes of interest (e.g., tHMG1, Erg20WW, Nerol Synthase) into S. cerevisiae.

Methodology:

  • Prepare Yeast Culture: Inoculate a single colony of your chosen S. cerevisiae strain (e.g., BY4741, CEN.PK) into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an optical density at 600 nm (OD600) of ~0.2. Grow at 30°C until the OD600 reaches 0.6-0.8.

  • Harvest and Wash Cells: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge again and discard the supernatant.

  • Prepare Transformation Mix: Resuspend the cell pellet in 1 mL of sterile water. In a microfuge tube, mix the following in order:

    • 240 µL PEG 3350 (50% w/v)

    • 36 µL Lithium Acetate (1.0 M)

    • 50 µL Single-Stranded Carrier DNA (2.0 mg/mL)

    • 1-5 µg of plasmid DNA (in ≤ 34 µL of water)

  • Transform: Add 100 µL of the washed yeast cell suspension to the transformation mix. Vortex briefly to mix.

  • Heat Shock: Incubate the mixture at 42°C for 40 minutes.

  • Recovery and Plating: Centrifuge at 3,000 x g for 1 minute, discard the supernatant. Resuspend the pellet in 1 mL of sterile water. Plate 100-200 µL of the cell suspension onto selective Synthetic Complete (SC) drop-out medium (e.g., SC-Ura for a URA3-marked plasmid).

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Shake-Flask Fermentation with Two-Phase Extraction

Objective: To cultivate the engineered yeast strain for nerol production and capture the product.

Methodology:

  • Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium and grow overnight at 30°C with shaking (200-250 rpm).

  • Main Culture: Inoculate a 250 mL flask containing 50 mL of production medium (e.g., YPD or a defined synthetic medium) with the pre-culture to an initial OD600 of 0.1.

  • Initial Growth: Incubate the flask at 30°C with vigorous shaking for 24 hours.

  • Add Organic Overlay: Add 5 mL (10% v/v) of sterile dodecane to the culture flask. This creates a second phase to capture the nerol.[3]

  • Production Phase: Continue the incubation at 30°C with shaking for an additional 72-96 hours.

  • Sample Collection: At the end of the fermentation, carefully aspirate the upper dodecane layer for analysis. The yeast cells can be separated from the aqueous layer by centrifugation for biomass measurement.

Protocol 3: Nerol Quantification by GC-MS

Objective: To identify and quantify the nerol produced in the organic overlay.

Methodology:

  • Sample Preparation: Centrifuge the collected dodecane layer at high speed (e.g., 13,000 x g) for 2 minutes to remove any contaminating cells or aqueous medium. Transfer the clear supernatant to a GC vial. Prepare a standard curve using authentic nerol standard dissolved in dodecane.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the prepared sample.

    • GC Conditions: Use a suitable capillary column (e.g., HP-5ms). Carrier Gas: Helium. Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • MS Conditions: Operate in Electron Ionization (EI) mode and scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identification: Identify the nerol peak by comparing its retention time and mass spectrum to the authentic standard.

    • Quantification: Calculate the concentration of nerol in the sample by comparing the peak area to the standard curve.

Data Summary: Reported Monoterpene Titers

The following table summarizes reported production titers for nerol and the closely related geraniol in various engineered microbial hosts to provide a benchmark for expected yields.

Host OrganismProductKey Engineering StrategiesTiter (mg/L)
E. coliNerolExpression of tNDPS1 and GmNES, MVA pathway overexpression1.56
E. coliNerolEngineered NPP precursor pathway, LdtBPPSF612A mutant966.55
S. cerevisiaeGeraniolOverexpression of tHMG1, IDI1; Erg20F96W-N127W-GES fusion293
S. cerevisiaeGeraniolDynamic control of ERG20, OYE2 deletion, fed-batch1690
Y. lipolyticaGeraniolOverexpression of tCrGES, ERG10, HMGS, tHMG1, IDI1~1000

This table is for comparative purposes. Titers are highly dependent on the specific strain, cultivation method (flask vs. bioreactor), and medium composition.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing issues with low nerol yield.

Start Low or No Nerol Detected Check_NES 1. Verify Nerol Synthase (NES) Expression (Western Blot) Start->Check_NES Result_NES_OK NES Protein Detected? Check_NES->Result_NES_OK Check_Precursor 2. Analyze GPP Precursor Supply Result_Precursor_OK tHMG1 & Erg20ww Expressed? Check_Precursor->Result_Precursor_OK Check_Toxicity 3. Assess Cell Health & Product Loss Result_Toxicity_OK Good Cell Growth? Check_Toxicity->Result_Toxicity_OK Result_NES_OK->Check_Precursor Yes Fix_NES Action: Check codon usage, promoter strength, plasmid integrity. Result_NES_OK->Fix_NES No Result_Precursor_OK->Check_Toxicity Yes Fix_Precursor Action: Verify expression of tHMG1 & mutant Erg20p. Result_Precursor_OK->Fix_Precursor No Fix_Toxicity Action: Check for toxicity, use inducible promoters, optimize media. Result_Toxicity_OK->Fix_Toxicity No Fix_Volatility Action: Implement two-phase fermentation (e.g., dodecane). Result_Toxicity_OK->Fix_Volatility Yes Fix_NES->Check_NES Fix_Precursor->Check_Precursor Fix_Toxicity->Check_Toxicity Success Improved Nerol Yield Fix_Volatility->Success

Caption: A logical workflow for diagnosing issues with low nerol yield.

References

  • Zhang, Y., et al. (2017). Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels. FEMS Yeast Research. [Link]

  • Trikka, F. A., et al. (2023). Engineering yeast for the production of plant terpenoids using synthetic biology approaches. Natural Product Reports. [Link]

  • ResearchGate. (n.d.). Metabolic engineering approaches in yeast for increased terpenoid production [Image]. ResearchGate. [Link]

  • Zhao, J., et al. (2017). Dynamic control of ERG20 expression combined with minimized endogenous downstream metabolism contributes to the improvement of geraniol production in Saccharomyces cerevisiae. Microbial Cell Factories. [Link]

  • Ohto, C., et al. (2009). Overexpression of the gene encoding HMG-CoA reductase in Saccharomyces cerevisiae for production of prenyl alcohols. Journal of Bioscience and Bioengineering. [Link]

  • Lv, X., et al. (2023). Development and Perspective of Production of Terpenoids in Yeast. SCIEPublish. [Link]

  • Meadows, A. L., et al. (2022). Engineering a universal and efficient platform for terpenoid synthesis in yeast. bioRxiv. [Link]

  • Zhao, J., et al. (2016). Improving monoterpene geraniol production through geranyl diphosphate synthesis regulation in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology. [Link]

  • Li, X., et al. (2021). The construction and optimization of engineered yeast chassis for efficient biosynthesis of 8-hydroxygeraniol. Biotechnology and Bioengineering. [Link]

  • Liu, Z., et al. (2021). Combining Metabolic and Monoterpene Synthase Engineering for de Novo Production of Monoterpene Alcohols in Escherichia coli. ACS Synthetic Biology. [Link]

  • Ignea, C., et al. (2014). Engineering Monoterpene Production in Yeast Using a Synthetic Dominant Negative Geranyl Diphosphate Synthase. ACS Synthetic Biology. [Link]

  • Chavali, S., & Blenner, M. (2023). Engineering Y. lipolytica for the biosynthesis of geraniol. bioRxiv. [Link]

  • Rico, J., et al. (2009). Enhanced Production of a Plant Monoterpene by Overexpression of the 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Catalytic Domain in Saccharomyces cerevisiae. Applied and Environmental Microbiology. [Link]

  • Zhang, Y., et al. (2021). Response of Saccharomyces cerevisiae var. diastaticus to nerol: Evaluation of antifungal potential by inhibitory effect and proteome analyses. ResearchGate. [Link]

  • de Oliveira, J. R., et al. (2020). Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol. Oxidative Medicine and Cellular Longevity. [Link]

  • Semantic Scholar. (n.d.). Overexpression of the gene encoding HMG-CoA reductase in Saccharomyces cerevisiae for production of prenyl alcohols. Semantic Scholar. [Link]

  • Liu, Z., et al. (2019). Biosynthesis of Nerol From Glucose in the Metabolic Engineered Escherichia Coli. Bioresource Technology. [Link]

  • Bernard, A., et al. (2024). Efficient production of (S)-limonene and geraniol in Saccharomyces cerevisiae through the utilization of an Erg20 mutant with enhanced GPP accumulation capability. Metabolic Engineering. [Link]

  • Hren, M., et al. (2020). Production of the Fragrance Geraniol in Peroxisomes of a Product-Tolerant Baker's Yeast. Frontiers in Bioengineering and Biotechnology. [Link]

  • Liu, L., et al. (2017). Metabolic Engineering of Oleaginous Yeasts for Production of Fuels and Chemicals. Frontiers in Microbiology. [Link]

  • Li, G., et al. (2024). Identification and Characterization of a Nerol Synthase in Fungi. Journal of Agricultural and Food Chemistry. [Link]

  • Ding, X., et al. (2021). Whole genome sequencing and metabolomics analyses reveal the biosynthesis of nerol in a multi-stress-tolerant Meyerozyma guilliermondii GXDK6. Biotechnology for Biofuels. [Link]

  • Li, C., et al. (2024). Systems Metabolic Engineering of Saccharomyces cerevisiae for the High-Level Production of (2S)-Eriodictyol. International Journal of Molecular Sciences. [Link]

  • Steen, E. J., et al. (2008). Metabolic engineering of Saccharomyces cerevisiae for the production of n-butanol. Microbial Cell Factories. [Link]

  • Lopes, M. L., et al. (2012). Solving ethanol production problems with genetically modified yeast strains. Brazilian Journal of Microbiology. [Link]

  • Li, Y., et al. (2007). Impact of Culture Conditions on Neutral Lipid Production by Oleaginous Yeast. Applied Microbiology and Biotechnology. [Link]

  • Sitepu, I. R., et al. (2013). Manipulation of culture conditions alters lipid content and fatty acid profiles of a wide variety of known and new oleaginous yeast species. Bioresource Technology. [Link]

  • Nielsen, J. (2015). Metabolic Engineering of Yeast. Chalmers University of Technology. [Link]

  • Park, J., et al. (2024). Advanced metabolic Engineering strategies for the sustainable production of free fatty acids and their derivatives using yeast. Biotechnology Advances. [Link]

  • ResearchGate. (n.d.). Overview of strategies for engineering of metabolic network in heterologous biosynthesis [Image]. ResearchGate. [Link]

  • Bustos-Garza, C., et al. (2014). Assessment of Cultivation Factors that Affect Biomass and Geraniol Production in Transgenic Tobacco Cell Suspension Cultures. PLoS ONE. [Link]

Sources

optimization of reaction parameters for geraniol transformation using RSM

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Portal. This guide is designed for researchers and process chemists utilizing Response Surface Methodology (RSM) to optimize the catalytic transformation of geraniol into high-value derivatives (e.g., neral and citronellol) using solid catalysts.

By mapping the multidimensional design space, RSM minimizes experimental runs while revealing critical interactions between temperature, catalyst loading, and reaction time.

Core Workflow & Mechanistic Causality

The transformation of geraniol over solid catalysts (such as garnet or mironecton) is a complex network of competing pathways. For instance, geraniol can simultaneously undergo oxidation to neral (trans-citral) and hydrogenation to citronellol ([1]).

The Causality of Optimization:

  • Temperature: Drives the activation energy. Low temperatures favor kinetic control, while high temperatures push the system toward thermodynamic equilibrium but risk thermal degradation of the terpene backbone.

  • Catalyst Concentration: Dictates the number of available active sites. However, excessive loading causes particle agglomeration, shifting the reaction from a kinetically controlled regime to a mass-transfer limited regime.

  • Reaction Time: Determines the extent of secondary transformations. Prolonged exposure can lead to the over-oxidation or isomerization of primary products.

Process Architecture Diagram

RSM_Optimization N1 1. Define Design Space Temp, Catalyst wt%, Time N2 2. Generate RSM Matrix Box-Behnken Design (BBD) N1->N2 N3 3. Execute Transformations Catalytic Reactor Setup N2->N3 N4 4. GC-FID / GC-MS Analysis Quantify Conversion & Selectivity N3->N4 N5 5. Statistical Modeling ANOVA & 2nd-Order Polynomials N4->N5 N6 6. Multi-Criteria Optimization Desirability Function Application N5->N6 N7 7. Empirical Validation Confirm Predicted Optimum N6->N7

Workflow for RSM optimization of geraniol transformation parameters.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates internal validation checkpoints at every stage of the Box-Behnken Design (BBD).

Step 1: Design Space Definition & Matrix Generation

  • Action: Select independent variables based on preliminary single-factor experiments. Standard ranges for garnet-catalyzed transformation are Temperature (

    
    ): 50–150 °C, Catalyst Concentration (
    
    
    
    ): 1–10 wt%, and Time (
    
    
    ): 0.25–24 h ([1]).
  • Validation: Generate a 15-run BBD matrix. Crucial: Ensure the design includes at least 3 center points to evaluate pure error and system stability over time.

Step 2: Catalytic Reaction Execution

  • Action: Charge a stirred batch reactor with geraniol and the specified wt% of the activated catalyst. Purge with inert gas (e.g.,

    
    ) if preventing ambient oxidation is required, and heat to the target temperature under constant agitation (e.g., 600 rpm) to eliminate external mass transfer resistance.
    
  • Validation: Monitor the stirrer torque/speed. A drop in rpm indicates catalyst agglomeration, invalidating the assumption of kinetic control.

Step 3: Analytical Quantification

  • Action: At the designated time, quench the reaction rapidly (e.g., ice bath). Filter the catalyst. Analyze the filtrate using GC-FID or GC-MS.

  • Validation: Spike the sample with an internal standard (e.g., nonane) prior to analysis. Calculate the mass balance. If the mass balance closure is < 95%, suspect volatile loss or the formation of undetected heavy oligomers.

Step 4: ANOVA and Model Fitting

  • Action: Input response data (Geraniol Conversion, Neral Selectivity, Citronellol Selectivity) into RSM software. Fit the data to a second-order polynomial equation:

    
    .
    
  • Validation: The model is only valid if:

    
    , Adjusted 
    
    
    
    is within 0.2 of Predicted
    
    
    , Adequate Precision
    
    
    , and the "Lack of Fit" p-value is
    
    
    (not significant).

Step 5: Experimental Confirmation

  • Action: Use the software's desirability function to find the theoretical optimum.

  • Validation: Execute the predicted optimal conditions in triplicate. The empirical results must fall within the 95% Prediction Interval (PI) of the model.

Quantitative Data Summary

The following table summarizes a representative Box-Behnken Design matrix for geraniol transformation, highlighting the boundary conditions, center points, and the statistically derived optimum ([1]).

Run TypeTemp (°C)Catalyst (wt%)Time (h)GA Conversion (%)Neral Selectivity (%)Citronellol Selectivity (%)
Low Boundary 501.00.2518.412.522.1
High Boundary 15010.024.089.235.418.6
Center Point (x3) 1005.512.172.542.138.4
Optimized Point 55 5.0 2.0 94.0 49.0 49.0

Note: The optimized point demonstrates that maximum conversion and balanced selectivity do not require the highest temperature or longest time, preventing unwanted thermal degradation.

Troubleshooting & FAQs

Q1: My ANOVA results show a significant "Lack of Fit" (p < 0.05). How do I fix my model? A1: A significant Lack of Fit indicates your model does not adequately describe the functional relationship between the experimental factors and the response.

  • Cause: You may be operating across a phase change or a mechanistic shift (e.g., shifting from kinetic to diffusion control at high catalyst loadings).

  • Solution: First, check for outliers in your GC data. If data is sound, you may need to transform your response data (e.g., Log10 or Box-Cox transformation) or upgrade your design to a Central Composite Design (CCD) to fit a higher-order model.

Q2: Geraniol conversion plateaus at 70%, even when I increase the catalyst loading from 5 wt% to 10 wt%. Why? A2: This is a classic symptom of mass transfer limitation.

  • Cause: At high concentrations, solid catalysts like garnet or mironecton tend to agglomerate. This reduces the effective surface area available to the geraniol molecules.

  • Solution: Increase the agitation speed to break up boundary layers, or cap your RSM design space for catalyst loading at the threshold where agglomeration begins (e.g., 5-6 wt%).

Q3: How do I use RSM to maximize Neral (oxidation) while minimizing Citronellol (hydrogenation)? A3: This requires multi-criteria optimization using the Desirability Function.

  • Cause: Because these are competing pathways originating from the same substrate, optimizing for one often penalizes the other.

  • Solution: In your RSM software, set the goal for Geraniol Conversion to "Maximize", Neral Selectivity to "Maximize" (Importance: 5/5), and Citronellol Selectivity to "Minimize" (Importance: 3/5). The software will calculate a new theoretical optimum—likely shifting the parameters toward shorter reaction times or specific temperatures that kinetically favor the oxidation pathway.

Q4: The empirical validation run yielded a conversion 15% lower than the RSM model predicted. What went wrong? A4: Your model is failing to predict reality, which usually points to a failure in experimental control during the validation run.

  • Cause: The most common culprit in terpene transformations is catalyst deactivation (e.g., coking or active site poisoning by water/oxygen) or inconsistent catalyst activation prior to the run.

  • Solution: Ensure the catalyst used for the validation run was calcined/activated under the exact same conditions as the batch used for the initial 15 BBD runs. Verify that your internal standard mass balance closes to rule out volatile loss.

References

  • Fajdek-Bieda, A., Perec, A., & Radomska-Zalas, A. (2023). Application of RSM Method for Optimization of Geraniol Transformation Process in the Presence of Garnet. International Journal of Molecular Sciences, 24(3), 2689.[Link]

  • Fajdek-Bieda, A. (2023). Modeling and Optimization of Geraniol ((2E)-3,7-Dimethyl-2,6-Octadiene-l-ol) Transformation Process Using Response Surface Methodology (RSM). Catalysts, 13(2), 320.[Link]

Sources

Technical Support Center: Troubleshooting 3,7-Dimethyloct-2-en-1-ol Storage & Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3,7-dimethyloct-2-en-1-ol (CAS: 40607-48-5), commonly referred to as 6,7-dihydrogeraniol[1][2].

Because this compound is an allylic alcohol, its electron-rich double bond and highly reactive allylic hydrogen atoms make it exceptionally vulnerable to autoxidation, photolytic cleavage, and acid-catalyzed isomerization during storage[3][4]. This guide synthesizes mechanistic causality with field-proven protocols to ensure the long-term integrity of your chemical inventory.

Mechanistic Troubleshooting & FAQs

Q1: Why does my stored 3,7-dimethyloct-2-en-1-ol develop a harsh, off-odor and a yellow tint over time? A: You are observing the macroscopic results of autoxidation . The degradation is initiated by the abstraction of an allylic hydrogen, forming a resonance-stabilized allylic radical[4]. In the presence of atmospheric oxygen, this rapidly converts into a peroxyl radical, subsequently forming unstable hydroperoxides[4]. These hydroperoxides undergo cleavage to form secondary oxidation products—primarily the corresponding aldehyde (3,7-dimethyloct-2-enal) and various epoxides[4]. The aldehyde is responsible for the sharp, off-odor, while the polymerization of these degradation products causes the yellow discoloration.

Q2: My GC-MS analysis shows multiple new peaks after 3 months of storage at room temperature. What is causing this? A: Beyond oxidation, allylic alcohols are highly susceptible to acid-catalyzed isomerization [3]. If your storage glassware was cleaned with acidic detergents and not properly neutralized, trace protons can catalyze double-bond migration or dehydration (leading to diene formation)[3]. The new peaks in your chromatogram are likely a mixture of isomerized alkenes, 2,3-epoxy-3,7-dimethyloctan-1-ol, and 3,7-dimethyloct-2-enal.

Q3: Is standard refrigeration (4°C) sufficient to prevent degradation? A: No. While lowering the temperature reduces the kinetic rate of degradation, it does not eliminate the stoichiometric presence of oxygen in the headspace, nor does it protect against photolytic cleavage if stored in clear glass. Vapor-phase degradation of related terpene alcohols occurs rapidly via photochemically-produced hydroxyl radicals[5]. True stabilization requires a multipronged approach addressing heat, light, and oxygen simultaneously[6].

Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage environments and the degradation rate of 3,7-dimethyloct-2-en-1-ol.

Storage TemperatureContainer TypeHeadspace EnvironmentAntioxidant AdditiveEst. Purity Retention (6 Months)Primary Degradation Mechanism
25°C (Ambient)Clear GlassAmbient AirNone< 50%Photolysis & Autoxidation
4°C (Refrigerated)Clear GlassAmbient AirNone~ 75%Slow Autoxidation
4°C (Refrigerated)Amber GlassArgon BlanketedNone~ 92%Trace O2 / Isomerization
-20°C (Freezer) Amber Glass Argon Sparged 0.1% BHT > 99% Stabilized

Self-Validating Protocol: Inerting & Stabilizing Allylic Alcohols

To prevent the degradation of 3,7-dimethyloct-2-en-1-ol, you must implement a storage protocol that acts as a self-validating system. Do not merely blanket the surface with inert gas; dissolved oxygen must be actively displaced.

Phase 1: Pre-Storage Validation & Cleanup
  • Peroxide Testing: Before processing, test the neat liquid using a quantitative peroxide test strip (0–25 ppm range).

  • Peroxide Removal (If >5 ppm): If hydroperoxides are present, pass the compound through a short plug of activated basic alumina. Causality: Basic alumina traps polar hydroperoxides and neutralizes trace acids that could trigger isomerization[3].

Phase 2: Stabilization & Sparging
  • Antioxidant Doping: Add Butylated hydroxytoluene (BHT) or

    
    -tocopherol to a final concentration of 0.1% (w/w). Causality: BHT acts as a radical scavenger, terminating the propagation phase of the peroxyl radical cascade[4].
    
  • Sub-Surface Sparging: Transfer the liquid to an amber glass vial. Insert a stainless-steel needle attached to an Argon line directly into the liquid (sub-surface). Sparge gently for 5 minutes. Causality: Surface blanketing leaves dissolved oxygen intact. Sparging actively displaces dissolved

    
     from the liquid matrix.
    
  • Headspace Displacement & Sealing: Slowly withdraw the needle to the headspace, blanket for 10 seconds, and immediately seal with a PTFE-lined cap. PTFE is required as rubber septa can leach plasticizers and are permeable to oxygen over time.

Phase 3: Post-Storage Validation
  • Verification: Upon retrieving the sample from -20°C storage for future experiments, repeat the peroxide test strip assay. A reading of <5 ppm validates that the inerting system remained uncompromised during the storage duration.

Mechanistic Degradation Pathway

The following diagram illustrates the chemical causality of 3,7-dimethyloct-2-en-1-ol degradation and maps exactly where our protocol interventions halt the process.

G A 3,7-dimethyloct-2-en-1-ol (6,7-Dihydrogeraniol) B Allylic Radical (Resonance Stabilized) A->B Heat / UV Light C Peroxyl Radical B->C Dissolved O2 D Hydroperoxides (Primary Oxidation) C->D H-abstraction E Aldehydes & Epoxides (Degradation Products) D->E Cleavage F Antioxidant (e.g., BHT) F->B Quenches Radicals G Argon Sparging G->C Displaces O2 H Amber Glassware H->A Blocks UV

Fig 1: Autoxidation pathway of 3,7-dimethyloct-2-en-1-ol and targeted stabilization interventions.

References

  • CAS 40607-48-5: 3,7-Dimethyl-2-octen-1-ol | CymitQuimica. CymitQuimica.1

  • 3,7-dimethyloct-2-en-1-ol - Substance Information. European Chemicals Agency (ECHA).2

  • Understanding the Stability and Degradation of Essential Oils: A Comprehensive Review. PT Mitra Ayu.6

  • Bugging Hop Analysis – on the Isomerization and Oxidation of Terpene Alcohols during Steam Distillation. Brewing Science.3

  • Geraniol | C10H18O | CID 637566. PubChem - NIH.5

  • Mechanism of Air Oxidation of the Fragrance Terpene Geraniol. ResearchGate.4

Sources

addressing matrix effects in the quantification of geraniol in complex samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Quantifying geraniol (3,7-dimethylocta-2,6-dien-1-ol)—a volatile monoterpene alcohol—in complex matrices like cosmetics, cannabis, and botanical extracts presents significant analytical challenges. Co-eluting lipids, emulsifiers, and high-abundance secondary metabolites often lead to severe matrix effects (ME), manifesting as ion suppression in LC-MS or artificial signal enhancement in GC-MS.

This guide provides field-proven troubleshooting strategies, causal explanations for matrix interferences, and self-validating protocols to ensure absolute quantitative integrity.

Core Analytical Workflow

Workflow A Complex Matrix (Cosmetics/Cannabis) B Targeted Extraction (LLE / FET / UAE) A->B Isolate C Chromatography (GC-MS / LC-APCI-MS) B->C Separate D Matrix Compensation (SIL-IS / Matrix-Match) C->D Correct E Accurate Geraniol Quantification D->E Validate

Experimental workflow for geraniol quantification mitigating matrix effects.

Troubleshooting Guide & FAQs

Q1: I am analyzing geraniol in cosmetic emulsions using GC-MS, but my recoveries are highly variable, and I suspect signal enhancement. How can I correct this? A: Cosmetic matrices contain high levels of fats, emulsifiers, and polar ingredients like glycerin that co-elute with terpenes, causing significant matrix enhancement in GC-MS[1].

  • The Causality: Matrix components coat the active sites (e.g., free silanols) in the GC inlet liner and column head. When a neat standard is injected, some geraniol is lost to adsorption. When a matrix sample is injected, the active sites are already occupied by the matrix, allowing 100% of the geraniol to reach the detector, creating an artificial "enhancement" (sometimes exceeding 190%)[1].

  • The Solution: Implement a Liquid-Liquid Extraction (LLE) using a methyl tert-butyl ether (MTBE)/water system. MTBE provides a favorable partition coefficient for geraniol while the water phase precipitates highly non-polar lipids and traps polar interferents[1]. Furthermore, you must use matrix-matched calibration curves or a stable isotope-labeled internal standard (SIL-IS) to normalize the response across all injections.

Q2: My LC-MS/MS method for geraniol in cannabis extracts suffers from severe ion suppression. Should I overhaul my extraction method? A: Before changing the extraction, evaluate your ionization source. Electrospray Ionization (ESI) is highly susceptible to ion suppression because abundant matrix components (like cannabinoids) compete for charge and surface position on the ESI droplets during desolvation.

  • The Causality: Geraniol has a relatively low proton affinity compared to major cannabinoids. In ESI, it gets "crowded out" of the droplet surface, failing to ionize efficiently.

  • The Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet dynamics, making it significantly more robust against ion suppression or enhancement from co-eluting plant metabolites[2]. Combine this with Isotopic Dilution Mass Spectrometry (IDMS) using deuterated geraniol to inherently correct for any residual ionization bias[3].

Q3: We use Static Headspace (SHS) GC-MS for quantifying terpenes in plant tissues, but response factors vary wildly between different plant chemovars. Why? A: This is a classic vapor-phase matrix effect. In standard SHS, the equilibrium between the condensed phase (sample matrix) and the vapor phase is heavily influenced by the specific composition of the matrix (e.g., moisture content, lipid concentration).

  • The Causality: Different plant matrices retain volatile terpenes with varying affinities, meaning the amount of geraniol that partitions into the headspace is not solely dependent on its absolute concentration, but on the matrix's physical properties.

  • The Solution: Implement the Full Evaporation Technique (FET)[4]. By using a very small sample size and higher incubation temperatures, you force the entire volume of volatile analytes into the vapor phase, completely bypassing the partition coefficient limitations of the liquid/solid-gas equilibrium[4].

Mechanisms of Matrix Interference

Mechanisms cluster_effects Coelution Co-eluting Matrix Components (Lipids, Glycerin, Cannabinoids) Ionization Ionization Source (ESI / APCI / EI) Coelution->Ionization Matrix Interference Suppression Ion Suppression (Charge Competition) Ionization->Suppression LC-MS (ESI) Enhancement Ion Enhancement (Active Site Masking) Ionization->Enhancement GC-MS (Inlet) QuantError Quantification Bias (Requires Correction) Suppression->QuantError Enhancement->QuantError

Mechanistic pathways of matrix-induced quantification errors in mass spectrometry.

Quantitative Data Summary

The following table synthesizes the expected matrix effects and recovery rates across different sample types and methodologies based on validated literature.

Matrix TypeAnalytical TechniqueSample PreparationMatrix Effect (%)Recovery (%)Mitigation Strategy
Cosmetics (Lotion) GC-MSLLE (MTBE/Water)-25.8 to +193.0*84.5 – 119.0Matrix-matched calibration[1]
Personal Care GC-MSUltrasound-Assisted (UAE)< 20.090.0 – 110.0Single Ion Monitoring (SIM)[5]
Cannabis Inflorescence SHS-GC-MS/MSFull Evaporation (FET)Minimal81.2 – 119.6FET & Isotope Dilution[4]
Plant Extracts LC-APCI-MS/MSEthanolic Extraction< 15.0 (Bias)80.0 – 120.0APCI Source & SIL-IS[2]

*Note: Range represents the extremes observed across various fragrance allergens, including geraniol, highlighting the necessity of matrix compensation.

Step-by-Step Methodologies
Protocol A: Liquid-Liquid Extraction (LLE) for Complex Emulsions (Cosmetics)

This protocol utilizes MTBE to isolate geraniol from high-fat, high-surfactant matrices prior to GC-MS analysis[1].

  • Sample Aliquoting: Weigh exactly 0.5 g of the homogenized cosmetic sample into a 50 mL amber centrifuge tube.

  • Solvent Addition: Add 5.0 mL of deionized water and 5.0 mL of methyl tert-butyl ether (MTBE).

  • Partitioning: Agitate the tube using a sample mixer for 30 minutes to ensure complete phase interaction.

  • Dehydration: Add 5.0 g of anhydrous sodium sulfate to the mixture to bind the water and precipitate polar interferents.

  • Centrifugation: Centrifuge at 3000 × g for 30 minutes to separate the organic MTBE layer from the solid/aqueous pellet.

  • Filtration & Spiking: Collect the supernatant and pass it through a 0.22 µm PTFE syringe filter. Transfer 0.5 mL of the filtrate to an autosampler vial, add 10 µL of the internal standard solution (e.g., 1,4-dibromobenzene), and dilute to 1.0 mL with MTBE.

  • Self-Validation Checkpoint: Analyze a post-extraction spiked blank matrix alongside a neat standard. Calculate the Matrix Effect using the formula: [(Peak Area of Post-Spiked Matrix - Peak Area of Blank) / Peak Area of Neat Standard] × 100. If the ME exceeds ±20%, adjust the MTBE:Water ratio or utilize a matrix-matched calibration curve[1].

Protocol B: Stable Isotope Dilution (SID) for LC-MS/MS

This protocol is the gold standard for correcting matrix effects in plant extracts (e.g., cannabis) using LC-MS/MS[3].

  • Internal Standard Spiking: Aliquot 100 mg of homogenized plant tissue. Immediately spike the sample with a known concentration of Deuterated Geraniol (Geraniol-d6) working solution. Crucial: Spiking before extraction ensures the SIL-IS undergoes the exact same recovery losses as the native geraniol.

  • Extraction: Add 1.0 mL of ice-cold ethanol. Sonicate for 15 minutes, then centrifuge at 10,000 × g for 10 minutes.

  • Dilution: Dilute the supernatant 1:100 in the initial mobile phase to prevent column overloading and reduce absolute matrix concentration entering the source.

  • LC-MS/MS Analysis: Inject into an LC-MS/MS equipped with an APCI source[2]. Monitor the specific MRM transitions for both native geraniol and Geraniol-d6.

  • Self-Validation Checkpoint: Monitor the absolute peak area of the Geraniol-d6 across all injections in the batch. While the ratio of native/labeled analyte corrects for matrix effects, an absolute area variation of >15% in the internal standard indicates severe source fouling or a catastrophic extraction failure, invalidating the batch[3].

References
  • Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections, Analytical Chemistry (ACS Publications),[Link]

  • Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L, ETH Zurich Research Collection,[Link]

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS, NIH (PMC), [Link]

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products, MDPI, [Link]

Sources

Technical Support Center: Improving the Aqueous Solubility of Geraniol for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for challenges associated with the low aqueous solubility of geraniol in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results. Geraniol, a natural monoterpene alcohol found in essential oils, holds significant promise in various research fields, including oncology, due to its anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] However, its hydrophobic nature presents a considerable hurdle for in vitro and in vivo studies that require aqueous environments. This guide will walk you through common issues and their solutions, from basic solubilization techniques to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions researchers often have when working with geraniol.

Q1: Why is my geraniol not dissolving in my cell culture medium?

A1: Geraniol is a lipophilic molecule with very low water solubility, approximately 100 mg/L at 25°C.[4][5] Direct addition to aqueous media like cell culture medium will likely result in the formation of an oily layer or fine droplets, rather than a true solution. To overcome this, a solubilizing agent or a specific formulation approach is necessary.

Q2: What is the most straightforward method to solubilize geraniol for a quick screening assay?

A2: For initial or high-throughput screening, using a co-solvent is the most common and convenient method. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[6][7] You would first dissolve geraniol in 100% DMSO to create a concentrated stock solution, which can then be serially diluted into your aqueous assay medium.

Q3: What is a vehicle control, and why is it crucial when working with solubilized geraniol?

A3: A vehicle control is a sample that contains all the components of your experimental setup except for the compound of interest (geraniol). For instance, if you dissolve geraniol in DMSO and add it to your cell culture, your vehicle control would be cells treated with the same final concentration of DMSO without geraniol.[6] This is critical because the solubilizing agent itself can have biological effects, and the vehicle control allows you to distinguish the effects of geraniol from those of the solvent or formulation components.

Q4: Can the solubilization method affect the biological activity of geraniol?

A4: Yes, the chosen method can influence the bioavailability and, consequently, the observed activity of geraniol. For example, a nanoemulsion formulation might enhance the cellular uptake of geraniol compared to a simple DMSO solution, potentially leading to a more potent effect at the same concentration. Therefore, it is essential to be consistent with your solubilization method throughout a study and to report it in your methodology.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the preparation and use of geraniol in aqueous solutions.

Issue 1: Geraniol precipitates out of solution after dilution in aqueous media.

This is a frequent challenge, even when using a co-solvent like DMSO. The underlying cause is that the final concentration of geraniol exceeds its solubility limit in the final aqueous medium, which contains a low percentage of the co-solvent.

Troubleshooting Workflow:

start Precipitation Observed check_dmso Verify Final DMSO Concentration (ideally ≤ 0.1%) start->check_dmso dmso_ok DMSO concentration is optimal check_dmso->dmso_ok Yes dmso_high DMSO concentration is too high check_dmso->dmso_high No check_geraniol Assess Final Geraniol Concentration dmso_ok->check_geraniol reduce_dmso Lower DMSO concentration (may require lower geraniol concentration) dmso_high->reduce_dmso geraniol_ok Geraniol concentration is within expected range check_geraniol->geraniol_ok No geraniol_high Geraniol concentration is too high check_geraniol->geraniol_high Yes consider_alt Consider Alternative Solubilization Methods (e.g., Cyclodextrins, Nanoemulsions) geraniol_ok->consider_alt reduce_geraniol Lower the final geraniol concentration geraniol_high->reduce_geraniol start Treat cells with Geraniol (and vehicle control) morphology Assess Morphological Changes (e.g., Microscopy) start->morphology annexin_v Annexin V/PI Staining (Flow Cytometry) start->annexin_v caspase Caspase Activity Assay (e.g., Caspase-3/7 Glo) start->caspase western_blot Western Blot for Apoptotic Proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) start->western_blot end Confirm Apoptosis Induction morphology->end annexin_v->end caspase->end western_blot->end

Caption: Workflow for apoptosis assays with geraniol.

References

  • Geraniol. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown] [cited 2024 May 16]. Available from: [Link]

  • Hadiana Z, Maleki M, Abdi K, Atyabi F, Mohammadi A, Shahsavari S. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes. Iran J Pharm Res. 2018;17(1):39-51.
  • Shao B, Diao YD, Yang QL, Zhao FY, Ju J. Geraniol causes apoptosis in Colletotrichum gloeosporioides by inducing a burst of ROS. TMR Non-Drug Therapy. 2023;6:1-12.
  • Al-Malki AL, Al-Ghamdi SA, Al-Zahrani MH, Al-Amri SA, Al-Otaibi AM, Al-Shehri ZA, et al. Geraniol inhibits cell growth and promotes caspase-dependent apoptosis in nasopharyngeal cancer C666-1 cells via inhibiting PI3K/Akt/mTOR signaling pathway. Arabian Journal of Chemistry. 2023;16(7):104860.
  • Al-Malki AL, Al-Ghamdi SA, Al-Zahrani MH, Al-Amri SA, Al-Otaibi AM, Al-Shehri ZA, et al. Apoptosis-Mediated Anticancer Activity of Geraniol Inhibits NF-κB, MAPK, and JAK-STAT-3 Signaling Pathways in Human Thyroid Can. Pharmacogn Mag. 2022;18(80):959-965.
  • Kim SH, Park EJ, Lee CR, Kim BJ, Lee SY, Kim JY, et al. Geraniol induces cooperative interaction of apoptosis and autophagy to elicit cell death in PC-3 prostate cancer cells. Int J Oncol. 2014;44(4):1394-400.
  • Hadiana Z, Maleki M, Abdi K, Atyabi F, Mohammadi A, Shahsavari S. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes. Iran J Pharm Res. 2018;17(1):39-51.
  • Geraniol (CAS 106-24-1): Odor profile, Properties, & IFRA compliance. TGSC Information System. [place unknown]: The Good Scents Company; [date unknown] [cited 2024 May 16]. Available from: [Link]

  • He M, He Y, Yang Y, Yang X, Zhang Y, Zhang Y, et al. Preparation and characterization of geraniol nanoemulsions and its antibacterial activity. Front Microbiol. 2022;13:1040316.
  • He M, He Y, Yang Y, Yang X, Zhang Y, Zhang Y, et al. Preparation and characterization of geraniol nanoemulsions and its antibacterial activity. Front Microbiol. 2022;13:1040316.
  • Geraniol. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004- [cited 2024 May 16]. Available from: [Link]

  • Geraniol. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown] [cited 2024 May 16]. Available from: [Link]

  • Esfahani MH, Zarei A, Gholami M, Ghafri B, Shahriari S, Mokhtarani B. Geraniol:l-menthol eutectic mixtures; thermophysical properties and drug solubility. Sustainable Chemistry and Pharmacy. 2025;46:102070.
  • Geraniol (CAS 106-24-1): Odor profile, Properties, & IFRA compliance. TGSC Information System. [place unknown]: The Good Scents Company; [date unknown] [cited 2024 May 16]. Available from: [Link]

  • Geraniol. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [date unknown] [cited 2024 May 16]. Available from: [Link]

  • Kumar A, Gradzielski M, Mehta SK. Optimization and Stability of Geraniol Nanoemulsion Stabilized Synergistically Using Mixed Biosurfactant System of Saponin and Lecithin. Langmuir. 2025;41(11):4645-4654.
  • Geraniol (CAS 106-24-1): Odor profile, Properties, & IFRA compliance. TGSC Information System. [place unknown]: The Good Scents Company; [date unknown] [cited 2024 May 16]. Available from: [Link]

  • Sessa M, Tsao R, Liu R, Ferrari G, Donsì F.

Sources

formulation strategies to enhance the stability of geraniol in cosmetic products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Geraniol Formulation & Stability Technical Support Center . This resource is engineered for researchers, formulators, and drug development professionals dealing with the volatility, oxidative degradation, and formulation challenges of geraniol in cosmetic and dermatological applications.

Below, you will find mechanistic troubleshooting guides, quantitative data comparisons, and self-validating experimental protocols designed to ensure the structural integrity of geraniol in your formulations.

MODULE 1: Geraniol Instability & Oxidative Degradation

Understanding the Mechanism Geraniol (a monoterpenoid alcohol) is highly susceptible to autoxidation when exposed to environmental stressors. This degradation not only diminishes its olfactory and therapeutic properties but also generates potent skin sensitizers, posing a severe risk for cosmetic formulations[1].

G A Geraniol (Monoterpene) B Allylic Radical A->B H-Abstraction (Heat, UV, Air) C Peroxyl Radical B->C + O2 D Hydroperoxides C->D Intermolecular Reaction E Sensitizing Epoxides & Aldehydes C->E Intramolecular Rearrangement

Logical flow of geraniol autoxidation into sensitizing byproducts.

Troubleshooting FAQ: Oxidation & Sensitization

Q: Why does my geraniol-containing lotion show increased sensitization potential after 3 months of accelerated stability testing? A: Geraniol undergoes rapid autoxidation upon exposure to air, heat, or UV light. The oxidation is initiated by hydrogen abstraction, forming an allylic radical that reacts with oxygen to yield intermediate peroxyl radicals. This cascade results in the formation of highly sensitizing hydroperoxides and epoxides (such as geranial and neral)[2],[3]. To mitigate this, formulations must minimize oxygen exposure through airless packaging and employ encapsulation technologies to physically shield the terpene double bonds from oxidative triggers.

MODULE 2: Encapsulation Strategies for Enhanced Stability

To prevent degradation, geraniol must be isolated from the continuous phase of the cosmetic product. The table below synthesizes quantitative benchmarks for various geraniol encapsulation systems to help you select the optimal delivery vehicle.

Quantitative Comparison of Geraniol Encapsulation Systems

Encapsulation SystemWall Material / SurfactantMean Particle SizeZeta PotentialEncapsulation Efficiency (EE)Key Formulation Advantage
Nanoemulsion Tween 80 + MCT~90.33 nm-17.95 mV~93.22%High thermodynamic stability; transparent formulation[4].
Liposomes DSPC (via Microfluidics)~120.27 nm-25 to +25 mVUp to 92.53%Excellent biocompatibility; targeted epidermal release[5].
Inclusion Complexes

-Cyclodextrin
NanoscaleNegative21.6% - 79.4%Molecular-level protection; increased aqueous solubility[6].
Microcapsules Gum Arabic / Alginate1.0 - 24.6 µmN/AHighIdeal for dry powder formulations via spray drying[7].
Troubleshooting FAQ: Encapsulation Failures

Q: My geraniol nanoemulsion exhibits phase separation and Ostwald ripening over time. How can I stabilize it? A: Ostwald ripening occurs due to the diffusion of volatile geraniol molecules through the continuous aqueous phase. Incorporating a highly hydrophobic, non-volatile carrier oil—such as Medium Chain Triglycerides (MCT)—acts as a ripening inhibitor. MCT reduces the compositional driving force for diffusion. Studies show that utilizing Tween 80 with MCT yields highly stable nanoemulsions with droplet sizes around 90 nm and an encapsulation efficiency exceeding 90%[4].

Q: When complexing geraniol with


-cyclodextrin, my encapsulation efficiency (EE) drops below 30%. What is the cause? 
A:  Encapsulation efficiency in cyclodextrin complexes is strictly dependent on geometric complementarity and the guest-to-host stoichiometric ratio. Increasing the geraniol concentration beyond the saturation capacity of the 

-cyclodextrin cavity leads to unencapsulated surface oil, drastically lowering the EE. Optimal entrapment (up to ~79%) is achieved at lower geraniol-to-CD ratios[6].

MODULE 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can verify the success of the formulation at critical checkpoints.

G Step1 Oil Phase (Geraniol + MCT) Step3 Titration (Dropwise Addition) Step1->Step3 Step2 Aqueous Phase (Water + Tween 80) Step2->Step3 Step4 Emulsification (High-Speed Stirring) Step3->Step4 Step5 Characterization (DLS & Zeta Potential) Step4->Step5

Step-by-step workflow for the spontaneous emulsification of geraniol.

Protocol 1: Preparation & Validation of Geraniol Nanoemulsions

Objective: Formulate a thermodynamically stable O/W nanoemulsion to prevent geraniol volatilization and oxidation.

  • Oil Phase Preparation: Blend geraniol with Medium Chain Triglycerides (MCT) at a 1:1 ratio.

    • Causality: MCT acts as a highly hydrophobic ripening inhibitor, preventing Ostwald ripening by reducing the thermodynamic drive for geraniol diffusion into the aqueous phase[4].

  • Aqueous Phase Preparation: Dissolve a non-ionic surfactant (Tween 80) in distilled water.

  • Titration & Emulsification: Slowly titrate the oil phase into the aqueous phase under continuous magnetic stirring (1000 rpm) at ambient temperature. Allow the mixture to equilibrate for 60 minutes to achieve spontaneous emulsification.

  • Self-Validation (Characterization):

    • Droplet Size & PDI: Measure using Dynamic Light Scattering (DLS). A stable nanoemulsion must exhibit a mean particle size of ~90 nm and a Polydispersity Index (PDI) < 0.1[4].

    • Zeta Potential: Confirm electrostatic stability. A zeta potential of approximately -18 mV indicates sufficient repulsion to prevent droplet coalescence[4].

    • Encapsulation Efficiency (EE): Quantify unencapsulated geraniol using UV-Vis spectroscopy (absorption at 208.9 nm). Target EE is >90%[4].

Protocol 2: Spray-Drying Microencapsulation of Geraniol

Objective: Convert volatile geraniol into a stable, dry powder format suitable for solid or powder-based cosmetic formulations.

  • Wall Material Hydration: Dissolve Gum Arabic and Sodium Alginate (or Marine Exopolysaccharides) in distilled water at 100°C for 15 minutes to ensure complete polymer saturation[7].

  • Emulsification: Cool the biopolymer solution to room temperature. Add geraniol essential oil and homogenize at 10,000 rpm for 5 minutes.

    • Causality: High-shear mixing creates a stable O/W emulsion, which is a critical prerequisite; larger emulsion droplets prior to spray drying lead to unstable, aggregated microcapsules[8].

  • Spray Drying: Feed the emulsion into a laboratory spray dryer. Set the inlet temperature to 150°C and the outlet temperature to ~80°C.

    • Causality: This temperature differential ensures rapid flash evaporation of water while keeping the core temperature of the particle low enough to prevent thermal degradation of the geraniol[8].

  • Self-Validation (Morphology & EE):

    • Analyze the powder morphology using Scanning Electron Microscopy (SEM). Optimal microcapsules should be single, discrete particles ranging from 1 to 25 µm in diameter[7].

    • Determine total and surface oil via GC/FID to calculate the final Encapsulation Efficiency.

References

  • 1 - Moumoujus.com 2.2 - University of Gothenburg

  • 3 - ResearchGate 4.4 - Frontiers in Nutrition 5.5 - PMC (NIH) 6.6 - Brieflands 7.7 - Malaysian Journal of Microscopy 8.8 - PMC (NIH)

Sources

Validation & Comparative

Inter-Laboratory Validation of Chemical Sensitization Models: A Comparative Guide to DPRA, KeratinoSens™, and h-CLAT

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and cosmetic industries pivot away from in vivo animal models like the murine Local Lymph Node Assay (LLNA), the validation of robust in vitro and in chemico alternatives has become a critical regulatory priority. For drug development professionals and toxicologists, selecting the right non-animal testing strategy requires a deep understanding of the mechanistic causality, predictive capacity, and inter-laboratory reproducibility of available assays.

This guide provides an objective, data-driven comparison of the three primary models validated by the European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM) and adopted by the OECD: the Direct Peptide Reactivity Assay (DPRA) , KeratinoSens™ , and the human Cell Line Activation Test (h-CLAT) .

Mechanistic Grounding: The Adverse Outcome Pathway (AOP)

To replace complex in vivo immune responses, modern sensitization models deconstruct the biological process into an Adverse Outcome Pathway (AOP) . The skin sensitization AOP defines a sequential chain of Key Events (KEs) that lead to allergic contact dermatitis. No single in vitro assay can capture the entire immune cascade; instead, each validated model is engineered to isolate and quantify a specific Key Event.

AOP MIE Molecular Initiating Event (KE1) Haptenation of Skin Proteins (Modeled by DPRA) KE2 Key Event 2 (KE2) Keratinocyte Activation (Modeled by KeratinoSens) MIE->KE2 KE3 Key Event 3 (KE3) Dendritic Cell Activation (Modeled by h-CLAT) KE2->KE3 KE4 Key Event 4 (KE4) T-Cell Proliferation (Modeled by LLNA) KE3->KE4 AO Adverse Outcome (AO) Allergic Contact Dermatitis KE4->AO

Figure 1: The Skin Sensitization Adverse Outcome Pathway (AOP) and corresponding validated models.

Model Comparison & Self-Validating Protocols

Scientific integrity in alternative testing relies on self-validating systems. Every protocol must include internal checks—such as cytotoxicity thresholds and co-elution controls—to mathematically rule out false positives caused by cellular stress rather than true immunological sensitization.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

Target: Key Event 1 (Haptenation) Mechanistic Causality: Sensitizers are typically electrophilic molecules that covalently bind to nucleophilic amino acid residues in skin proteins to form immunogenic haptens. The DPRA is an in chemico assay that mimics this causality by quantifying the depletion of synthetic heptapeptides containing either Cysteine (Cys) or Lysine (Lys) 1.

Experimental Protocol:

  • Preparation: Prepare stock solutions of Cys- and Lys-containing synthetic peptides in specific buffers (pH 7.5 for Cys, pH 10.2 for Lys to ensure optimal nucleophilicity).

  • Incubation: Incubate the test chemical with the peptide solutions at a 1:10 (Cys) or 1:50 (Lys) molar ratio for 24 hours at 25°C.

  • Quantification: Analyze the remaining unreacted peptide concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 220 nm.

  • Self-Validation (System Suitability):

    • The positive control (Cinnamaldehyde) must demonstrate a defined depletion range (e.g., 60-80% for Cys).

    • Co-elution Check: If the test chemical's absorbance peak overlaps with the peptide peak, the assay relies solely on the Cys-only prediction model to prevent false negatives.

KeratinoSens™ - OECD TG 442D

Target: Key Event 2 (Keratinocyte Activation) Mechanistic Causality: When electrophiles penetrate the skin, they bind to the Keap1 sensor protein in keratinocytes. This binding prevents the degradation of the Nrf2 transcription factor. Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), triggering cytoprotective genes. KeratinoSens™ utilizes a transgenic HaCaT cell line containing an ARE-luciferase reporter construct to emit luminescence proportional to Nrf2 activation 2.

Experimental Protocol:

  • Cell Seeding: Seed KeratinoSens™ cells in 96-well plates and incubate for 24 hours.

  • Exposure: Expose cells to 12 serial dilutions of the test chemical for 24 hours.

  • Measurement: Lyse the cells and add the luciferin substrate. Measure luminescence to quantify ARE activation.

  • Self-Validation (Cytotoxicity Control): Concurrently measure cell viability using an MTT or MTS assay. A chemical is only classified as a sensitizer if it induces a >1.5-fold increase in luciferase activity at a concentration where cell viability remains >70%. This crucial step prevents false positives caused by generalized cellular stress.

human Cell Line Activation Test (h-CLAT) - OECD TG 442E

Target: Key Event 3 (Dendritic Cell Activation) Mechanistic Causality: For an immune response to occur, dendritic cells must capture the hapten, mature, and migrate to lymph nodes. Maturation requires the upregulation of co-stimulatory molecules (CD86) and adhesion molecules (CD54) to successfully present the antigen to T-cells. The h-CLAT assay uses the THP-1 human monocytic leukemia cell line as a surrogate to measure this receptor upregulation via flow cytometry 3.

Experimental Protocol:

  • Dose Finding: Determine the CV75 (the concentration yielding 75% cell viability) using Propidium Iodide (PI) staining.

  • Exposure: Expose THP-1 cells to 8 serial doses of the test chemical (based on the CV75) for 24 hours.

  • Staining & Flow Cytometry: Stain the cells with fluorophore-conjugated anti-CD86 and anti-CD54 antibodies. Analyze the Relative Fluorescence Intensity (RFI).

  • Self-Validation (Gating & Viability): The positive control (DNCB) must meet specific RFI thresholds. Critically, RFI values are only considered valid for prediction if the concurrent cell viability is >50% 4. A chemical is positive if CD86 RFI ≥ 150 or CD54 RFI ≥ 200 in at least two out of three independent runs.

Inter-Laboratory Validation Data

To assess the reliability of these models for regulatory submissions, extensive inter-laboratory validation studies were coordinated by EURL ECVAM and JaCVAM. The table below summarizes the performance metrics of each assay when compared against historical in vivo LLNA data and human reference classifications 142.

AssayAOP TargetWithin-Lab ReproducibilityBetween-Lab ReproducibilityAccuracySensitivitySpecificity
DPRA KE1 (Haptenation)87.0%75.0%76.9%79.8%77.5%
KeratinoSens™ KE2 (Keratinocytes)~85.0%~80.0%73.1%77.7%62.5%
h-CLAT KE3 (Dendritic Cells)73.3% - 86.7%79.2%76.1%81.0%66.0%

Data Interpretation: While all three models demonstrate strong transferability and reproducibility, their individual accuracy plateaus around 73-77%. For instance, h-CLAT exhibits excellent sensitivity (81%) but lower specificity (66%), indicating a propensity for false positives 4. Conversely, DPRA lacks metabolic capacity, potentially missing pro-haptens that require enzymatic activation.

Integrated Approaches to Testing and Assessment (IATA)

Because no single in vitro method perfectly replicates the in vivo environment, regulatory bodies mandate the use of Integrated Approaches to Testing and Assessment (IATA) or Defined Approaches (DAs) 5.

The most widely adopted framework is the "2 out of 3" Defined Approach . By running DPRA, KeratinoSens™, and h-CLAT in parallel, researchers can rely on the concordance of at least two assays to determine the final hazard classification. This mitigates the individual limitations of each assay, pushing overall predictive accuracy above 80-84% and effectively matching or exceeding the historical performance of the LLNA 5.

IATA Start Test Chemical DPRA DPRA (KE1) Peptide Depletion Start->DPRA KeratinoSens KeratinoSens (KE2) Luciferase Induction Start->KeratinoSens hCLAT h-CLAT (KE3) CD86/CD54 Expression Start->hCLAT Eval Evaluate '2 out of 3' Concordance DPRA->Eval KeratinoSens->Eval hCLAT->Eval Sensitizer Classified as Sensitizer (≥2 Positive Results) Eval->Sensitizer Positive NonSensitizer Classified as Non-Sensitizer (≥2 Negative Results) Eval->NonSensitizer Negative

Figure 2: The "2 out of 3" Integrated Testing Strategy (ITS) workflow for hazard identification.

Conclusion

The transition toward in vitro skin sensitization testing is no longer just an ethical imperative; it is a scientifically validated reality. DPRA, KeratinoSens™, and h-CLAT provide highly reproducible, mechanistically grounded insights into chemical hazards. By understanding the causality behind each protocol and utilizing them within a multi-tiered IATA framework, drug development professionals can achieve robust, regulatory-compliant safety assessments without the use of animal models.

References

  • DB-ALM Protocol n° 154: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitisation Testing. European Commission Joint Research Centre.[Link]

  • EURL ECVAM Recommendation on the human Cell Line Activation Test (h-CLAT) for skin sensitisation testing. European Commission TSAR.[Link]

  • Evaluation Report on an Alternative Test Method for Skin Sensitization: human Cell Line Activation Test (h-CLAT). JaCVAM. [Link]

  • Standardisation and international adoption of defined approaches for skin sensitisation. Frontiers in Toxicology. [Link]

  • Development of an artificial neural network model for risk assessment of skin sensitization using human cell line activation test, direct peptide reactivity assay, KeratinoSens™ and in silico structure alert parameter. Journal of Toxicological Sciences. [Link]

Sources

comparing the insect repellent efficacy of geraniol versus citronellol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in vector control and formulation development, I approach the evaluation of botanical repellents through a rigorous, data-driven lens. The demand for plant-derived monoterpenes has surged, but differentiating between structurally similar compounds like geraniol and citronellol requires moving beyond marketing claims and examining their pharmacokinetic behavior, spatial volatility, and receptor-level interactions.

This guide provides an objective, in-depth technical comparison of geraniol and citronellol, supported by standardized experimental methodologies and quantitative efficacy data.

Chemical Profiling & Mechanism of Action

Both geraniol and citronellol are acyclic monoterpene alcohols, yet they differ critically in their degree of saturation. Geraniol possesses a double bond at the C2 position, making it an allylic alcohol, whereas citronellol lacks this specific unsaturation. This subtle structural variance dictates their vapor pressure, evaporation kinetics, and binding affinity to the mosquito's olfactory apparatus.

When applied topically or diffused spatially, these volatile odorants interact with the mosquito's peripheral nervous system. The molecules penetrate the sensillum lymph, bind to Odorant Binding Proteins (OBPs), and are transported to Odorant Receptors (ORs) coupled with the ORCO coreceptor. This triggers a cation influx, depolarizing the neuron and inducing flight aversion behavior.

OlfactoryPathway Volatile Volatile Odorant (Geraniol/Citronellol) OBP Odorant Binding Protein (OBP) Volatile->OBP Binds in sensillum lymph OR Odorant Receptor (OR) + ORCO Coreceptor OBP->OR Transports to dendrite IonChannel Ion Channel Opening (Cation Influx) OR->IonChannel Activation ActionPotential Action Potential (Sensory Neuron) IonChannel->ActionPotential Depolarization Behavior Repellent Behavior (Flight Aversion) ActionPotential->Behavior CNS Processing

Mosquito olfactory signaling pathway triggered by monoterpene repellents.

Quantitative Efficacy Comparison

To objectively evaluate performance, we must distinguish between contact repellency (topical application) and spatial repellency (diffusers/candles). While citronellol is a primary active component of citronella oil, isolated geraniol consistently demonstrates superior efficacy, particularly in spatial applications.

Experimental data indicates that geraniol diffusers can achieve a 97% repellency rate indoors, drastically outperforming citronella-based diffusers 1. In direct topical laboratory assays, isolated geraniol and citronellol perform similarly, though geraniol maintains a slight edge in prolonged protection 2.

Table 1: Comparative Efficacy Data
Active CompoundApplication MethodEnvironmentRepellency Rate (%)Target SpeciesReference Source
Geraniol (100%) Continuous DiffuserIndoors97.0% CulicidaeMüller et al. [[1]]()
Citronella (100%) Continuous DiffuserIndoors68.0%CulicidaeMüller et al. 1
Geraniol (100%) Continuous DiffuserOutdoors75.0% CulicidaeMüller et al. 1
Citronella (100%) Continuous DiffuserOutdoors22.0%CulicidaeMüller et al. [[1]]()
Geraniol (5%) CandleIndoors85.4% CulicidaeMüller et al. 3
Citronella (5%) CandleIndoors29.0%CulicidaeMüller et al. [[3]]()
Geraniol Isolated Extract (Topical)Laboratory78.0% Aedes aegyptiEden et al. 2
Citronellol Isolated Extract (Topical)Laboratory77.3%Aedes aegyptiEden et al. [[2]]()

Standardized Experimental Methodologies (Self-Validating System)

To generate trustworthy, reproducible data for drug development, testing must adhere to World Health Organization (WHO) and EPA guidelines. The protocol below details a self-validating Human-Baited Arm-in-Cage Test . It is designed with internal controls to ensure that a measured Complete Protection Time (CPT) is strictly a result of the repellent's efficacy, not a failure in mosquito avidity.

Step-by-Step Protocol: Human-Baited Arm-in-Cage Efficacy Test
  • Subject Preparation & Safety Screening

    • Action: Select adult volunteers with no known sensitivity to mosquito bites. Ensure subjects refrain from tobacco use for at least 12 hours prior to testing 4.

    • Causality: Tobacco use alters human volatile emissions (e.g., exhaled VOCs and skin emanations), which can artificially confound the mosquito's olfactory host-seeking process and skew baseline attraction.

  • Mosquito Rearing & Standardization

    • Action: Rear pathogen-free Aedes aegypti (or target species) in a controlled environment at 27 ± 2°C and ≥80 ± 10% relative humidity. Starve female mosquitoes for 12 hours prior to the assay 4.

    • Causality: Using laboratory-reared, pathogen-free insects is an absolute safety mandate to prevent disease transmission 5. Starvation standardizes the physiological drive for a blood meal, ensuring an aggressive, consistent biting pressure that provides a rigorous challenge to the repellent.

  • Application & Control Establishment

    • Action: Apply the test formulation (geraniol or citronellol) at a standard dose rate (e.g., 1 ml per 600 cm²). Concurrently, prepare a positive control (20% DEET in ethanol) and an untreated negative control arm [[5]]().

    • Causality: The positive control normalizes data across different batches of mosquitoes and testing days. The negative control is the core of the self-validating system: it proves the mosquitoes are actively seeking hosts.

  • Exposure & Observation

    • Action: Insert the treated arm into a cage containing 200 starved females for 3-minute intervals. Record the time elapsed until the first confirmed landing and/or probing event 4.

    • Causality: A 3-minute exposure minimizes volunteer discomfort while providing sufficient time for mosquitoes to overcome spatial deterrence if the repellent concentration on the skin has dropped below the minimum effective threshold.

  • Data Analysis & Validation

    • Action: Calculate the Complete Protection Time (CPT) using the Kaplan–Meier Survival Function [[4]](). If the untreated control fails to attract a minimum number of landings within its interval, the trial data for that entire day is invalidated.

    • Causality: Invalidating the test upon negative control failure ensures that a long CPT is strictly due to the repellent's chemical efficacy, not a lack of mosquito avidity or environmental suppression.

ArmInCage Prep Subject Preparation (Wash & Dry Arm) Apply Apply Repellent (Standard Dose) Prep->Apply Wait Drying Period (30 mins) Apply->Wait Expose Expose Arm to Cage (200 Starved Mosquitoes) Wait->Expose Observe Observe & Record (Landing/Probing) Expose->Observe Observe->Wait No bite (Re-test) CPT Calculate CPT (Complete Protection Time) Observe->CPT First bite recorded

Standardized WHO arm-in-cage efficacy testing workflow for topical repellents.

Scientist's Verdict & Formulation Considerations

For drug development professionals formulating next-generation botanical repellents, geraniol is the superior candidate over citronellol , particularly for spatial and environmental applications.

While both monoterpenes exhibit comparable contact repellency when applied directly to the skin as isolated extracts 2, geraniol's specific vapor pressure and receptor binding kinetics allow it to create a much more robust spatial deterrence zone. In continuous release diffusers, geraniol repels up to 97% of mosquitoes indoors, compared to citronella's 68% [[1]]().

However, because both are highly volatile monoterpenes, their Complete Protection Time (CPT) on human skin is inherently limited by rapid evaporation. To maximize the clinical utility of geraniol, formulators should prioritize microencapsulation technologies or polymer-based slow-release matrices to depress the evaporation rate and extend the effective duration of the repellent barrier.

References

  • WHO Guidelines for Efficacy Testing of Mosquito Repellents for Human Skin Source: World Health Organization (WHO) URL:4

  • Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin Source: U.S. Environmental Protection Agency (EPA) / Regulations.gov URL:5

  • Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes Source: PubMed / National Institutes of Health (NIH) URL:1

  • Indoor protection against mosquito and sand fly bites: a comparison between citronella, linalool, and geraniol candles Source: PubMed / National Institutes of Health (NIH) URL:3

  • The Mosquito Repellent Activity of the Active Component of Air Freshener Gel from Java Citronella Oil Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:2

Sources

In Vivo Validation of Geraniol's Anti-Tumor Activity: A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the oncology landscape shifts toward multi-target therapeutics, natural monoterpenes have emerged as potent adjuvants capable of overcoming chemoresistance. Among these, geraniol —an acyclic monoterpene alcohol—has demonstrated profound anti-tumor efficacy across multiple malignancies[1]. However, translating in vitro cytotoxicity into clinical viability requires rigorous in vivo validation.

This technical guide provides drug development professionals and researchers with an objective comparison of geraniol’s in vivo performance against standard chemotherapeutics (e.g., 5-Fluorouracil, Docetaxel). Furthermore, it outlines a self-validating experimental framework for evaluating its efficacy in animal models.

Mechanistic Grounding: The Causality of Geraniol's Efficacy

Unlike conventional chemotherapeutics that often target a single phase of the cell cycle, geraniol acts as a pleiotropic agent, simultaneously modulating multiple cancer hallmarks[1]. Its primary anti-tumor causality stems from its ability to disrupt the mevalonate pathway, which subsequently impairs the prenylation of Ras and Rho proteins.

This upstream disruption triggers a dual-pronged attack on tumor survival:

  • Inhibition of Proliferation : Geraniol directly suppresses the hyperactive PI3K/AKT/mTOR signaling axis, a pathway notoriously responsible for tumor survival and chemoresistance[2].

  • Induction of Apoptosis & Autophagy : By activating the AMPK energy-sensing pathway and downregulating anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic markers (Bax, Caspase-3), geraniol forces malignant cells into programmed cell death[3].

G Geraniol Geraniol AMPK AMPK Pathway Geraniol->AMPK Activates PI3K PI3K/AKT Pathway Geraniol->PI3K Inhibits mTOR mTOR Complex AMPK->mTOR Inhibits PI3K->mTOR Activates Proliferation Tumor Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis (Caspase-3 ↑) mTOR->Apoptosis Suppresses mTOR->Proliferation Promotes

Fig 1: Geraniol's multi-target mechanism disrupting tumor proliferation and inducing apoptosis.

Comparative In Vivo Efficacy: Geraniol vs. Standard Chemotherapeutics

To objectively assess geraniol's translational potential, it must be benchmarked against established clinical standards. In vivo xenograft studies reveal that while geraniol exhibits moderate efficacy as a monotherapy, its true value lies in its synergistic potential as a chemosensitizer.

For instance, in colon cancer models, tumors often develop resistance to 5-Fluorouracil (5-FU) by upregulating thymidylate synthase. Geraniol directly downregulates this enzyme, effectively reversing 5-FU resistance and doubling the tumor growth inhibition rate[4]. Similar synergistic blockades have been observed in breast and prostate carcinomas[5],[6].

Table 1: Quantitative In Vivo Efficacy Comparison
Animal ModelTreatment RegimenDosageTumor Growth InhibitionMechanistic ObservationsRef
Colon Cancer (TC-118)5-Fluorouracil (5-FU)20 mg/kg0% (Resistant)Ineffective monotherapy in this specific model[4]
Colon Cancer (TC-118)Geraniol150 mg/kg26%Downregulation of Thymidylate Synthase[4]
Colon Cancer (TC-118)Geraniol + 5-FU 150 + 20 mg/kg53% Synergistic blockade of DNA synthesis[4]
Breast Carcinoma 5-Fluorouracil (5-FU)StandardModerateBaseline chemotherapy response[5]
Breast Carcinoma Geraniol + 5-FU Combination>82% miR-21 downregulation; PTEN upregulation[5]
Oral Cancer (UM1)Geraniol250 mg/kg80%PI3K/AKT blockade; Caspase-3 activation[2]
Prostate Cancer (PC-3)Geraniol + Docetaxel Sub-optimal dosesSignificantEnhanced cell cycle arrest; Bcl-2 modulation[6]

Self-Validating In Vivo Protocol: Tumor Xenograft Modeling

A robust in vivo protocol must be self-validating—meaning its internal controls inherently prove the reliability of the output data. The following methodology outlines a standardized subcutaneous xenograft model for evaluating geraniol, detailing the scientific causality behind each procedural choice.

G Inoculation 1. Cell Inoculation (s.c. with Matrigel) Engraftment 2. Engraftment (Wait for 50-100 mm³) Inoculation->Engraftment Randomization 3. Randomization (Equal tumor burden) Engraftment->Randomization Treatment 4. In Vivo Treatment (Geraniol ± 5-FU) Randomization->Treatment Analysis 5. Endpoint Analysis (Volume, IHC, WB) Treatment->Analysis

Fig 2: Self-validating in vivo xenograft workflow for evaluating geraniol's anti-tumor efficacy.

Step-by-Step Methodology

Step 1: Cell Preparation & Inoculation

  • Action : Harvest log-phase cancer cells (e.g., PC-3 or UM1) and resuspend at

    
     cells/mL in a 1:1 mixture of sterile PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old athymic nude mice.
    
  • Causality : Matrigel is critical for protocol reliability. It provides a rich source of extracellular matrix (ECM) proteins that support initial cell survival, prevent dispersion, and promote localized angiogenesis. This ensures a uniform tumor "take rate," reducing inter-mouse variability and minimizing the number of animals required to achieve statistical power.

Step 2: Engraftment & Randomization

  • Action : Monitor mice until tumors reach an average volume of 50–100 mm³ (typically 7–14 days). Randomize mice into treatment groups (e.g., Vehicle, Geraniol, 5-FU, Combination).

  • Causality : Randomizing only after tumors reach a palpable, measurable size ensures that all groups start with an equivalent tumor burden. This validates that any subsequent divergence in tumor volume is strictly due to the therapeutic intervention, not variations in initial engraftment kinetics.

Step 3: Treatment Administration

  • Action : Administer Geraniol orally (e.g., 150–250 mg/kg) and standard chemotherapeutics like 5-FU intraperitoneally (e.g., 20 mg/kg).

  • Causality : Oral administration of geraniol tests its systemic bioavailability and translational potential as a dietary or orally administered adjuvant. Utilizing the clinical route of administration for the standard drug (i.p. or i.v.) maintains the physiological relevance of the comparison[2],[4].

Step 4: Dual-Endpoint Monitoring

  • Action : Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula:

    
    . Concurrently, weigh the mice.
    
  • Causality : This is the core of the self-validating system. Tumor volume provides the primary efficacy endpoint. However, tracking body weight acts as an internal control for systemic toxicity. A significant reduction in tumor volume is only valid if the mouse maintains its body weight (less than 20% loss), proving the drug has a viable therapeutic window without causing cachexia[2].

Step 5: Post-Mortem Mechanistic Validation

  • Causality : Macroscopic shrinkage must be validated at the molecular level. If geraniol shrinks the tumor, IHC must confirm it was via targeted apoptosis (TUNEL positive) and reduced proliferation (Ki-67 negative), rather than generalized, non-specific necrosis[1].

Conclusion

Geraniol represents a highly promising, multi-targeted compound in the oncological pipeline. While its monotherapy efficacy is notable, its highest value lies in its synergistic capacity to sensitize resistant tumors to standard therapies like 5-FU and Docetaxel. By systematically downregulating survival pathways (PI3K/AKT/mTOR) and resistance enzymes (Thymidylate Synthase), geraniol fundamentally alters the tumor microenvironment, making it a prime candidate for combination drug development.

References

  • [1] Title : The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) Source : Int J Oncol / PMC (nih.gov) URL : 1

  • [2] Title : Antitumor effects of geraniol on oral cancer Source : STEMedicine / SciSpace URL : 2

  • [3] Title : Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings Source : MDPI URL :3

  • [4] Title : Geraniol, a component of plant essential oils, modulates DNA synthesis and potentiates 5-fluorouracil efficacy on human colon tumor xenografts Source : Cancer Letters / PubMed URL : 4

  • [5] Title : Geraniol suppresses tumour growth and enhances chemosensitivity of 5-fluorouracil on breast carcinoma in mice: involvement of miR-21/PTEN signalling Source : Journal of Pharmacy and Pharmacology / PubMed URL : 5

  • [6] Title : Geraniol inhibits prostate cancer growth by targeting cell cycle and apoptosis pathways Source : Biochemical and Biophysical Research Communications / PubMed URL : 6

Sources

Evaluating the Synergistic Effects of Geraniol with Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction In my experience designing combinatorial drug screening panels, the primary hurdle in treating multidrug-resistant (MDR) pathogens is rarely the lack of intrinsic antibiotic activity. Instead, it is the pathogen's adaptive exclusion mechanisms—namely, overexpressed efflux pumps and fortified membrane impermeability[1]. To bypass these defenses, modern drug development is increasingly turning to phytochemical adjuvants. Geraniol, an acyclic monoterpene alcohol found in essential oils like palmarosa and lemongrass, has emerged as a highly effective resistance modifier[2]. Because of its lipophilic structure, geraniol partitions seamlessly into bacterial and fungal lipid bilayers, disrupting membrane integrity and competitively inhibiting efflux pumps[3].

This guide objectively compares the synergistic performance of geraniol when combined with conventional antimicrobials and provides the self-validating experimental protocols required to quantify these interactions in the laboratory.

Mechanistic Basis of Geraniol Synergy

When evaluating adjuvants, understanding the causality behind the synergy is critical. Geraniol does not typically kill MDR pathogens outright at low concentrations; rather, it resensitizes them to existing drugs through two primary mechanisms[3]:

  • Efflux Pump Inhibition (EPI): Pathogens like Candida albicans and Enterobacter aerogenes utilize ATP-binding cassette (ABC) transporters (e.g., CaCdr1p) and tripartite efflux pumps (e.g., AcrAB-TolC) to extrude drugs[4],[1]. Geraniol acts as a competitive inhibitor, binding to these pumps and allowing the intracellular accumulation of the primary antimicrobial[4].

  • Membrane Permeabilization: The hydroxyl group and hydrocarbon chain of geraniol interact with membrane phospholipids, increasing fluidity and permeability. This physical disruption enhances the influx of co-administered drugs like beta-lactams or colistin[5],[6].

Mechanism A Conventional Antibiotic (e.g., Fluconazole, Colistin) Accum Increased Intracellular Drug Accumulation A->Accum Cellular Entry G Geraniol (Phytochemical Adjuvant) Mem Membrane Permeabilization (Lipid Bilayer Disruption) G->Mem Partitions into Lipids EPI Efflux Pump Inhibition (e.g., CaCdr1p, AcrAB-TolC) G->EPI Competitive Binding Mem->Accum Enhances Influx EPI->Accum Prevents Drug Extrusion Death Synergistic Pathogen Eradication Accum->Death Restores Drug Efficacy

Fig 1: Mechanistic pathways of geraniol-mediated antimicrobial synergy.

Comparative Performance Analysis

To objectively evaluate geraniol against alternatives, we utilize the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation Standard: Synergy (≤ 0.5), Additive (> 0.5 to ≤ 1.0), Indifferent (> 1.0 to ≤ 4.0), Antagonistic (> 4.0)[7].

Table 1: Comparative FICI Values of Geraniol Combinations

Pathogen StrainPrimary AntimicrobialAdjuvantFICI ValueInteraction Profile
Candida albicans (Gu4/Gu5)4Geraniol< 0.50Synergistic[4]
Acinetobacter baumannii (MDR)5Geraniol0.12 – 0.50Strong Synergistic[5]
Staphylococcus aureus (MRSA)6Geraniol0.50Synergistic[6]
Staphylococcus aureus8Geraniol0.19 – 0.32Synergistic[8]
Staphylococcus aureus (MRSA)9Geraniol0.09Strong Synergistic[9]
Candida albicansAmphotericin BGeraniol> 0.50Indifferent[4]

Analysis: Geraniol exhibits profound synergy with fluconazole (reducing MIC by up to 128-fold) and colistin[5],[4]. Interestingly, it also shows extreme synergy with other terpenes like carvacrol (FICI = 0.09) against MRSA[9]. However, it remains indifferent when paired with Amphotericin B. The causality here is clear: Amphotericin B already functions by forming pores in the fungal membrane, rendering geraniol's permeabilizing effect redundant[4].

Experimental Methodology: Synergy Validation Protocols

A robust experimental protocol must be a self-validating system. The following methodologies are designed to ensure internal controls validate the mechanistic claims.

Protocol A: Checkerboard Microdilution Assay (FICI Determination)

Causality Check: Why use a 2D checkerboard? Testing a single concentration ratio can miss the optimal synergistic window. A 2D gradient allows simultaneous evaluation of multiple stoichiometric ratios, while the outer axes serve as built-in single-agent MIC controls[5],[4]. If the MIC derived from these axes deviates from standardized Clinical and Laboratory Standards Institute (CLSI) guidelines, the plate is invalidated.

  • Preparation of Antimicrobial Gradients:

    • In a 96-well microtiter plate, serially dilute the primary antibiotic (e.g., Fluconazole) horizontally along the x-axis (Columns 1-11).

    • Serially dilute Geraniol vertically along the y-axis (Rows A-G).

    • Leave Column 12 and Row H as single-agent controls to determine independent MICs.

  • Inoculum Standardization:

    • Prepare a bacterial/fungal suspension adjusted to a 0.5 McFarland standard.

    • Dilute to achieve a final well concentration of

      
       CFU/mL. Causality: Strict adherence to this concentration prevents the "inoculum effect," where artificially high cell densities deplete the drug, skewing MIC values.
      
  • Incubation & Metabolic Staining:

    • Incubate the plate at 37°C for 24 hours.

    • Add 30 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours. Causality: Essential oils like geraniol can cause optical cloudiness, rendering standard OD600 readings inaccurate. Resazurin changes from blue to pink only in the presence of metabolically active cells, providing a definitive colorimetric validation.

  • FICI Calculation:

    • Identify the well with the lowest concentration of both agents that completely prevents a color change (remains blue). Calculate the FICI using the formula provided in Section 2.

Workflow Step1 1. Determine MICs (Independent Agents) Step2 2. 2D Gradient Prep (96-Well Microtiter) Step1->Step2 Step3 3. Pathogen Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (24h at 37°C) Step3->Step4 Step5 5. Growth Measurement (Resazurin Dye) Step4->Step5 Step6 6. FICI Calculation (Synergy if ≤ 0.5) Step5->Step6

Fig 2: Step-by-step checkerboard assay workflow for FICI synergy validation.

Protocol B: Time-Kill Kinetics Assay

While FICI proves synergy, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) effects. The Time-Kill assay resolves this[6].

  • Baseline Inoculation: Inoculate four flasks with

    
     CFU/mL of the target pathogen in Mueller-Hinton broth.
    
  • Drug Exposure:

    • Flask 1: Growth Control (No drug).

    • Flask 2: Antibiotic alone (at

      
       MIC).
      
    • Flask 3: Geraniol alone (at

      
       MIC).
      
    • Flask 4: Combination (at the synergistic FICI concentrations found in Protocol A).

  • Aliquot Sampling & Plating: At intervals of 0, 4, 8, 12, and 24 hours, extract 100 µL aliquots, perform 10-fold serial dilutions, and spread onto agar plates.

  • Quantification: Count CFUs after 24h incubation. Validation Metric: A synergistic bactericidal effect is strictly defined as a

    
     decrease in CFU/mL compared to the initial inoculum. If the combination merely maintains the initial CFU count, the synergy is bacteriostatic[6].
    
References
  • Harnessing Plant Essential Oils to Combat Acinetobacter baumannii: Research Progress in Antimicrobial Mechanisms and Therapeutic Prospects. ResearchGate / Curr Microbiol. 5

  • Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and fluconazole synergism. PLOS One. 4

  • Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates. PLOS One. 2

  • Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. MDPI. 9

  • Genariol as bacterial efflux pump inhibitor. Google Patents. 10

  • Antibacterial Activity of Geraniol in Combination with Standard Antibiotics against Staphylococcus aureus, Escherichia coli and Helicobacter pylori. ResearchGate. 8

  • Synergistic Antibacterial Interaction of Geraniol and Biogenic Silver Nanoparticles on Methicillin-Resistant Staphylococcus aureus. MDPI. 6

  • Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates. PMC. 3

  • Unveiling novel insights: geraniol's enhanced anti-candida efficacy and mechanistic innovations against multidrug-resistant candida strains. PMC. 7

  • Efflux pump and its inhibitors: Cause and cure for multidrug resistance. Journal of Applied Biology and Biotechnology. 1

Sources

Validation of Geraniol as a Chemopreventive Agent in Skin Cancer Models: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for efficacious, low-toxicity chemopreventive agents grows, phytochemicals have transitioned from alternative remedies to rigorously validated pharmacological candidates. In preclinical drug development, validating these agents requires robust, self-validating in vivo models. This guide provides a comprehensive technical evaluation of geraniol —an acyclic monoterpene alcohol—as a chemopreventive agent against non-melanoma skin cancer (NMSC), objectively comparing its performance against standard-of-care 5-fluorouracil (5-FU) and the well-documented polyphenol resveratrol.

Mechanistic Grounding: The Multi-Target Efficacy of Geraniol

Unlike single-target chemotherapeutics, geraniol exerts its chemopreventive effects through the simultaneous modulation of multiple cancer hallmark pathways. In murine models of skin carcinogenesis,1[1].

By suppressing the expression of membrane-bound Ras and downstream Raf/ERK1/2 kinases, geraniol effectively halts epidermal hyperplasia. Concurrently,2[2]. Furthermore,3[3].

Pathway cluster_Ras Proliferation Pathway cluster_Apop Inflammation & Apoptosis Geraniol Geraniol (Chemopreventive) Ras Mutated H-Ras Geraniol->Ras Inhibits COX2 COX-2 Expression Geraniol->COX2 Suppresses Bcl2 Bcl-2 (Anti-apoptotic) Geraniol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Geraniol->Bax Upregulates Raf Raf Kinase Ras->Raf ERK ERK1/2 Raf->ERK ERK->COX2 Drives Apoptosis Apoptosis Bcl2->Apoptosis Blocks Bax->Apoptosis

Figure 1: Molecular mechanisms of geraniol in inhibiting skin carcinogenesis pathways.

Comparative Quantitative Efficacy

To objectively validate geraniol, we must benchmark its performance against established agents. 5-Fluorouracil (5-FU) is a potent pyrimidine analog used clinically for actinic keratosis and superficial basal cell carcinomas, but it is limited by severe local toxicity. Resveratrol, another natural chemopreventive, provides a baseline for phytochemical efficacy.

The table below synthesizes quantitative data derived from the standard DMBA/TPA two-stage murine skin carcinogenesis model.

Agent / TreatmentTypical Dose / RouteTumor Incidence (%)Tumor LatencyKey Biochemical ModulationToxicity / Side Effects
Vehicle Control (DMBA + TPA)N/A100%4 weeksExtreme COX-2 induction; Depleted antioxidantsSevere hyperplasia, edema, oxidative stress
Geraniol 100–250 mg/kg (Oral/Topical)~17% (83% protection)10 weeksRestored phase II enzymes; Ras/ERK suppressionNo visible systemic or local toxicity
5-Fluorouracil (5-FU) Standard Topical / Systemic~30%6–8 weeksS-phase cell cycle arrest; DNA synthesis blockHigh local toxicity (erythema, ulceration, pain)
Resveratrol Variable Topical~40%8 weeksSynergistic apoptosis induction with 5-FULow toxicity; high synergistic potential

Data Synthesis:3[3]. While4[4].

Self-Validating Experimental Protocol: The DMBA/TPA Model

To generate reliable, reproducible data, researchers must employ the two-stage chemical carcinogenesis model. This protocol is designed as a self-validating system : the vehicle control group must achieve 100% tumor incidence to prove the viability of the carcinogen, while internal biochemical controls (like TBARS and glutathione) validate the molecular mechanism of the intervention.

Step-by-Step Methodology & Causality

Step 1: Animal Preparation & Synchronization

  • Action: Shave the dorsal skin of 6-week-old Swiss albino mice. Allow 2 days of acclimatization.

  • Causality: Shaving synchronizes the hair follicles into the resting phase (telogen). This is critical because active growth phases (anagen) alter epidermal thickness and vascularity, leading to highly variable absorption of topical agents.

Step 2: Tumor Initiation

  • Action: Apply a single sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) (e.g., 25 µg in 0.1 ml acetone) to the shaved area.

  • Causality: DMBA is an inactive pro-carcinogen. Once absorbed, it is metabolized by epidermal cytochrome P450 enzymes into reactive epoxides. These epoxides form bulky DNA adducts, specifically causing an activating mutation in the H-ras oncogene. This permanently "initiates" the basal keratinocytes without causing immediate visible tumors.

Step 3: Chemopreventive Intervention

  • Action: One week post-initiation, begin topical or oral administration of geraniol (e.g., 100 mg/kg). For topical models,2[2].

  • Causality: Applying geraniol 30 minutes prior to the promoter allows the monoterpene to saturate the cellular antioxidant defense systems and preemptively block the impending activation of Protein Kinase C (PKC) and subsequent inflammatory cascades.

Step 4: Tumor Promotion

  • Action: Apply 12-O-tetradecanoylphorbol-13-acetate (TPA) twice weekly for 20 weeks.

  • Causality: TPA acts as a potent tumor promoter by chronically activating PKC. This drives acute inflammation, massive epidermal hyperplasia, and the induction of ornithine decarboxylase (ODC) and COX-2. This environment forces the clonally initiated H-ras mutated cells to rapidly expand into papillomas.

Step 5: Endpoint Quality Control & Analysis

  • Action: Harvest tissues for H&E staining, Western blotting (Ras, Raf, ERK, Bax, Bcl-2), and biochemical assays (Glutathione S-transferase, TBARS).

  • Causality: 3[3].

Workflow Acclimatization 1. Acclimatization (Telogen Phase) Initiation 2. Tumor Initiation (DMBA) Acclimatization->Initiation Intervention 3. Chemoprevention (Geraniol) Initiation->Intervention 1 Week Promotion 4. Tumor Promotion (TPA) Intervention->Promotion 30 mins Promotion->Intervention 2x/Week (20 Weeks) Endpoint 5. Endpoint Analysis (Biochemical/H&E) Promotion->Endpoint

Figure 2: Self-validating DMBA/TPA two-stage murine skin carcinogenesis workflow.

Conclusion & Translational Outlook

The validation of geraniol in murine models highlights a critical paradigm shift in dermatological oncology: the move toward multi-target, low-toxicity chemoprevention. While 5-FU remains a gold standard for treating existing lesions, its toxicity profile limits its use as a prophylactic agent.5[5]. For drug development professionals, the next translational step involves formulating geraniol into advanced topical delivery systems (e.g., lipid nanoparticles or hyaluronic acid conjugates) to maximize epidermal retention and clinical efficacy.

References

  • Title: Chemopreventive potential of geraniol in 7,12-dimethylbenz(a) anthracene (DMBA)
  • Title: The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review)
  • Source: PubMed (nih.gov)
  • Title: The Anticancer Activities of Natural Terpenoids That Inhibit Both Melanoma and Non-Melanoma Skin Cancers Source: MDPI URL
  • Source: PMC (nih.gov)

Sources

A Comparative Analysis of the Antioxidant Capacity of Geraniol Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of the antioxidant capacity of geraniol, a naturally occurring acyclic monoterpene alcohol, with established standard antioxidants such as Trolox and Ascorbic Acid. We delve into the fundamental principles of common in vitro antioxidant assays—DPPH, ABTS, and FRAP—providing detailed, step-by-step protocols for their execution. Through a synthesis of published experimental data, we present a comparative analysis of geraniol's radical scavenging and reducing power. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and evaluate the antioxidant potential of geraniol in a standardized and scientifically rigorous manner.

Introduction: The Imperative of Antioxidant Benchmarking

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions. This has propelled the search for effective antioxidant compounds from natural sources. Geraniol, a primary component of essential oils from aromatic plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity.[1]

To rigorously evaluate the antioxidant potential of any novel compound, it is crucial to benchmark its performance against well-characterized standard antioxidants. This guide provides a framework for such a comparative analysis, focusing on common and reliable in vitro assays. The choice of multiple assays is deliberate; different assays reflect different facets of antioxidant action, and a consensus from a battery of tests provides a more robust assessment of a compound's antioxidant profile.[2]

Mechanisms of Antioxidant Action: Geraniol and Standards

Geraniol

Geraniol's antioxidant activity is primarily attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.[1] As a monoterpenoid, its chemical structure is conducive to scavenging various reactive oxygen species.[3][4] Studies have also suggested that geraniol can modulate endogenous antioxidant defense systems, further contributing to its protective effects against oxidative stress.[5]

Trolox

Trolox, a water-soluble analog of vitamin E, is a widely used standard in antioxidant capacity assays.[6] Its antioxidant activity stems from the ability of its chromanol ring to donate a hydrogen atom to free radicals, which in turn forms a stable phenoxyl radical.[6][7] This property makes it an excellent reference compound for assays based on both hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a potent natural antioxidant that functions as a reducing agent and an electron donor.[8][9][10] It can directly scavenge a wide variety of ROS and reactive nitrogen species (RNS).[9] Its mechanism involves the donation of a hydrogen atom to lipid radicals and the quenching of singlet oxygen.[8][11] Ascorbic acid can also regenerate other antioxidants, such as α-tocopherol (vitamin E), from their radical forms.[8][11]

In Vitro Antioxidant Capacity Assays: Principles and Protocols

The following sections detail the principles and standardized protocols for three widely accepted antioxidant assays. The selection of these assays allows for the evaluation of a compound's ability to scavenge radicals (DPPH and ABTS) and its reducing power (FRAP).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[12][13] This neutralizes the radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[12][13][14] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[12]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[15]

  • Preparation of Geraniol and Standard Solutions: Prepare stock solutions of geraniol and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (methanol or ethanol). From these stock solutions, create a series of dilutions to obtain a range of concentrations for testing.[15]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of geraniol or the standard antioxidant to different wells.[15]

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[15]

    • For the blank control, add 100 µL of the solvent instead of the sample.[15]

    • Gently shake the plate and incubate it in the dark at room temperature for 30 minutes.[15]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the DPPH solution without the sample, and Abssample is the absorbance of the DPPH solution with the sample.[15]

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) value from a plot of scavenging percentage against the concentration of geraniol or the standard. A lower IC50 value indicates greater antioxidant activity.[15]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Geraniol & Standard Dilutions Sample_sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.[16][17] The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[16] The reduction of the pre-formed radical cation by an antioxidant results in a loss of color, which is measured by the decrease in absorbance at 734 nm.[16]

Experimental Protocol:

  • Preparation of ABTS•+ Radical Solution:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[16]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[15]

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Preparation of Geraniol and Standard Solutions: Prepare a stock solution of geraniol and a positive control (e.g., Trolox) in ethanol or methanol and make serial dilutions.[15]

  • Assay Procedure:

    • Add 10 µL of the different concentrations of geraniol or the positive control to a 96-well microplate.[15]

    • Add 190-200 µL of the diluted ABTS•+ solution to each well.[15]

    • Shake the plate and incubate at room temperature in the dark for 6-30 minutes.[15]

  • Measurement: Measure the absorbance at 734 nm.[15]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the ABTS•+ solution without the sample.[15]

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against the concentration of geraniol.[15]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[18][19] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically at 593 nm.[15] The change in absorbance is proportional to the total antioxidant capacity of the sample.[20]

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[15][21]

    • Warm the reagent to 37°C before use.[15]

  • Preparation of Geraniol and Standard Solutions: Prepare a stock solution of geraniol in a suitable solvent. Prepare a series of dilutions of FeSO₄ or Trolox to generate a standard curve.[15]

  • Assay Procedure:

    • Add 20-50 µL of the geraniol solution or standard to a 96-well plate.[15]

    • Add 150-180 µL of the pre-warmed FRAP reagent to each well.[15]

    • Mix and incubate at 37°C for 10-30 minutes.[15]

  • Measurement: Measure the absorbance at 593 nm.[15]

  • Calculation of Antioxidant Power: The antioxidant capacity of geraniol is determined by comparing the change in absorbance of the sample to the standard curve of FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.[15]

FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ (colorless) Fe2_TPTZ Fe²⁺-TPTZ (blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant (e.g., Geraniol) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant e⁻ donation

Mechanism of the FRAP Assay.

Comparative Antioxidant Capacity of Geraniol

The antioxidant activity of geraniol has been evaluated in several studies using the aforementioned assays. The following table summarizes some of the reported IC50 values for geraniol in comparison to standard antioxidants. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundAssayIC50 ValueSource
GeraniolDPPH24.6 µg/mL[22]
GeraniolDPPH663 nmol[23][24]
GingerolDPPH68.4 µg/mL[15]
BHTDPPHMore active than Geraniol[15]
Ascorbic AcidDPPHMore active than Geraniol[15]
α-pineneDPPH12.57 ± 0.18 mg/mL[25]
GeraniolDPPH87.7% neutralization (equiv. to 235.9 mg Trolox/mL)[26]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

The available data suggests that geraniol possesses notable radical scavenging activity. For instance, one study reported an IC50 value of 24.6 µg/mL for geraniol in the DPPH assay.[22] Another study found that geraniol exhibited good scavenging of the DPPH free radical with an IC50 value of 663 nmol.[23][24] When compared to other terpenoids, the antioxidant activity can vary. For example, α-pinene showed a DPPH IC50 of 12.57 ± 0.18 mg/mL.[25] In a comparative context, a study indicated that geraniol's DPPH radical neutralizing ability was equivalent to 235.9 mg Trolox/mL.[26] However, some studies have noted that standard antioxidants like Butylated Hydroxytoluene (BHT) and Ascorbic Acid are more potent than geraniol in the DPPH assay.[15]

Conclusion

Geraniol demonstrates significant antioxidant capacity through its ability to scavenge free radicals and reduce oxidizing agents. The in vitro assays detailed in this guide provide a robust framework for quantifying and comparing this activity against established standards like Trolox and Ascorbic Acid. The collective evidence from DPPH, ABTS, and FRAP assays confirms geraniol as a noteworthy natural antioxidant. For researchers and drug development professionals, this comparative data is essential for contextualizing the potential therapeutic applications of geraniol in conditions associated with oxidative stress. Further in vivo studies are warranted to fully elucidate its physiological antioxidant effects.

References

  • Prasad, S. N., & Muralidhara, M. (2015). Analysis of the antioxidant activity of geraniol employing various in-vitro models: Relevance to neurodegeneration in diabetic neuropathy. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 67-70. Retrieved from [Link]

  • Saleh, A. A. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Aydin, A. (2016). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ascorbic Acid? Retrieved from [Link]

  • Burcova, Z., et al. (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Vitamin C. Retrieved from [Link]

  • Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

  • PubMed. (n.d.). Ascorbic acid as antioxidant. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. Retrieved from [Link]

  • Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Retrieved from [Link]

  • Kurek-Górecka, A., et al. (2020). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. PMC. Retrieved from [Link]

  • Benzie, I. F. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. Retrieved from [Link]

  • Das, S., et al. (2022). Mechanistic Approach to the Anti-Oxidant Activities of Metal-Associated Superoxide With Trolox. [Journal Name]. Retrieved from [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • YouTube. (2021, May 18). ABTS Radical Scavenging Assay. Retrieved from [Link]

  • Kontush, A., et al. (1995). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). ABTS – Knowledge and References. Retrieved from [Link]

  • Farhath, K., et al. (2013). Antioxidant activity of Geraniol, Geranial acetate, Gingerol and Eugenol. Update Publishing House. Retrieved from [Link]

  • Özyürek, M., et al. (2023). DPPH Radical Scavenging Assay. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • Hunter, D. A., & De la Torre, R. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. PMC. Retrieved from [Link]

  • Li, Y., et al. (2019). Antioxidant and antibacterial activity of seven predominant terpenoids. Taylor & Francis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Trolox – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity of geraniol, geranial acetate, gingerol and eugenol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of the antioxidant activity of geraniol employing various in-vitro models: Relevance to neurodegeneration in diabetic neuropathy. Retrieved from [Link]

  • Choi, H. S., et al. (2018). Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes. PMC. Retrieved from [Link]

  • Carocho, M., & Ferreira, I. C. F. R. (2021). Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. Retrieved from [Link]

  • bioRxiv. (2021, February 1). Terpenoid components, antioxidant and antibacterial activities of essential oils from fresh immature and mature leaves of Blumea. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative analysis of terpenoids across different comparison groups.... Retrieved from [Link]

  • MDPI. (2020, November 12). Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. Retrieved from [Link]

  • ResearchGate. (n.d.). ABTS + radical scavenging effect of Geranium oil. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyloct-2-en-1-ol
Reactant of Route 2
3,7-Dimethyloct-2-en-1-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。